M2 Peptide
Description
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Properties
Molecular Formula |
C86H107N19O20S |
|---|---|
Molecular Weight |
1759.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H107N19O20S/c1-45(2)74(104-79(118)60(18-9-10-32-87)96-81(120)65(37-49-41-92-58-16-7-4-13-54(49)58)101-82(121)64(36-48-40-91-57-15-6-3-12-53(48)57)99-76(115)56(88)34-46-20-24-51(106)25-21-46)85(124)94-43-71(109)95-67(38-50-42-93-59-17-8-5-14-55(50)59)86(125)105-33-11-19-69(105)84(123)102-66(39-73(112)113)83(122)98-61(28-30-70(89)108)77(116)97-62(29-31-72(110)111)78(117)100-63(35-47-22-26-52(107)27-23-47)80(119)103-68(44-126)75(90)114/h3-8,12-17,20-27,40-42,45,56,60-69,74,91-93,106-107,126H,9-11,18-19,28-39,43-44,87-88H2,1-2H3,(H2,89,108)(H2,90,114)(H,94,124)(H,95,109)(H,96,120)(H,97,116)(H,98,122)(H,99,115)(H,100,117)(H,101,121)(H,102,123)(H,103,119)(H,104,118)(H,110,111)(H,112,113)/t56-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1 |
InChI Key |
RNFPPHBHPKGHFP-HUVKELOOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of the M2 Peptide in Influenza A Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M2 protein of the influenza A virus is a small, 97-amino acid integral membrane protein that forms a homotetrameric proton-selective ion channel.[1][2] Despite its modest size, the M2 protein plays a critical and multifaceted role throughout the viral replication cycle, making it a key target for antiviral drug development.[3][4] This technical guide provides an in-depth exploration of the M2 peptide's functions, supported by quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and workflows.
The M2 protein is encoded by a spliced mRNA from genome segment 7, which also encodes the matrix protein M1.[1] It is classified as a type III integral membrane protein and a viroporin.[1] The protein consists of three domains: a short N-terminal ectodomain, a single transmembrane domain that forms the ion channel, and a C-terminal cytoplasmic tail involved in protein-protein interactions and virion assembly.[1][5]
This guide will delve into the core functions of the M2 protein, including its crucial role as a proton channel in viral uncoating, its involvement in maintaining pH homeostasis in the trans-Golgi network to ensure proper folding of viral glycoproteins, and its more recently elucidated roles in virus assembly, budding, and scission.[6][7][8] Furthermore, we will explore the interaction of M2 with host cell pathways, such as autophagy and the innate immune response.[9][10]
This compound: Structure and Core Functions
The M2 protein assembles into a tetramer, forming a narrow channel through the viral or cellular membrane.[6][11] The transmembrane domain of each monomer contains key residues that are critical for its function as a proton channel.
The M2 Proton Channel: Mechanism of Action
The primary and most well-characterized function of the M2 protein is its activity as a pH-activated proton channel.[12][13] This function is essential for two key stages of the viral life cycle:
-
Viral Uncoating: After the influenza virus enters the host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the M2 proton channel, allowing protons to flow from the endosome into the interior of the virion.[2][6] The acidification of the viral core weakens the interaction between the matrix protein M1 and the viral ribonucleoprotein (vRNP) complexes, facilitating their release into the cytoplasm for subsequent import into the nucleus and replication.[2]
-
Glycoprotein Maturation: During the late stages of replication, newly synthesized viral glycoproteins, such as hemagglutinin (HA), transit through the trans-Golgi network (TGN). The TGN is an acidic compartment, and premature exposure of HA to low pH can trigger irreversible conformational changes, rendering it non-functional.[7] The M2 protein, which is also present in the TGN membrane, acts to equilibrate the pH across the TGN membrane, preventing the premature activation of HA.[7][14]
The proton selectivity and pH-gating of the M2 channel are primarily governed by two critical amino acid residues within the transmembrane domain: Histidine 37 (His37) and Tryptophan 41 (Trp41).[11][12] His37 acts as the pH sensor and selectivity filter, while Trp41 functions as a gate.[11][12] At neutral pH, the channel is closed. As the surrounding pH drops, the imidazole (B134444) side chains of the His37 residues become protonated, leading to a conformational change that opens the Trp41 gate and allows the passage of protons.[12]
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to the function of the M2 proton channel and its role in viral replication.
| Parameter | Value | Virus Strain/System | Reference(s) |
| Single-Channel Conductance | ~100 aS (attoSiemens) | A/Udorn/72 in Xenopus oocytes | [1] |
| 29 aS | Full-length M2 in DMPC/DMPS vesicles | [1] | |
| Proton Flux Rate | ~100 protons/second | A/Udorn/72 in Xenopus oocytes | [1] |
| 8.3 protons/second per tetramer | A/M2 in liposomes | [15] | |
| 78 H+/tetramer-s | M2(22-62) in liposomes | [16] | |
| pH of Activation | < 6.2 | Wild-type M2 | [1] |
| His37 pKa Values | 8.2, 8.2, 6.3, < 5.0 | M2 tetramer | [1] |
| Proton Selectivity (vs. Na+/K+) | 106–107-fold | M2 channel | [17] |
| Effect on TGN pH | Increase of up to 0.8 pH units | M2-expressing cells | [8] |
| Effect on Intracellular pH | Reduction of 0.3-0.4 pH units | Virus-infected cells | [8] |
| Interaction/Process | Quantitative Observation | Experimental System | Reference(s) |
| M2-M1 Interaction | Co-immunoprecipitation of M1 with M2 is significantly reduced with M2 cytoplasmic tail mutations (residues 71-76). | 293T cells expressing M1 and M2 mutants | [5] |
| Omission of M2 from Virus-Like Particles (VLPs) results in a ~50% decrease in M1 incorporation. | Influenza VLP system | [5] | |
| Virion Composition | M2-Helix mutant virions contain greater amounts of M2 and smaller amounts of NP and M1 compared to wild-type. | Influenza A virus-infected cells | [1] |
| A significant reduction in cellular M1 and M2 levels results in only a slight reduction of M2 in virions. | MDBK cells infected with Mmut virus | [6] | |
| Budding Efficiency | Reduction of hydrophobicity in the 91–94 motif of M2 significantly reduces its budding ability. | HEK293T cells expressing M2 mutants | [16] |
| Virion Morphology | The median axial ratio of PR8 virions is 1.12, with long axes ranging from 63 nm to 359 nm. | Cryo-electron tomography of A/Puerto Rico/8/34 (H1N1) | [6] |
| Spherical virions have approximately 300-400 glycoproteins. | Cryo-electron tomography | [5] |
This compound's Role in Virus Assembly and Budding
Beyond its well-established role as a proton channel, the M2 protein is also intimately involved in the late stages of the viral life cycle, specifically in the assembly and budding of new virions.[7][8]
The cytoplasmic tail of the M2 protein interacts with the matrix protein M1, an interaction that is crucial for the recruitment of viral components to the site of budding at the plasma membrane.[5][16] Truncations or mutations in the M2 cytoplasmic tail can lead to defects in the incorporation of the viral genome into progeny virions and can alter virion morphology.[11][18]
Furthermore, the amphipathic helix within the M2 cytoplasmic tail has been shown to induce negative Gaussian membrane curvature, a geometric prerequisite for the budding and eventual scission of the nascent virion from the host cell membrane.[8][19] This process appears to be independent of the host ESCRT (endosomal sorting complex required for transport) machinery, which is utilized by many other enveloped viruses for budding.[20] M2 localizes to the neck of the budding virion, where it is thought to mediate the final membrane scission event.[20]
This compound and Host Cell Interactions
The M2 protein does not function in isolation; it interacts with and modulates various host cell pathways to the advantage of the virus.
M2 and Autophagy
Influenza A virus has been shown to subvert the host cell's autophagy pathway, a cellular process for the degradation and recycling of cellular components. The M2 protein plays a key role in this process by blocking the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell.[10][21] This is mediated by a direct interaction between a highly conserved LC3-interacting region (LIR) in the cytoplasmic tail of M2 and the autophagosomal protein LC3.[10] This subversion of autophagy is thought to enhance the stability of progeny virions.[10]
M2 and the Innate Immune Response
The M2 protein has also been identified as a trigger for the activation of the NLRP3 inflammasome, a component of the innate immune system.[6][12] The ion channel activity of M2, particularly its ability to alter intracellular ionic concentrations by affecting the pH of the trans-Golgi network, is sensed by the NLRP3 protein.[7][12] This leads to the assembly of the inflammasome complex and the subsequent secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[12][22]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of the this compound.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes
This electrophysiological technique is a cornerstone for characterizing the ion channel properties of M2.
1. Preparation of Xenopus laevis Oocytes: a. Surgically harvest ovary lobes from an anesthetized female Xenopus laevis. b. Incubate the ovary lobes in a collagenase solution (e.g., 30 mg/ml collagenase D in ND96 buffer) with gentle shaking for 2-3 hours at room temperature to defolliculate the oocytes.[1] c. Manually select stage V-VI oocytes and store them in ND96 buffer at 16°C.[18]
2. in vitro Transcription of M2 cRNA: a. Linearize the plasmid DNA containing the M2 gene downstream of a T7 promoter using a suitable restriction enzyme. b. Use a commercial in vitro transcription kit (e.g., mMESSAGE mMACHINE T7 Kit) to synthesize capped M2 cRNA.[23][24] c. Purify the cRNA and determine its concentration and integrity.
3. Microinjection of cRNA into Oocytes: a. Pull glass capillaries to create fine-tipped injection needles. b. Backfill the needle with mineral oil and then load with the M2 cRNA solution. c. Inject approximately 50 nl of cRNA (at a concentration of >2 ng/µl) into the cytoplasm of each oocyte.[1][18] d. Incubate the injected oocytes in ND96 buffer at 16°C for 2-3 days to allow for M2 protein expression and insertion into the plasma membrane.[18]
4. Electrophysiological Recording: a. Place an oocyte in the recording chamber perfused with a defined buffer solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[12] c. Clamp the membrane potential at a holding potential (e.g., -40 mV) using a TEVC amplifier.[12] d. Apply a series of voltage steps and record the resulting currents to generate current-voltage (I-V) curves. e. To study pH activation, perfuse the chamber with solutions of varying pH and record the corresponding currents.
Fluorescence-Based Proton Flux Assay in Liposomes
This in vitro assay measures the proton transport activity of reconstituted M2 protein.
1. Preparation of Proteoliposomes: a. Solubilize lipids (e.g., a mixture of E. coli lipids) and purified M2 protein in a detergent-containing buffer. b. Remove the detergent by dialysis or using hydrophobic beads to allow the formation of proteoliposomes. c. Load the liposomes with a pH-sensitive fluorescent dye (e.g., pyranine) and a high concentration of an impermeable buffer.
2. Proton Flux Measurement: a. Resuspend the proteoliposomes in a low-buffer external solution. b. Create a proton gradient by adding a small amount of acid to the external solution. c. Monitor the change in fluorescence of the entrapped dye over time using a fluorometer. A decrease in fluorescence indicates the influx of protons and a drop in the internal pH. d. At the end of the experiment, add a protonophore (e.g., CCCP) to dissipate the remaining pH gradient and calibrate the fluorescence signal.
Co-Immunoprecipitation (Co-IP) of M2 and M1 Proteins
This technique is used to demonstrate the interaction between M2 and M1 in a cellular context.
1. Cell Lysis: a. Transfect or infect cells with constructs expressing M2 and M1. b. Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 1% NP-40) supplemented with protease inhibitors.[5][25] c. Incubate on ice and then clarify the lysate by centrifugation to remove cellular debris.[25]
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.[25] b. Incubate the pre-cleared lysate with a primary antibody specific for M2 (the "bait" protein) overnight at 4°C with gentle rotation.[5] c. Add protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.[5]
3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[26] c. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[4]
4. Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Probe the membrane with a primary antibody specific for M1 (the "prey" protein) to detect its presence in the immunoprecipitated complex. d. Also, probe a separate membrane or the same membrane after stripping with an anti-M2 antibody to confirm the successful immunoprecipitation of the bait protein.
Transmission Electron Microscopy (TEM) of Virus Budding
TEM provides high-resolution images of the virus budding process at the plasma membrane.
1. Sample Preparation: a. Grow cells on a suitable substrate (e.g., coverslips or Aclar film). b. Infect the cells with influenza A virus. c. At a time point when budding is expected to be occurring, fix the cells with a solution of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer.
2. Post-fixation, Dehydration, and Embedding: a. Post-fix the cells with osmium tetroxide. b. Dehydrate the samples through a graded series of ethanol (B145695) concentrations. c. Infiltrate the samples with an epoxy resin and polymerize the resin at 60°C.
3. Ultrathin Sectioning and Staining: a. Cut ultrathin sections (50-70 nm) of the embedded cells using an ultramicrotome with a diamond knife. b. Collect the sections on TEM grids. c. Stain the sections with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.[13]
4. Imaging: a. Examine the sections in a transmission electron microscope to visualize virus particles budding from the plasma membrane.
Negative Staining Protocol for Purified Virions: a. Adsorb a suspension of purified virus onto a carbon-coated TEM grid.[7] b. Wick away the excess liquid. c. Apply a drop of a heavy metal stain (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a short period.[2][3] d. Wick away the excess stain and allow the grid to air dry. e. Image the negatively stained virions in the TEM.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving the M2 protein and a typical experimental workflow for its study.
M2-Mediated Subversion of Autophagy
Caption: M2 protein subverts autophagy by blocking autophagosome-lysosome fusion.
M2-Induced NLRP3 Inflammasome Activation
Caption: M2's ion channel activity triggers NLRP3 inflammasome activation.
Experimental Workflow for Characterizing M2 Function
Caption: A typical experimental workflow for studying M2 protein function.
Conclusion
The influenza A virus M2 protein, though small, is a functionally dense and critical component of the viral replication machinery. Its primary role as a pH-activated proton channel is indispensable for both early and late stages of the viral life cycle. Moreover, its involvement in virus assembly, budding, and the modulation of host cellular pathways underscores its importance as a multifunctional viral protein. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and target this crucial viral component. A thorough understanding of the multifaceted functions of the this compound is essential for the development of novel and effective anti-influenza therapies.
References
- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes:Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor [bio-protocol.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Electron Microscopy Negative Staining Protocol - Method 2 - IHC WORLD [ihcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Influenza virus morphogenesis and budding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Structural Analysis of Influenza Virus by Cryo-electron Tomography and Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative Staining Electron Microscopy - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
- 8. Application of Super-Resolution and Advanced Quantitative Microscopy to the Spatio-Temporal Analysis of Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitination of the Cytoplasmic Domain of Influenza A Virus M2 Protein Is Crucial for Production of Infectious Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. Influenza A M2 recruits M1 to the plasma membrane: A fluorescence fluctuation microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Positive and Negative Staining of Viruses on TEM Grids [protocols.io]
- 16. biorxiv.org [biorxiv.org]
- 17. Distinct Domains of the Influenza A Virus M2 Protein Cytoplasmic Tail Mediate Binding to the M1 Protein and Facilitate Infectious Virus Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 20. Influenza virus surveillance using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Utilization of Capsules for Negative Staining of Viral Samples within Biocontainment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Defining the Program of Maternal mRNA Translation during In vitro Maturation using a Single Oocyte Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Xenopus laevis Oocyte Array Fluidic Device Integrated with Microelectrodes for A Compact Two-Electrode Voltage Clamping System [mdpi.com]
- 26. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
The Mechanism of M2 Proton Channel Activity: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The influenza A virus M2 protein is a homotetrameric, pH-gated proton channel essential for the viral life cycle.[1][2] It facilitates the acidification of the virion interior following endocytosis, a critical step that promotes the dissociation of the viral matrix protein (M1) from the ribonucleoprotein complexes (vRNPs), enabling their release into the cytoplasm for replication.[3][4] M2 also plays a role in regulating the pH of the trans-Golgi network during viral maturation to prevent premature conformational changes in newly synthesized hemagglutinin.[3][4] Given its crucial role, the M2 channel is a prime target for antiviral drugs, such as amantadine (B194251) and rimantadine. This guide provides an in-depth examination of the M2 channel's structure, the molecular mechanism of its pH-dependent proton conduction, and the methods used for its study.
Structural Overview and Key Functional Residues
The M2 protein is a 97-amino acid single-pass membrane protein that assembles into a four-helix bundle.[3] The functional channel is a homotetramer, with the transmembrane (TM) domains (residues 25-46) forming the pore.[3] The structure is a left-handed coiled coil.[5] Several amino acid residues within the TM domain are critical for its function:
-
Histidine-37 (His37): This residue is the heart of the channel's mechanism. The four His37 sidechains form a "His-box" tetrad near the center of the pore that functions as the pH sensor and the primary selectivity filter for protons.[6][7] Protonation of this tetrad is the trigger for channel activation.[6] Mutations of His37 result in a loss of proton selectivity and pH-gated activity.[1][8]
-
Tryptophan-41 (Trp41): Located one helical turn C-terminal to His37, the four Trp41 residues form a "tryptophan gate" or "basket".[9] This gate is crucial for controlling the unidirectional flow of protons and preventing their leakage back out of the virion.[10] At neutral or high pH, the Trp41 gate is closed, but it opens upon channel activation at low pH.[4][7]
-
Valine-27 (Val27): Forms a hydrophobic valve or secondary gate at the N-terminal entrance of the pore, restricting water and ion access.[9]
-
Aspartate-44 (Asp44): Located near the C-terminal end of the pore, this residue helps stabilize the closed state of the Trp41 gate through inter-subunit hydrogen bonds.[3][11]
The Gating and Proton Conduction Mechanism
The activity of the M2 channel is tightly regulated by the pH of the external environment (the endosome). The process can be understood as a series of coordinated events involving the key residues.
pH-Dependent Activation
At neutral pH (~7.5), the M2 channel is in a closed, non-conductive state.[4] The Trp41 gate is constricted, stabilized by interactions with Asp44, effectively blocking the pore.[3] As the endosome acidifies (pH drops below 6.5), the imidazole (B134444) sidechains of the His37 tetrad become protonated.[7]
The protonation proceeds in steps, with the third protonation event (transitioning the His-box charge from +2 to +3) being the critical trigger for channel activation.[8][12] The accumulation of positive charge within the narrow pore leads to electrostatic repulsion, which destabilizes the tight packing of the transmembrane helices.[3] This conformational change breaks the stabilizing interactions between Trp41 and Asp44, causing the Trp41 gate to open and allowing water molecules to hydrate (B1144303) the pore.[3][9]
Proton Conduction: The "Shuttle" Model
Once the channel is open, protons are conducted from the N-terminus (endosomal lumen) to the C-terminus (virion interior). The prevailing "shuttle" model posits that the His37 tetrad acts as a direct relay station.[8] Protons do not simply flow through a continuous water wire; instead, they are passed along via the protonation and deprotonation of the histidine imidazole rings.
The cycle is thought to occur as follows:
-
An external proton is accepted by a deprotonated His37 imidazole nitrogen.
-
This proton is then passed to an adjacent water molecule within the pore.
-
A different proton is released from a protonated His37 into the virion interior.
-
The His37 side chain may undergo a conformational change (such as a ring flip or tautomerization) to reset for the next conduction cycle.[11]
This shuttle mechanism, involving the dynamic reorientation of the histidine rings, is believed to be the rate-limiting step in proton transport and explains the channel's relatively low conductance rate compared to simple pores.[13] The process is facilitated by highly ordered water clusters within the pore that bridge the His37 and Trp41 residues.[14]
Pharmacology: Inhibition by Adamantanes
The M2 channel is the target of adamantane (B196018) drugs like amantadine and rimantadine.[4] For years, the precise binding site was debated, with models suggesting either an external, allosteric site or a direct pore-blocking site. Solid-state NMR and X-ray crystallography have since confirmed that there is a single, high-affinity binding site for amantadine located within the N-terminal lumen of the channel pore.[12][15]
Amantadine binds within a pocket defined by residues Val27, Ala30, Ser31, and Gly34.[11] Its bulky adamantyl cage physically occludes the channel, preventing the passage of protons and disrupting the water network essential for conduction.[15] The drug's ammonium (B1175870) group can also act as a hydronium mimic, interacting with the channel in a way that stabilizes a non-conductive state.[10] Drug resistance mutations, most commonly S31N, alter the shape and hydrophilicity of this binding pocket, reducing drug affinity and rendering the inhibitors ineffective.[16]
Quantitative Data Summary
The functional properties of the M2 channel have been quantified through various biophysical methods.
| Parameter | Value | Method(s) | Reference(s) |
| Proton Conductance Rate | 10 - 10,000 protons/sec/channel | Electrophysiology, Liposome Flux Assays | [2][6] |
| ~100 - 400 protons/sec/channel (at saturation) | Virion-based Flux Assay | [17] | |
| ~100 protons/sec (at pH 6.2) | Electrophysiology (Oocytes) | [5] | |
| pH of Activation | Midpoint ~pH 6.0 - 6.3 | Electrophysiology, Fluorescence Spectroscopy | [7][18] |
| Saturation pKm ~4.7 | Virion-based Flux Assay | [17] | |
| His37 pKa Values | pKa1,2: 8.2; pKa3: 6.3; pKa4: <5.0 | Solid-State NMR | [6][8][12] |
| pKa (tetramer, in micelles): 6.4 | Solution NMR | [5] | |
| Ion Selectivity | > 1.5 - 3.0 x 10⁶ (H⁺ over Na⁺/K⁺) | Liposome Flux Assays, Electrophysiology | [2][3][5][8] |
| Amantadine IC₅₀ (WT M2) | ~15.8 - 16.0 µM | Electrophysiology (Oocytes) | [15][19] |
| Rimantadine EC₅₀ (WT M2) | ~20 - 25 nM | Plaque Reduction Assay | [20] |
Key Experimental Protocols
The study of the M2 channel relies on a combination of recombinant protein expression, reconstitution into membrane systems, and functional assays.
Expression and Purification of M2
The full-length M2 protein or its functional transmembrane domain is typically overexpressed in Escherichia coli, often as a fusion protein (e.g., with maltose-binding protein) to facilitate purification and improve stability.[13] An alternative is to express native M2 by infecting host cells like Madin-Darby Canine Kidney (MDCK) cells with influenza virus.[21]
General Protocol (E. coli):
-
Expression: M2-expressing plasmids are transformed into a suitable E. coli strain (e.g., BL21). Expression is induced, typically with IPTG.
-
Cell Lysis: Cells are harvested and lysed to release the cellular contents.
-
Membrane Isolation: The insoluble fraction containing the cell membranes is isolated by centrifugation.
-
Solubilization: The membrane fraction is treated with a detergent (e.g., LDAO, DDM, or Calixarene) to solubilize the membrane proteins.[21]
-
Affinity Chromatography: If expressed as a fusion protein (e.g., with a His-tag), the solubilized protein is purified using affinity chromatography (e.g., Ni-NTA resin).
-
Purity Analysis: The purity of the protein is assessed using SDS-PAGE.
Liposome Reconstitution and Proton Flux Assay
To study M2 in a native-like lipid environment, the purified protein is reconstituted into artificial lipid vesicles (liposomes). A common method to measure its function is a fluorescence-based proton flux assay.
Methodology Outline:
-
Liposome Preparation: A defined lipid mixture (e.g., POPC:POPG) is dried to a thin film and rehydrated in an internal buffer (e.g., pH 8.0) to form multilamellar vesicles. Unilamellar vesicles of a specific size (~100 nm) are then formed by extrusion through a polycarbonate filter.[22]
-
Reconstitution: The purified M2 protein, solubilized in detergent, is mixed with the pre-formed liposomes. The detergent is gradually removed using adsorbent beads (e.g., Bio-Beads), which drives the insertion of M2 into the lipid bilayer.[23][24]
-
Assay Execution:
-
The proteoliposomes are placed in an external buffer with a low pH (e.g., pH 6.0), creating an inward-directed proton gradient.
-
A pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is added to the external solution. ACMA fluorescence is quenched upon protonation inside the liposome.[25]
-
As M2 channels conduct protons into the liposomes, the internal pH drops, quenching the ACMA fluorescence.
-
The rate of fluorescence decrease is monitored over time and is directly proportional to the rate of proton flux.[26]
-
The specificity of the channel can be confirmed by adding a known inhibitor like amantadine, which should block the change in fluorescence.[21]
-
Electrophysiological Recording in Xenopus Oocytes
The Xenopus laevis oocyte expression system is a powerful tool for characterizing the electrophysiological properties of ion channels.
Methodology Outline:
-
mRNA Injection: cRNA encoding the M2 protein is synthesized in vitro and microinjected into Xenopus oocytes.
-
Incubation: The oocytes are incubated for 2-7 days to allow for protein expression and insertion into the plasma membrane.
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The oocyte is perfused with a high pH buffer (e.g., pH 7.5), and a stable baseline current is recorded.
-
The perfusion solution is switched to a low pH buffer (e.g., pH 5.5) to activate the M2 channels.[19]
-
Activation of M2 results in an inward flow of protons, which is measured as an inward electrical current.
-
To test inhibition, the inhibitor (e.g., amantadine) is added to the low-pH perfusion solution, and the reduction in current is measured to determine parameters like IC₅₀.[15][19]
-
References
- 1. M2 proton channel - Wikipedia [en.wikipedia.org]
- 2. Proton and cation transport activity of the M2 proton channel from influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Definitive Assignment of Proton Selectivity and Attoampere Unitary Current to the M2 Ion Channel Protein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Proton Conduction and Gating in Influenza M2 Proton Channels from Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural and Dynamic Mechanisms for the Function and Inhibition of the M2 Proton Channel From Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proton Transport Mechanism of M2 Proton Channel Studied by Laser-Induced pH Jump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. membranelab.huji.ac.il [membranelab.huji.ac.il]
- 14. Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of Proton Transport into Influenza Virions by the Viral M2 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation pH and Gating Dynamics of Influenza A M2 Proton Channel Revealed by Single-Molecule Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. FUNCTIONAL RECONSTITUTION OF INFLUENZA A M2(22-62) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Ion Selectivity of the Influenza A M2 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influenza A M2 protein, a crucial viroporin that functions as a proton-selective ion channel. A thorough understanding of its structure and the mechanism of its ion selectivity is paramount for the development of novel antiviral therapeutics. This document synthesizes key quantitative data, details common experimental protocols for its study, and visualizes essential pathways and workflows.
M2 Protein Structure: A Homotetrameric Helical Bundle
The influenza A M2 protein is a 97-amino acid, single-pass membrane protein that assembles into a homotetramer, forming a narrow, proton-selective channel.[1][2] Each monomer consists of an N-terminal ectodomain, a single transmembrane (TM) domain, and a C-terminal cytoplasmic tail.[3] The functional channel is a four-helix bundle formed by the association of the TM domains.[2][4]
Key Structural Features and Dimensions
The structure of the M2 proton channel has been elucidated by various techniques, primarily X-ray crystallography and solid-state NMR spectroscopy. These studies have provided critical insights into the dimensions of the channel pore and the arrangement of key residues.
| Structural Parameter | Dimension/Description | Experimental Method | Reference |
| Pore Constriction (N-terminus) | ~3.1 Å (inner diameter) at Val27 | Solution NMR | [5] |
| Pore Widest Point | ~6 Å (inner diameter) at Gly34 | Solution NMR | [4] |
| Pore Constriction (C-terminus) | 1.7 Å at His37, 1.4 Å at Trp41 | Solution NMR | [4] |
| Overall Conformation | Left-handed four-helix bundle with a ~23° twist angle | Solution NMR | [4] |
| High-Resolution Structure | 1.65 Å resolution of the transmembrane domain (residues 25-46) | X-ray Crystallography | [4] |
Ion Selectivity and Proton Transport: The Roles of His37 and Trp41
The M2 channel exhibits remarkable selectivity for protons over other cations, a feature essential for its biological function of acidifying the viral interior.[6][7] This selectivity is primarily governed by the His37 tetrad located at the narrowest constriction of the pore.
The Histidine37 "Shuttle" and pH Gating
The imidazole (B134444) side chains of the four His37 residues act as a pH sensor and a proton shuttle.[7] At the low pH of the endosome, protonation of the His37 tetrad is crucial for channel activation.[2][8] The protonation state of His37 directly influences the channel's conductance. Protons are thought to be conducted via a "shuttle" mechanism, where the His37 residues are sequentially protonated and deprotonated.
The pKa of the His37 tetrad is a critical parameter and has been shown to be influenced by the lipid environment and the presence of drugs.
| Condition | pKa Value(s) | Experimental Method | Reference |
| M2(22-46) in micelles (tetramer) | 6.4 | 1H Solution NMR | [9] |
| M2(22-46) in POPE/POPS membranes | 5.7 | UV Resonance Raman | [9] |
| M2(22-46) in DMPC/DMPG bilayers | 8.2, 8.2, 6.3, <5.0 | Solid-State NMR | [7][9] |
| M2(18-60) in DPhPC lipids | 7.6, 4.5 (second and third protonations) | Solid-State NMR | [10] |
| Full-length M2 | 6.3, 5.5 (second and third protonations) | Solid-State NMR | [10] |
The Tryptophan41 "Gate"
The Trp41 residues, located C-terminal to the His37 tetrad, form a "gate" that regulates proton flux.[5] In the closed state, the bulky indole (B1671886) side chains of Trp41 pack tightly, preventing proton passage.[2][4] Upon channel activation at low pH, conformational changes are thought to open this gate, allowing protons to be released into the viral interior.[2]
Quantitative Analysis of Proton Conductance
The M2 channel has a very low unitary conductance, which has been measured using various electrophysiological and biophysical techniques.
| Parameter | Value | Conditions | Experimental Method | Reference |
| Unitary Current | 1.2 aA | Neutral pH | Liposome Assay | [6] |
| 2.7 - 4.1 aA | pH 5.7 | Liposome Assay | [6] | |
| 12 aA | pH 6.2, -130 mV | Whole-cell recording (Xenopus oocytes) | [11] | |
| Unitary Conductance | 8 - 44 aS | Liposome Assay | [6] | |
| ~100 aS | pH 6.2, -130 mV | Whole-cell recording (Xenopus oocytes) | [11] | |
| 6.0 pS (calculated) | Molecular Dynamics | [12] | ||
| Proton Selectivity (over Na+/K+) | > 3 x 10^6 | Liposome Assay | [6] | |
| 1.5 - 1.8 x 10^6 | Patch Clamp (CV-1 cells, Xenopus oocytes) | [6] |
Experimental Protocols for Studying M2 Protein
A variety of experimental techniques are employed to investigate the structure and function of the M2 protein. Below are detailed methodologies for key experiments.
Electrophysiology in Xenopus laevis Oocytes
This technique is widely used to characterize the ion channel properties of M2, including its proton selectivity and conductance.
Methodology:
-
Oocyte Preparation: Ovarian lobes are surgically removed from Xenopus laevis and treated with collagenase to defolliculate the oocytes.[13] Stage V-VI oocytes are selected for injection.
-
cRNA Injection: M2 cRNA is synthesized in vitro and microinjected into the oocyte cytoplasm. Oocytes are then incubated for 2-5 days to allow for protein expression.[14]
-
Two-Electrode Voltage Clamp (TEVC): The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired voltage.[14][15]
-
Data Acquisition: Currents are recorded in response to voltage steps in solutions of varying pH and ionic composition to determine current-voltage relationships, ion selectivity, and the effects of inhibitors.[14]
Solid-State NMR (ssNMR) Spectroscopy in Lipid Bilayers
ssNMR is a powerful technique for determining the high-resolution structure of membrane proteins in a native-like lipid environment.
Methodology:
-
Sample Preparation: The M2 protein or a truncated construct is expressed and purified. The protein is then reconstituted into lipid bilayers, typically composed of DMPC or a virus-mimetic lipid mixture, by detergent dialysis.[9] The proteoliposomes are then deposited and aligned on glass plates.[9]
-
NMR Spectroscopy: Magic Angle Spinning (MAS) and Oriented Sample (OS) ssNMR experiments are performed. MAS experiments provide information on distances and torsion angles, while OS-ssNMR yields orientational restraints of the protein relative to the lipid bilayer.[16][17]
-
Data Analysis: Spectral assignments are made, and structural restraints are derived from the NMR data. These restraints are then used to calculate a high-resolution structure of the M2 tetramer.[16]
X-ray Crystallography
X-ray crystallography provides atomic-resolution structures of the M2 protein, offering detailed insights into its architecture.
Methodology:
-
Protein Expression and Purification: A construct of the M2 transmembrane domain is typically expressed in E. coli and purified.
-
Crystallization: The purified M2 protein is crystallized, often in the presence of detergents like β-octylglucoside, using vapor diffusion methods.[18]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the protein crystals, often at a synchrotron source.[18] The diffraction data are then used to solve the three-dimensional structure of the protein.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the M2 protein, allowing for the investigation of proton transport mechanisms and drug binding at an atomic level.
Methodology:
-
System Setup: A structural model of the M2 tetramer is embedded in a hydrated lipid bilayer (e.g., POPC or DMPC).[19][20] Water molecules and ions are added to create a realistic simulation environment.[19]
-
Simulation Protocol: The system is equilibrated, and then a production MD simulation is run for an extended period (nanoseconds to microseconds).[19]
-
Analysis: The trajectory from the simulation is analyzed to study protein dynamics, water wire formation, proton translocation events, and the binding of inhibitors.[19][21]
Visualizing M2 Protein Function and Investigation
The following diagrams, generated using the DOT language, illustrate key aspects of M2 protein biology and the workflows used to study it.
Caption: Proton transport through the M2 channel acidifies the viral interior, leading to the dissociation of the vRNA-M1 complex.
Caption: Amantadine and rimantadine bind within the M2 channel pore, physically blocking proton transport.
Caption: A generalized workflow for determining the three-dimensional structure of the M2 protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and dynamics of full-length M2 protein of influenza A virus from solid-state NMR [dspace.mit.edu]
- 4. Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton Transport Mechanism of M2 Proton Channel Studied by Laser-Induced pH Jump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Definitive Assignment of Proton Selectivity and Attoampere Unitary Current to the M2 Ion Channel Protein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Dynamic Mechanisms for the Function and Inhibition of the M2 Proton Channel From Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. meihonglab.com [meihonglab.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton Transport Behavior through the Influenza A M2 Channel: Insights from Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M2 Proton Channel Structural Validation from Full Length Protein Samples in Synthetic Bilayers and E. coli Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. health.uconn.edu [health.uconn.edu]
- 16. Solid State NMR Strategy for Characterizing Native Membrane Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn.baradlab.com [cdn.baradlab.com]
- 19. Defining the transmembrane helix of M2 protein from influenza A by molecular dynamics simulations in a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Variability of Influenza A M2 Protein: A Technical Guide for Researchers
An In-depth Examination of Sequence Diversity, Drug Resistance, and Functional Implications for Therapeutic Design
The influenza A virus M2 protein, a 97-amino acid integral membrane protein, is a critical component of the viral life cycle and a key target for antiviral drugs. Its sequence variability, particularly within the transmembrane domain, has significant implications for drug efficacy and the evolution of antiviral resistance. This technical guide provides a comprehensive overview of M2 protein sequence variability, its functional consequences, and the experimental methodologies used for its investigation, tailored for researchers, scientists, and drug development professionals.
M2 Protein: Structure and Crucial Functions
The M2 protein assembles into a homotetrameric proton-selective ion channel, essential for viral replication.[1][2] Each monomer consists of three distinct domains: an N-terminal ectodomain (residues 1-24), a transmembrane domain (TMD, residues 25-43), and a C-terminal cytoplasmic tail (residues 44-97).[3]
The M2 proton channel plays two pivotal roles during the influenza A virus life cycle:
-
Viral Uncoating: Upon viral entry into the host cell via endocytosis, the acidic environment of the endosome activates the M2 proton channel. This leads to an influx of protons into the virion, disrupting the interaction between the viral ribonucleoproteins (vRNPs) and the matrix protein 1 (M1), a crucial step for the release of the viral genome into the cytoplasm.[4][5]
-
Viral Maturation: In the late stages of the viral life cycle, the M2 protein's ion channel activity is thought to equilibrate the pH of the trans-Golgi network (TGN), preventing the premature conformational changes of the hemagglutinin (HA) protein.[2]
The cytoplasmic tail of the M2 protein is also involved in virus assembly and budding, interacting with the M1 protein to facilitate the incorporation of viral components into new virions.[2][3][6]
Sequence Variability and its Hotspots
While the M2 protein is relatively conserved across influenza A virus strains, specific regions exhibit higher sequence variability. The most significant variations are observed in the N-terminal ectodomain (residues 10-28), and parts of the cytoplasmic tail (residues 54-57 and 77-93).[7] In contrast, the first nine amino acids of the ectodomain, and the critical residues His37 and Trp41 within the TMD, are almost universally conserved.[7] His37 acts as the pH sensor and selectivity filter of the proton channel, while Trp41 functions as a gate.[8]
Adamantane (B196018) Resistance and M2 Transmembrane Domain Mutations
The M2 protein has been a primary target for the adamantane class of antiviral drugs, including amantadine (B194251) and rimantadine. These drugs bind to the pore of the M2 channel, blocking proton translocation and inhibiting viral replication.[4] However, the widespread use of adamantanes has led to the emergence of resistant strains, primarily due to single amino acid substitutions within the TMD.
The most frequently observed mutations conferring adamantane resistance occur at positions 26, 27, 30, 31, and 34.[9][10]
Quantitative Analysis of Amantadine Resistance
The level of resistance conferred by these mutations can be quantified by determining the 50% inhibitory concentration (IC50), the drug concentration required to inhibit viral replication by 50%. The following table summarizes the IC50 values for various M2 mutants against amantadine.
| M2 Mutation | Wild-Type IC50 (µM) | Mutant IC50 (µM) | Fold Increase in Resistance | Reference(s) |
| L26F | ~0.3 | 164.46 | ~548 | [9][11] |
| V27A | ~0.3 | 84.92 - 1840 | ~283 - 6133 | [9][11] |
| A30T | ~0.3 | >100 | >333 | [9] |
| S31N | ~0.3 | 237.01 | ~790 | [9][11] |
| G34E | ~0.3 | >100 | >333 | [9] |
| V27A/S31N | ~0.3 | >100 | >333 | [9] |
Note: IC50 values can vary depending on the viral strain and the specific assay conditions used.
Prevalence of Amantadine Resistance Mutations
The frequency of amantadine resistance mutations varies among different influenza A subtypes and geographical regions. The S31N mutation is by far the most prevalent globally.
| Mutation | Global Prevalence in Resistant Strains | Predominant Subtypes | Reference(s) |
| S31N | >95% | H1N1, H3N2, H5N1 | [1][8] |
| V27A | ~1% | H1N1 | [1][10] |
| L26F | <0.2% | H1N1 | [1] |
| A30T | <0.2% | H3N2 | [1] |
| G34E | <0.2% | H1N1 | [10] |
A comprehensive analysis of over 31,000 M2 protein sequences from 1902 to 2013 revealed that 45.2% of circulating influenza A viruses were resistant to adamantanes, with the S31N mutation accounting for the vast majority of this resistance.[1]
Functional Consequences of Cytoplasmic Tail Variability
The cytoplasmic tail of the M2 protein, although not directly involved in ion conduction, plays a crucial role in the late stages of the viral life cycle, including assembly and budding.[12][13] Deletions or mutations in this region can lead to:
-
Aberrant virion morphology, with an increase in filamentous particles.[12]
-
Decreased incorporation of the viral ribonucleoprotein complex (vRNP) into progeny virions.[12]
Studies have shown that the region between amino acids 70 and 77 is particularly critical for these functions, likely through its interaction with the M1 protein.[3][14] For instance, truncating the cytoplasmic tail by 28 residues can decrease infectious virus production by 1,000-fold.[13]
Experimental Protocols for Studying M2 Variability
Investigating the sequence variability of the M2 protein and its functional consequences requires a combination of molecular biology, virology, and electrophysiology techniques.
Generation of M2 Mutant Viruses using Reverse Genetics
Reverse genetics is a powerful tool to introduce specific mutations into the influenza virus genome and study their effects on viral replication and drug susceptibility.[15][16][17]
Methodology:
-
Plasmid Construction: The M gene segment containing the desired mutation is cloned into a plasmid vector flanked by human polymerase I promoter and a mouse polymerase I terminator sequences.
-
Co-transfection: This M gene plasmid is co-transfected into susceptible cells (e.g., 293T) along with plasmids encoding the other seven influenza A virus gene segments and protein expression plasmids for the viral polymerase complex (PA, PB1, PB2) and nucleoprotein (NP).
-
Virus Rescue: The transfected cells produce infectious recombinant viruses containing the engineered M2 mutation.
-
Virus Amplification and Titration: The rescued virus is then amplified in embryonated chicken eggs or cultured cells (e.g., MDCK), and the viral titer is determined by plaque assay or TCID50 assay.
Plaque Reduction Assay for Antiviral Susceptibility Testing
The plaque reduction assay is the gold standard for determining the susceptibility of influenza viruses to antiviral drugs.[4][18][19]
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK) is prepared in 6-well or 12-well plates.
-
Virus Infection: The cells are infected with a standardized amount of the virus (wild-type or mutant).
-
Drug Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the antiviral drug.
-
Plaque Formation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Staining and Quantification: The cell monolayer is fixed and stained with crystal violet, making the plaques visible as clear zones. The number of plaques at each drug concentration is counted.
-
IC50 Calculation: The drug concentration that reduces the number of plaques by 50% compared to the no-drug control is calculated as the IC50 value.
Electrophysiological Analysis of M2 Ion Channel Activity
The two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes is commonly employed to characterize the ion channel properties of the M2 protein and its mutants.[20][21]
Methodology:
-
cRNA Synthesis and Injection: The cRNA encoding the M2 protein (wild-type or mutant) is synthesized in vitro and microinjected into Xenopus oocytes.
-
Protein Expression: The oocytes are incubated for 1-3 days to allow for the expression and insertion of the M2 protein into the oocyte membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
pH and Drug Application: The external solution bathing the oocyte is changed to a low pH buffer to activate the M2 channel, and the resulting current is measured. The effect of channel blockers like amantadine is assessed by adding them to the external solution and measuring the reduction in current.
-
Data Analysis: The current-voltage relationship and the dose-response curve for drug inhibition are analyzed to determine the channel's conductance and the IC50 of the inhibitor.
Visualizing M2-Related Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures related to the M2 protein.
Caption: M2-M1 interaction in viral budding.
References
- 1. Adamantane-resistant influenza a viruses in the world (1902-2013): frequency and distribution of M2 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. The Influenza Virus M2 Protein Cytoplasmic Tail Interacts with the M1 Protein and Influences Virus Assembly at the Site of Virus Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influenza Virus M2 Protein Mediates ESCRT-Independent Membrane Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. M2 Protein from Influenza A: From multiple structures to biophysical and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation and characterization of recombinant influenza A (H1N1) viruses harboring amantadine resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation and Characterization of Recombinant Influenza A (H1N1) Viruses Harboring Amantadine Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cytoplasmic Tail of the Influenza A Virus M2 Protein Plays a Role in Viral Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Domains of the Influenza A Virus M2 Protein Cytoplasmic Tail Mediate Binding to the M1 Protein and Facilitate Infectious Virus Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosines in the Influenza A Virus M2 Protein Cytoplasmic Tail Are Critical for Production of Infectious Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza Reverse Genetics—Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reverse genetics system for generation of an influenza A virus mutant containing a deletion of the carboxyl-terminal residue of M2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reverse genetics system for generation of an influenza A virus mutant containing a deletion of the carboxyl-terminal residue of M2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. "Identification and Characterization of Ion Channel Activity of the M2 " by Jianing Liu [digitalcommons.unl.edu]
M2 Protein as a Target for Antiviral Drugs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M2 protein of the influenza A virus is a small, 97-amino acid integral membrane protein that forms a homotetrameric proton-selective ion channel.[1] This channel plays a critical role in the viral life cycle, making it a prime target for antiviral drug development. The M2 protein is encoded by the seventh viral RNA segment, along with the M1 matrix protein.[1] Its primary function is to equilibrate the pH across the viral envelope and the trans-Golgi network (TGN) of infected cells. This activity is essential for two key processes in viral replication: the uncoating of the virus within the host cell endosome and the maturation of newly synthesized viral particles. Given its crucial role, inhibition of the M2 ion channel activity presents a viable strategy for antiviral therapy. This technical guide provides a comprehensive overview of the M2 protein as a therapeutic target, including its structure and function, the mechanism of action of M2 inhibitors, quantitative data on their efficacy, detailed experimental protocols for their study, and the signaling pathways influenced by M2 activity.
M2 Protein: Structure and Function
The M2 protein is a type III integral membrane protein composed of three distinct domains: a 23-residue N-terminal ectodomain, a 19-residue transmembrane domain (TMD), and a 54-residue C-terminal cytoplasmic tail. The functional ion channel is a tetramer of four M2 monomers arranged with their TMDs forming the pore of the channel.
Key residues within the TMD are critical for the proton-conducting function of the channel. Histidine at position 37 (His37) acts as the pH sensor and selectivity filter, while tryptophan at position 41 (Trp41) functions as a gate.[1] At the low pH of the endosome, the imidazole (B134444) side chains of the His37 residues become protonated, leading to a conformational change that opens the channel and allows protons to flow into the virion. This influx of protons disrupts the interaction between the viral ribonucleoprotein (vRNP) complexes and the M1 matrix protein, facilitating the release of the viral genome into the cytoplasm, a crucial step for viral replication.
In the late stages of the viral life cycle, the M2 protein is expressed in the Golgi apparatus, where it prevents the premature acid-induced conformational changes of the hemagglutinin (HA) protein by equilibrating the pH of the TGN.[2]
M2 Inhibitors: Mechanism of Action and Resistance
The adamantane (B196018) class of antiviral drugs, which includes amantadine (B194251) and rimantadine, were the first inhibitors developed to target the M2 protein. These drugs act by physically blocking the M2 proton channel. The adamantane cage of these molecules binds within the pore of the channel, primarily interacting with residues Val27, Ala30, Ser31, and Gly34. This binding event prevents the influx of protons into the virion, thereby inhibiting viral uncoating and replication.
The widespread use of adamantanes has led to the emergence of drug-resistant influenza strains. The most common resistance mutations occur within the M2 transmembrane domain at positions Leu26, Val27, Ala30, and Ser31.[1][3] The S31N mutation is the most prevalent, rendering adamantanes ineffective. This has necessitated the development of novel M2 inhibitors that can target these resistant strains.
Quantitative Analysis of M2 Inhibitors
The efficacy of M2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of the M2 channel activity or viral replication, respectively. The following table summarizes the reported IC50 and EC50 values for various M2 inhibitors against wild-type (WT) and mutant influenza A strains.
| Compound | Target | Assay | IC50 (µM) | EC50 (µM) | Reference |
| Amantadine | M2 (WT) | TEVC | 16 | 0.1 | [4][5] |
| Amantadine | M2 (S31N) | TEVC | 199.9 | 22.5 | [4] |
| Rimantadine | M2 (WT) | Plaque Reduction | - | 0.02-0.04 | |
| Spiro[piperidine-2,2'-adamantane] | M2 (WT) | M2 Binding Assay | - | - | [6] |
| Polycyclic pyrrolidine (B122466) (17) | M2 (WT) | TEVC | 3 | - | [7] |
| Polycyclic pyrrolidine (17) | M2 (V27A) | TEVC | 0.3 | - | [7] |
| Polycyclic pyrrolidine (18) | M2 (WT) | TEVC | 18 | - | [7] |
| Polycyclic pyrrolidine (18) | M2 (L26F) | TEVC | 8.6 | - | [7] |
| Polycyclic pyrrolidine (18) | M2 (V27A) | TEVC | 0.7 | - | [7] |
| Compound 6 | M2 (S31N/L26I) | Plaque Reduction | - | 0.5 | [1] |
| Compound 7 | M2 (S31N/L26I) | Plaque Reduction | - | 1.2 | [1] |
| Compound 15 | M2 (S31N/L26I) | Plaque Reduction | - | 2.0 | [1] |
| Compound 44 | M2 (WT) | TEVC | 59 | - | [4] |
| Compound 44 | M2 (S31N) | TEVC | 35.2 | 3.2 | [4] |
| Adamantane-based α-hydroxycarboxylic acid (3p) | M2 (WT) | Plaque Reduction | - | 0.92 | [8] |
| Adamantane-based α-hydroxycarboxylic acid (3p) | M2 (S31N) | Plaque Reduction | - | 0.55 | [8] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Activity
The TEVC assay is a powerful electrophysiological technique used to directly measure the ion channel activity of M2 expressed in Xenopus laevis oocytes.[9][10][11][12][13]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the M2 protein (wild-type or mutant)
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber
-
Glass microelectrodes (filled with 3 M KCl)
-
Recording solution (e.g., pH 7.5 and pH 5.5 buffers)
-
M2 inhibitors
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the M2 protein of interest and incubate for 1-4 days at 18°C to allow for protein expression.[1]
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording buffer at a high pH (e.g., 7.5) to establish a baseline current.
-
Impale the oocyte with two microelectrodes: one to measure the membrane potential and the other to inject current.
-
Clamp the membrane potential at a holding potential (e.g., -30 mV).
-
Switch the perfusion to a low pH buffer (e.g., 5.5) to activate the M2 proton channels and record the resulting inward current.
-
To test for inhibition, perfuse the oocyte with the low pH buffer containing the M2 inhibitor at various concentrations.
-
-
Data Analysis: Measure the steady-state current at each inhibitor concentration and calculate the percentage of inhibition relative to the control (no inhibitor). Determine the IC50 value by fitting the concentration-response data to a dose-response curve.
Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is a standard virological method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[14][15][16][17][18]
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza A virus stock (wild-type or mutant)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Agarose (B213101) or other overlay medium
-
Crystal violet staining solution
-
M2 inhibitors
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection:
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Incubate the cells with the virus dilutions in the presence or absence of various concentrations of the M2 inhibitor for 1 hour at 37°C.
-
-
Overlay: Remove the virus inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of the inhibitor.
-
Incubation: Incubate the plates at 37°C for 2-3 days until visible plaques are formed.
-
Plaque Visualization:
-
Fix the cells with formaldehyde.
-
Remove the agarose overlay.
-
Stain the cell monolayer with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
-
Data Analysis: Count the number of plaques at each inhibitor concentration and calculate the percentage of plaque reduction compared to the control (no inhibitor). Determine the EC50 value from the dose-response curve.[14]
Recombinant M2 Protein Expression and Purification in E. coli
Expression and purification of recombinant M2 protein are essential for in vitro biophysical and structural studies.[19][20][21][22][23]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the M2 gene (often with an affinity tag like His-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Sonciator or other cell disruption equipment
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Wash and elution buffers
Procedure:
-
Transformation: Transform the E. coli expression strain with the M2 expression vector.
-
Expression:
-
Grow a culture of the transformed E. coli to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce M2 protein expression by adding IPTG to the culture.
-
Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or other methods.
-
-
Purification:
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Apply the supernatant to the affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the M2 protein from the column using an elution buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).
-
-
Analysis: Analyze the purified M2 protein by SDS-PAGE and Western blotting to confirm its size and purity.
M2 Protein and Host Cell Signaling Pathways
Beyond its primary role as a proton channel, the M2 protein interacts with and modulates several host cell signaling pathways.
M2 and Innate Immunity (MAVS Signaling)
The influenza A virus M2 protein has been shown to interact with the mitochondrial antiviral-signaling protein (MAVS), a key adaptor protein in the RIG-I-like receptor (RLR) pathway of innate immunity. M2 can potentiate MAVS-mediated signaling, leading to an enhanced type I interferon response.[14][24] This interaction appears to be dependent on the ion channel activity of M2 and is associated with an increase in reactive oxygen species (ROS) production.
Caption: M2 protein interaction with the MAVS signaling pathway.
M2 and Autophagy
The M2 protein plays a complex role in the regulation of autophagy, a cellular process for the degradation and recycling of cellular components. M2 has been shown to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes in infected cells.[2][25] This blockage is dependent on the ion channel activity of M2.[25] Furthermore, the cytoplasmic tail of M2 contains a highly conserved LC3-interacting region (LIR) that directly binds to the autophagy protein LC3, leading to its relocalization to the plasma membrane.[26] This subversion of the autophagy machinery may enhance the stability of newly formed virions.[26]
Caption: M2 protein-mediated subversion of the autophagy pathway.
M2 and the NLRP3 Inflammasome
The M2 protein's ion channel activity has been identified as a trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that plays a key role in the innate immune response by inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[27][28][29][30] The proton flux mediated by M2 in the trans-Golgi network is thought to be sensed by NLRP3, leading to inflammasome assembly and activation.[27][31]
Caption: M2 protein-induced activation of the NLRP3 inflammasome.
Conclusion
The influenza A M2 protein remains a critical and validated target for the development of antiviral drugs. While the efficacy of first-generation adamantane inhibitors has been compromised by widespread resistance, a deeper understanding of the M2 protein's structure, function, and interactions with host cell machinery is paving the way for the design of novel inhibitors. The quantitative data and detailed experimental protocols provided in this guide are intended to support researchers in the ongoing effort to develop next-generation anti-influenza therapeutics that can overcome the challenge of drug resistance. Furthermore, the elucidation of M2's role in modulating host signaling pathways opens up new avenues for therapeutic intervention, potentially targeting both the virus and the host response to infection. Continued research into the multifaceted functions of the M2 protein will be essential in the fight against influenza A virus.
References
- 1. Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix protein 2 of influenza A virus blocks autophagosome fusion with lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. avys.omu.edu.tr [avys.omu.edu.tr]
- 18. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression of proteins in E coli [qiagen.com]
- 20. protocols.io [protocols.io]
- 21. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 22. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Influenza M2 protein regulates MAVS-mediated signaling pathway through interacting with MAVS and increasing ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. A LC3-Interacting Motif in the Influenza A Virus M2 Protein Is Required to Subvert Autophagy and Maintain Virion Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influenza virus activates inflammasomes through intracellular M2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular mechanisms regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
The Native Conformation of the M2e Peptide: A Technical Guide for Vaccine Development
The ectodomain of the influenza A matrix protein 2 (M2e) is a highly conserved 23-amino acid peptide that has become a focal point for the development of a universal influenza vaccine.[1][2] Unlike the rapidly mutating hemagglutinin and neuraminidase proteins, M2e exhibits remarkable sequence stability across different influenza A strains, making it an attractive target for inducing broad-spectrum immunity.[3] Understanding the native conformation of M2e is critical for designing immunogens that can elicit potent and protective antibody responses. This guide provides an in-depth analysis of the M2e peptide's structure, the experimental protocols used to characterize it, and the functional pathways it influences.
The Conformational Landscape of the M2e Peptide
The "native" conformation of the M2e peptide is not a single, rigid structure but rather an ensemble of states that depends heavily on its environment. In aqueous solution, the isolated M2e peptide is largely disordered, exhibiting characteristics of a random coil. However, studies using various biophysical techniques have revealed that it can adopt more defined structures upon interaction with other molecules, such as antibodies or lipids, or when integrated into vaccine formulations.
1.1. Antibody-Bound Conformation
High-resolution crystal structures of M2e in complex with protective monoclonal antibodies provide the most detailed insights into its biologically relevant conformation. When bound to the Fab fragment of monoclonal antibody 65 (MAb65), the M2e peptide adopts a distinct, ordered structure.[1] This conformation is not a simple alpha-helix or beta-sheet but involves specific β-turns. For instance, interaction with some antibodies involves residues 2-5 forming a β-turn, while interaction with MAb65 involves a β-turn formed by residues 5-8.[4] Three highly conserved M2e residues have been identified as critical for this interaction.[1] This antibody-bound structure is believed to be representative of the M2e conformation on the surface of infected cells, which is the primary target for antibody-mediated immune responses.[1]
1.2. Conformation in Vaccine Formulations
The formulation of M2e into vaccine candidates significantly influences its secondary structure. When engineered into peptidyl or peptide amphiphile micelles, the conformation of M2e can be modulated. Circular dichroism (CD) spectroscopy has shown that M2e-based peptidyl micelles exist predominantly as a random coil with some β-sheet character. In contrast, when formulated as peptide amphiphile micelles, the structure shifts almost entirely to a β-sheet conformation.[5] This ability to control the secondary structure is crucial for optimizing immunogenicity.
Quantitative Structural Data
The structural characteristics of M2e have been quantified in various studies. The tables below summarize key findings regarding its secondary structure in different formulations and the specific residues crucial for antibody recognition.
Table 1: Secondary Structure Content of M2e Formulations via Circular Dichroism [5][6]
| Formulation | α-Helix Content (%) | β-Sheet Content (%) | Random Coil Content (%) |
| M22-16 Peptidyl Micelles | 0.0 ± 0.0 | 38.7 ± 0.98 | 61.3 ± 0.98 |
| Palm2K-M22-16-(KE)4 Peptide Amphiphile Micelles | 2.5 ± 4.3 | 97.5 ± 4.3 | 0.0 ± 0.0 |
Table 2: Key M2e Residues for Monoclonal Antibody Binding [7]
| Monoclonal Antibody | Key Residues/Region for Binding | Host |
| 14C2 | 10, 11, 12, 14, 16, 18 | Mouse |
| Anti-M2e pAb | 14, 16 | Rabbit |
| Anti-M2e pAb | 10 | Chicken |
Experimental Protocols
Characterizing the M2e peptide requires a suite of biophysical and immunological techniques. Detailed methodologies for the key experiments are provided below.
3.1. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is adapted from methods used to analyze M2e-derived peptide micelles.[5][6][8]
-
Sample Preparation: Dissolve lyophilized M2e peptide or its derivatives in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS) to a final concentration of 250 μM.
-
Instrument Setup: Use a calibrated CD spectrophotometer (e.g., Jasco J-1500). Set the measurement range for far-UV spectra from 190 nm to 250 nm.[5][6]
-
Measurement Parameters:
-
Blank Correction: Acquire a spectrum of the buffer alone under the same conditions and subtract it from the sample spectra.
-
Data Analysis: Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE). Deconvolute the final spectrum using reference curves (e.g., poly(lysine)) to estimate the percentage of α-helix, β-sheet, and random coil content.[5][6] α-helices typically show two negative minima around 208 and 222 nm, β-sheets have a negative band around 217-218 nm, and random coils feature a strong negative band below 200 nm.[10]
3.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
This protocol provides a general framework for measuring M2e-specific antibodies, based on common practices.[2][11]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 50-100 µL of synthetic M2e peptide at a concentration of 1-5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[2][11]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween-20, PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., PBST with 10% Fetal Bovine Serum or 1% Bovine Serum Albumin). Incubate for 1-2 hours at 37°C.[6][11]
-
Sample Incubation: Wash the plate as in step 2. Add serial dilutions of the serum samples (or monoclonal antibody) to the wells and incubate for 1.5-2 hours at 37°C.[2]
-
Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate thoroughly. Add 100 µL of a substrate solution (e.g., TMB). Stop the reaction after a suitable time with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy - Generalized Protocol
This protocol outlines the key steps for NMR analysis of a peptide like M2e.[12][13]
-
Sample Preparation:
-
Purity: The peptide sample must be of very high purity (>95%).[13]
-
Concentration: Dissolve the peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM. Higher concentrations are preferable to maximize signal.[12][14]
-
Volume: Prepare a final volume of approximately 500 µL for a standard NMR tube.[12]
-
Stability: Ensure the sample is stable and non-aggregating at the chosen pH and temperature for the duration of the experiments (often several days).[13]
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
COSY (Correlation Spectroscopy): Provides through-bond correlations, aiding in assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close (<5 Å), which is essential for determining the 3D structure.[13]
-
-
Resonance Assignment:
-
Use the TOCSY and COSY spectra to assign proton resonances to specific amino acid residues.
-
Use the NOESY spectrum to link sequential residues (sequential assignment) based on characteristic short-range NOEs.
-
-
Structure Calculation:
-
Convert the cross-peak intensities from the NOESY spectrum into upper-distance bounds (restraints).
-
Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy these distance restraints.
-
Refine the resulting structures using molecular dynamics in a simulated solvent environment.
-
3.4. Molecular Dynamics (MD) Simulation - Conceptual Workflow
MD simulations can model the conformational dynamics of the M2e peptide in various environments.[15][16]
-
System Setup:
-
Choose a starting structure for the M2e peptide (e.g., an idealized linear peptide or a structure from an antibody-bound complex).
-
Select a force field (e.g., AMBER, CHARMM) suitable for proteins.
-
Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P) or use an implicit solvent model like Generalized Born (GB/SA).[15] Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide.
-
Run an equilibration phase under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.
-
-
Production Run:
-
Run the main simulation for a long timescale (nanoseconds to microseconds) under the desired ensemble (e.g., NVT or NPT).
-
For enhanced sampling of conformational space, consider methods like replica-exchange molecular dynamics (REMD).[16]
-
-
Analysis:
-
Analyze the trajectory to determine conformational preferences, secondary structure evolution, root-mean-square deviation (RMSD) from the starting structure, and Ramachandran plots.
-
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the study and function of the M2e peptide.
Conclusion
The native conformation of the M2e peptide is not a fixed entity but a dynamic state influenced by its molecular environment. While largely unstructured in isolation, it adopts a defined, ordered conformation when bound to protective antibodies—a state that is considered the target for effective vaccine design. The ability to stabilize M2e in specific secondary structures, such as β-sheets within peptide amphiphile micelles, offers a promising strategy to enhance its immunogenicity. A thorough understanding of M2e's conformational landscape, supported by the robust experimental protocols detailed here, is essential for advancing the development of a truly universal influenza vaccine.
References
- 1. Structure of the Extracellular Domain of Matrix Protein 2 of Influenza A Virus in Complex with a Protective Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses [frontiersin.org]
- 3. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2e-based universal influenza vaccines: a historical overview and new approaches to development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. moodle2.units.it [moodle2.units.it]
- 11. researchgate.net [researchgate.net]
- 12. nmr-bio.com [nmr-bio.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 15. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folding Very Short Peptides Using Molecular Dynamics | PLOS Computational Biology [journals.plos.org]
M2 Protein Expression: A Linchpin in the Influenza A Virus Lifecycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Matrix-2 (M2) protein of the influenza A virus is a small, 97-amino acid integral membrane protein that plays a multifaceted and critical role throughout the viral lifecycle. While less abundant than the hemagglutinin (HA) and neuraminidase (NA) glycoproteins, the M2 protein's function as a proton-selective ion channel and its involvement in viral assembly and budding make it an essential component for efficient viral replication and a key target for antiviral drug development. This guide provides a comprehensive overview of M2 protein expression, from its synthesis and trafficking to its crucial roles in the late stages of the viral lifecycle, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
M2 Protein Synthesis and Trafficking: A Late-Stage Player
The expression of the M2 protein is temporally regulated, occurring predominantly in the late phase of the viral replication cycle.[1] This delayed expression is attributed to the splicing of the mRNA transcribed from viral RNA segment 7, which also encodes the M1 matrix protein from an unspliced transcript.[1] The newly synthesized M2 protein is inserted into the endoplasmic reticulum (ER) membrane, a process dependent on the signal recognition particle.[1] From the ER, it traffics through the Golgi apparatus to its final destination at the apical plasma membrane of polarized epithelial cells.[2][3] This apical targeting is crucial for efficient virus replication.[4][5]
Quantitative Analysis of M2 Protein Expression
Quantitative data on M2 protein expression provides valuable insights into its stoichiometry and role in virion architecture. While M2 is expressed abundantly on the surface of infected cells, its incorporation into mature virions is relatively limited.[6][7]
| Parameter | Value | Virus Strain/Cell Line | Reference |
| M2 molecules per virion | 14 to 68 | Influenza A/WSN/33 | [8] |
| M2 molecules per virion | 16 to 20 | General Influenza A | [9] |
| M2 protein synthesis timing | Late phase of viral replication | General Influenza A | [1] |
| Apical surface expression of M2 | 86 to 93% | Influenza A in polarized epithelial cells | [3] |
The Crucial Role of the M2 Cytoplasmic Tail in Viral Assembly and Budding
The 54-amino acid cytoplasmic tail of the M2 protein is instrumental in the late stages of the viral lifecycle, specifically in the assembly and budding of new virions.[4][10][11] This domain mediates critical interactions with the M1 matrix protein, which forms a bridge between the viral envelope and the viral ribonucleoprotein (vRNP) complexes.[12][13][14]
Several studies have highlighted the importance of specific residues within the M2 cytoplasmic tail for these functions. Deletion and alanine-scanning mutagenesis have revealed that the region encompassing amino acids 74 to 79 is vital for virion morphogenesis and infectivity.[10] Furthermore, residues 71 to 76 have been identified as being involved in the interaction with M1 and are essential for efficient virus budding.[11][12] Truncation of the C-terminal 28 amino acids of the M2 cytoplasmic tail has been shown to result in the production of less infectious virus particles with reduced vRNP content.[11][15]
The M2 protein is also implicated in the final scission event that releases the newly formed virion from the host cell membrane.[13][16] This process is thought to involve the induction of membrane curvature by the amphipathic helix within the M2 cytoplasmic tail.[16]
M2 Protein and Host Signaling Pathways
The M2 protein interacts with and modulates several host cell signaling pathways, contributing to the viral evasion of the host immune response and creating a favorable environment for replication.
NLRP3 Inflammasome Activation
The ion channel activity of the M2 protein has been shown to activate the NLRP3 inflammasome.[17] By transporting protons out of the trans-Golgi network (TGN), M2 alters the pH of this compartment, which serves as a trigger for inflammasome activation.[17][18]
Caption: M2 proton channel activity in the TGN leads to NLRP3 inflammasome activation.
MAVS Signaling Pathway
The M2 protein can colocalize and interact with the mitochondrial antiviral signaling protein (MAVS), positively regulating the MAVS-mediated innate immune response.[2] This interaction leads to the production of reactive oxygen species (ROS), which is required for the activation of macroautophagy and the enhancement of the MAVS signaling pathway.[2]
Caption: M2 interacts with MAVS, leading to ROS production and enhanced innate immunity.
PKR Signaling Pathway
The M2 protein has been shown to interact with the heat shock protein 40 (Hsp40).[19] Hsp40 is a regulator of the protein kinase R (PKR) signaling pathway through its interaction with p58IPK, a cellular inhibitor of PKR.[19] The interaction of M2 with Hsp40 can lead to the enhancement of PKR autophosphorylation, ultimately inducing cell death.[19]
Key Experimental Protocols
A variety of experimental techniques are employed to study M2 protein expression and function. Below are summaries of key methodologies.
Reverse Genetics
-
Objective: To generate recombinant influenza viruses with specific mutations in the M2 gene to study the functional consequences.
-
Methodology: Plasmids encoding each of the eight influenza virus RNA segments are co-transfected into permissive cells (e.g., 293T cells) along with protein expression plasmids for the viral polymerase components (PB2, PB1, PA) and nucleoprotein (NP). The M segment plasmid is modified to contain the desired M2 mutation. The supernatant containing the rescued recombinant virus is then harvested and propagated in cells like Madin-Darby canine kidney (MDCK) cells.[10]
Co-immunoprecipitation (Co-IP)
-
Objective: To investigate the interaction between the M2 protein and other proteins, such as M1.
-
Methodology:
-
Infected or transfected cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
The cell lysate is pre-cleared with protein A/G beads.
-
A primary antibody specific to the M2 protein is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to pull down the antibody-protein complex.
-
The beads are washed to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against the putative interacting protein (e.g., M1).[12][14]
-
Caption: A streamlined workflow for detecting the M2-M1 protein interaction via Co-IP.
Flow Cytometry for M2 Surface Expression
-
Objective: To quantify the level of M2 protein expressed on the surface of infected or transfected cells.
-
Methodology:
-
Cells are harvested and washed.
-
For surface staining, cells are incubated with a primary antibody that recognizes the extracellular domain of M2 (e.g., monoclonal antibody 14C2).[5]
-
Cells are washed and then incubated with a fluorescently labeled secondary antibody.
-
For total M2 expression, cells are first fixed and permeabilized before antibody incubation to allow antibodies to access intracellular M2.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.[5][15]
-
Quantitative PCR (qPCR) for vRNA Packaging
-
Objective: To quantify the amount of viral RNA packaged into virions.
-
Methodology:
-
Viral particles are purified from the supernatant of infected cells.
-
Viral RNA is extracted from the purified virions.
-
Reverse transcription is performed to convert the viral RNA into cDNA.
-
qPCR is then carried out using primers and probes specific for a particular viral gene segment (e.g., NP) to quantify the amount of viral RNA present.[11]
-
Conclusion
The M2 protein, despite its low abundance in the virion, is a powerhouse of functionality, essential for multiple stages of the influenza A virus lifecycle. Its temporally controlled expression, precise trafficking to the site of budding, and critical interactions with both viral and host components underscore its importance. A thorough understanding of M2 protein expression and function is paramount for the development of novel antiviral strategies that can effectively target this key viral component. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of the M2 protein and its role in influenza A virus pathogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Influenza M2 protein regulates MAVS-mediated signaling pathway through interacting with MAVS and increasing ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the influenza A virus M2 protein is restricted to apical surfaces of polarized epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Influenza A Virus M2 Protein Apical Targeting Is Required for Efficient Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Virus M2 Ion Channel Protein Is Necessary for Filamentous Virion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus M2 protein is an integral membrane protein expressed on the infected-cell surface. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Influenza A virus M2 protein: monoclonal antibody restriction of virus growth and detection of M2 in virions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cytoplasmic Tail of the Influenza A Virus M2 Protein Plays a Role in Viral Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination of the Cytoplasmic Domain of Influenza A Virus M2 Protein Is Crucial for Production of Infectious Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Influenza Virus Assembly and Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Distinct Domains of the Influenza A Virus M2 Protein Cytoplasmic Tail Mediate Binding to the M1 Protein and Facilitate Infectious Virus Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Influenza virus activates inflammasomes through intracellular M2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M2 proton channel - Wikipedia [en.wikipedia.org]
- 19. Interaction of Hsp40 with influenza virus M2 protein: implications for PKR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
evolutionary conservation of the M2e epitope
An In-depth Technical Guide on the Evolutionary Conservation of the M2e Epitope
Introduction
The ectodomain of the matrix protein 2 (M2e) of the influenza A virus is a primary target in the development of universal influenza vaccines.[1] Unlike the highly variable hemagglutinin (HA) and neuraminidase (NA) surface proteins, the M2e epitope exhibits a high degree of evolutionary conservation across various influenza A subtypes.[2][3] This conservation is crucial for developing a vaccine that can offer broad protection against different influenza strains, including seasonal and potential pandemic viruses.[4][5]
The M2 protein is a homotetrameric type III membrane protein that functions as an ion channel, essential for the uncoating of the viral core within an infected cell.[5][6] The M2e epitope constitutes the extracellular N-terminal 23 amino acids of the M2 protein.[7][8] While M2 is less abundant on the virion surface compared to HA and NA, it is copiously expressed on the surface of infected cells, making it a viable target for antibody-mediated immune responses.[7] This guide provides a detailed overview of the evolutionary conservation of M2e, the experimental protocols used to assess it, and the mechanisms underlying M2e-based immunity.
Data Presentation: M2e Sequence Conservation
The M2e sequence is highly conserved, particularly within the first nine amino acids of the N-terminus, which are almost identical across all known human influenza A strains since 1918.[6][7] However, variations exist, primarily between strains from different host species such as humans, birds, and pigs.[8][9] These variations are important considerations for the design of a truly universal M2e-based vaccine.
Table 1: Comparison of M2e Consensus Sequences Across Different Host Species
This table presents the consensus amino acid sequences of the M2e epitope derived from human, avian, and swine influenza A viruses. The differences, though minor, are critical for vaccine design.
| Host | M2e Consensus Sequence (Amino Acids 1-23) | Reference |
| Human | SLLTEVETPIRNEWGCRCNDSSD | [8][10] |
| Avian | SLLTEVETPTRTGWECNCSGSSD | [8][11] |
| Swine | SLLTEVETPTRSEWECRCSGSSD | [8][11] |
Note: Bolded residues indicate positions with common variations between host species.
Table 2: Prevalence of Amino Acid Variations in M2e
Analysis of thousands of M2e sequences has revealed specific positions where amino acid substitutions are more likely to occur. This table summarizes the most frequent variations.
| Position | Human Consensus | Common Variations (Host) | Conservation Level | Reference |
| 10 | P | - | High | [11][12] |
| 11 | I | T (Avian, Swine) | Moderate | [11][12] |
| 13 | R | T (Avian) | Moderate | [8] |
| 14 | N | S (Swine) | Moderate | [8] |
| 16 | G | - | High | [8] |
| 18 | R | K (some Avian) | Moderate | [13] |
| 20 | N | - | High | [8] |
| 21 | D | G (some Avian) | Moderate | [8] |
Experimental Protocols
Assessing the evolutionary conservation and immunological relevance of the M2e epitope involves a combination of bioinformatics and laboratory-based immunological assays.
Bioinformatic Analysis of M2e Sequence Conservation
This protocol outlines the steps for a computational analysis of M2e sequence variability.
Objective: To determine the degree of conservation of the M2e amino acid sequence across a large dataset of influenza A virus isolates from different hosts and subtypes.
Methodology:
-
Sequence Retrieval: Obtain a comprehensive set of influenza A virus M gene sequences from public databases such as the Influenza Research Database (fludb.org) or NCBI.[14]
-
Sequence Alignment: Perform a multiple sequence alignment (MSA) of the retrieved M gene sequences using software like MAFFT or UGENE Multiple Alignment software.[11][14] This aligns the M2e coding region for direct comparison.
-
Phylogenetic Analysis: Construct a phylogenetic tree from the aligned sequences to visualize the evolutionary relationships between M2e sequences from different viral lineages (e.g., human, avian, swine).[11][14] The tree can be visualized using tools like the Interactive Tree Of Life (iTOL) server.[14]
-
Consensus Sequence Generation: For distinct clades identified in the phylogenetic tree (e.g., human pre-2009, H1N1pdm09, avian), generate consensus sequences to identify the most prevalent amino acid at each position.[11]
-
Variability Analysis: Calculate the frequency of amino acid residues at each position within the M2e epitope to identify highly conserved regions and variable hotspots.[11]
Immunological Cross-Reactivity Assessment by ELISA
This protocol details an Enzyme-Linked Immunosorbent Assay (ELISA) to determine if antibodies generated against one M2e variant can recognize M2e from different influenza strains.
Objective: To quantify the binding of M2e-specific antibodies (from vaccinated animals or monoclonal sources) to synthetic M2e peptides representing different influenza A lineages.
Methodology:
-
Plate Coating: Coat 96-well ELISA plates with synthetic M2e peptides (e.g., human, avian, and swine consensus sequences) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[8]
-
Washing and Blocking: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk) and incubating for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the test sera (from M2e-vaccinated animals) or monoclonal antibodies to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's species and isotype (e.g., anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.
-
Detection: After a final wash, add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value significantly above the background control. Compare titers across the different M2e peptides to assess cross-reactivity.[8]
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes in M2e-based vaccine research.
Caption: Workflow for evaluating M2e vaccine efficacy in an animal model.
Caption: Mechanism of M2e-antibody mediated cell cytotoxicity (ADCC).
Mechanism of M2e-Based Protection
The protective immunity conferred by M2e-based vaccines is primarily mediated by non-neutralizing antibodies.[7] Unlike antibodies against HA that block viral entry, M2e-specific antibodies target infected cells that express the M2 protein on their surface.[6][7] The main mechanism of action is believed to be Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) or Antibody-Dependent Cellular Phagocytosis (ADCP).[2][7]
In this process, the Fab portion of an M2e-specific IgG antibody binds to the M2e epitope on an infected cell. The Fc portion of the antibody is then recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages.[15] This engagement activates the effector cells to release cytotoxic granules or initiate phagocytosis, leading to the destruction of the infected cell before new virions are assembled and released.[2] This clearance of infected cells reduces the overall viral load and mitigates disease severity.[5]
Conclusion
The ectodomain of the M2 protein is a highly conserved epitope among influenza A viruses, making it a compelling target for a universal vaccine. While minor variations exist between strains from different hosts, a significant portion of the M2e sequence, especially the N-terminus, is remarkably stable. This high degree of conservation has been extensively documented through bioinformatic analysis of thousands of viral sequences. Immunological studies confirm that antibodies raised against consensus M2e sequences can offer broad cross-reactivity. The primary protective mechanism relies on Fc-mediated effector functions, which eliminate infected cells and reduce viral propagation. Future M2e-based vaccine strategies may incorporate multiple M2e variants to further broaden coverage and overcome the challenge of host-specific sequence variations.[9][16]
References
- 1. mdpi.com [mdpi.com]
- 2. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Universal M2 ectodomain-based influenza A vaccines: preclinical and clinical developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Matrix Protein 2 Ectodomain in the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Therapy with M2e-Specific IgG Selects for an Influenza A Virus Mutant with Delayed Matrix Protein 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses [frontiersin.org]
- 9. Virus-like Particles Containing Multiple M2 Extracellular Domains Confer Improved Cross-protection Against Various Subtypes of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M2e/NP Dual Epitope-Displaying Nanoparticles Enhance Cross-Protection of Recombinant HA Influenza Vaccine: A Universal Boosting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M2e-based universal influenza vaccines: a historical overview and new approaches to development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Role of M2e in the Development of Universal Influenza Vaccines - FluTrackers News and Information [flutrackers.com]
- 16. Universal Live-Attenuated Influenza Vaccine Candidates Expressing Multiple M2e Epitopes Protect Ferrets against a High-Dose Heterologous Virus Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for M2e Peptide-Based Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ectodomain of the influenza A virus matrix 2 protein (M2e) is a highly conserved sequence across various influenza A strains, making it a prime target for the development of a universal influenza vaccine.[1][2][3] Unlike traditional vaccines that target the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, an M2e-based vaccine has the potential to provide broad protection against different influenza A subtypes.[1][2] However, the M2e peptide alone is poorly immunogenic and requires advanced formulation strategies to elicit a robust and protective immune response.[4] These application notes provide an overview of current M2e peptide-based vaccine development platforms, along with detailed protocols for key experimental procedures.
M2e Vaccine Development Platforms
Several platforms are being explored to enhance the immunogenicity of the M2e peptide. These primarily involve presenting M2e in a multivalent fashion and co-administering it with adjuvants to stimulate a potent immune response.
1. Virus-Like Particles (VLPs): VLPs are a popular platform where multiple copies of the M2e peptide are displayed on the surface of a self-assembling viral protein, such as the Hepatitis B core antigen (HBcAg).[5][6][7] This repetitive arrangement mimics the surface of a virus, effectively cross-linking B cell receptors and initiating a strong antibody response.[6]
2. Peptide Nanoparticles: M2e peptides can be engineered to self-assemble into nanoparticles.[8][9] For instance, linking the M2e peptide to a fibrillizing peptide like Q11 can induce the formation of nanoparticles that display M2e on their surface, enhancing their immunogenicity without the need for a carrier protein.[8][9]
3. Fusion Proteins: M2e can be genetically fused to a larger, immunogenic carrier protein. This approach not only increases the size of the antigen but can also provide T-cell help, which is crucial for a robust and long-lasting antibody response.[10][11]
4. Peptide-Adjuvant Conjugates: Directly conjugating the M2e peptide to an adjuvant molecule, such as a Toll-like receptor (TLR) agonist, ensures that the antigen and the adjuvant are delivered to the same antigen-presenting cell, leading to a more potent and targeted immune response.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on M2e peptide-based vaccines, providing a comparison of their immunogenicity and protective efficacy.
Table 1: M2e-Specific Antibody Responses
| Vaccine Platform | Adjuvant | Animal Model | M2e-Specific IgG Titer (serum) | Reference |
| M2e-HBc VLP | None | Mice | >1:100,000 | [5] |
| M2e-Q11 Nanoparticles | None | Mice | ~1:10,000 | [8] |
| M2e-KLH | Freund's Adjuvant | Mice | Not specified | |
| M2e-flagellin fusion | None | Mice | ~1:50,000 | |
| M2e peptide | Aluminum | Mice | ~1:5,000 | [9] |
Table 2: Protective Efficacy of M2e Vaccines
| Vaccine Platform | Adjuvant | Animal Model | Challenge Virus | Survival Rate (%) | Reference |
| M2e-HBc VLP | None | Mice | Influenza A/PR/8/34 (H1N1) | 100 | [5] |
| M2e-Q11 Nanoparticles | None | Mice | Influenza A/PR/8/34 (H1N1) | 62.5 | [8][9] |
| M2e-Q11 Nanoparticles | None | Mice | Avian Influenza H7N9 | 100 | [8] |
| M2e peptide | Aluminum | Mice | Influenza A/PR/8/34 (H1N1) | 75 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of M2e peptide-based vaccines.
Protocol 1: M2e Peptide Synthesis
This protocol describes the synthesis of the M2e peptide using Fmoc solid-phase peptide synthesis.[1][6]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with DIC and Oxyma in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the M2e sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/DTT/water (e.g., 95:2.5:2.5:2.5) for 2-3 hours.
-
Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify it using reverse-phase HPLC with a C18 column.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: Conjugation of M2e Peptide to KLH
This protocol describes the conjugation of a cysteine-containing M2e peptide to maleimide-activated Keyhole Limpet Hemocyanin (KLH).[12][13][14]
Materials:
-
Cysteine-containing M2e peptide
-
Maleimide-activated KLH
-
Conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.2)
-
Purification buffer (e.g., PBS)
-
Desalting column
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing M2e peptide in the conjugation buffer.
-
KLH Reconstitution: Reconstitute the maleimide-activated KLH in the conjugation buffer according to the manufacturer's instructions.
-
Conjugation Reaction: Mix the dissolved M2e peptide with the reconstituted KLH. A typical molar ratio is a 100-fold molar excess of peptide to KLH.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted peptide and other small molecules by passing the conjugation mixture through a desalting column equilibrated with the purification buffer.
-
Concentration Measurement: Determine the protein concentration of the purified M2e-KLH conjugate using a protein assay (e.g., BCA assay).
-
Storage: Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.
Protocol 3: M2e-Specific IgG ELISA
This protocol is for determining the titer of M2e-specific IgG antibodies in the serum of immunized animals.[15][16][17]
Materials:
-
M2e peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Serum samples from immunized and control animals
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with M2e peptide (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Serum Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add the diluted sera to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgG secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cutoff (e.g., 2-3 times the background).
Protocol 4: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes a flow cytometry-based assay to measure the ability of M2e-specific antibodies to mediate the killing of M2e-expressing target cells by effector cells (e.g., NK cells).[3][4][10][18][19]
Materials:
-
Target cells (a cell line stably expressing M2e on its surface)
-
Effector cells (e.g., primary NK cells or an NK cell line)
-
Serum samples from immunized and control animals
-
Cell labeling dye (e.g., CFSE or PKH67)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
FACS buffer (e.g., PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling: Label the M2e-expressing target cells with a cell labeling dye according to the manufacturer's protocol. This allows for the specific identification of target cells during flow cytometry analysis.
-
Plating: Plate the labeled target cells in a 96-well U-bottom plate.
-
Antibody Incubation: Add serial dilutions of the serum samples to the wells containing the target cells and incubate for 30-60 minutes at 37°C to allow antibodies to bind to the M2e on the cell surface.
-
Effector Cell Addition: Add the effector cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow for cell-mediated cytotoxicity.
-
Staining: After incubation, add the viability dye to each well to stain the dead cells.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the target cell population based on the cell labeling dye. Within the target cell gate, determine the percentage of dead cells (positive for the viability dye). The percentage of specific lysis is calculated as: % Specific Lysis = (% Dead Target Cells with Antibody - % Dead Target Cells without Antibody) / (100 - % Dead Target Cells without Antibody) * 100
Signaling Pathways and Experimental Workflows
Innate Immune Activation by M2e Peptide Vaccines
The immunogenicity of M2e peptides is highly dependent on adjuvants that activate the innate immune system. Toll-like receptors (TLRs) are key pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs) and initiate an immune response.[20][21][22][23][24][25] Adjuvants such as CpG oligonucleotides (a TLR9 agonist) or flagellin (B1172586) (a TLR5 agonist) can be co-administered with M2e vaccines to trigger TLR signaling in antigen-presenting cells (APCs) like dendritic cells and macrophages.[9] This leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, which are essential for the subsequent activation of the adaptive immune response.[24]
B Cell Activation and Antibody Production
The primary mechanism of protection for M2e-based vaccines is the induction of M2e-specific antibodies.[8] B cells that recognize the M2e peptide are activated through the cross-linking of their B cell receptors by the multivalent presentation of M2e on platforms like VLPs or nanoparticles. This initial signal, however, is often not sufficient for a robust and long-lasting antibody response. T cell help is critical. Activated T helper cells recognize the M2e peptide presented by B cells on their MHC class II molecules and provide co-stimulation through CD40-CD40L interaction and the secretion of cytokines like IL-4 and IL-21. This T cell help drives B cell proliferation, differentiation into plasma cells that secrete high-affinity M2e-specific antibodies, and the formation of memory B cells.
Experimental Workflow for M2e Vaccine Development
The development and preclinical evaluation of an M2e peptide-based vaccine typically follows a structured workflow. This begins with the design and synthesis of the vaccine candidate, followed by immunization of laboratory animals and a thorough assessment of the induced immune response and protective efficacy.
References
- 1. M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccination with M2e-based multiple antigenic peptides: characterization of the B cell response and protection efficacy in inbred and outbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A novel method to assess antibody-dependent cell-mediated cytotoxicity against influenza A virus M2 in immunized murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A biomimetic VLP influenza vaccine with interior NP/exterior M2e antigens constructed through a temperature shift-based encapsulation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cross-protection by Influenza Virus M2-based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microneedle delivery of an M2e-TLR5 ligand fusion protein to skin confers broadly cross-protective influenza immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Dependent Cell-Mediated Cytotoxicity Epitopes on the Hemagglutinin Head Region of Pandemic H1N1 Influenza Virus Play Detrimental Roles in H1N1-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Influenza Virus-Like Particle Vaccines Containing the Extracellular Domain of Matrix Protein 2 and a Toll-Like Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bicellscientific.com [bicellscientific.com]
- 15. A Strategy to Elicit M2e-Specific Antibodies Using a Recombinant H7N9 Live Attenuated Influenza Vaccine Expressing Multiple M2e Tandem Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vaccination with M2e-Based Multiple Antigenic Peptides: Characterization of the B Cell Response and Protection Efficacy in Inbred and Outbred Mice | PLOS One [journals.plos.org]
- 17. A single-shot vaccine approach for the universal influenza A vaccine candidate M2e - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mednexus.org [mednexus.org]
- 19. academic.oup.com [academic.oup.com]
- 20. The Innate Immune Response | Cell Signaling Technology [cellsignal.com]
- 21. The Role of Peptide Signals Hidden in the Structure of Functional Proteins in Plant Immune Responses [mdpi.com]
- 22. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Toll-like receptors (TLRs) in the trained immunity era | eLife [elifesciences.org]
- 24. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 25. Expression of Toll-like Receptors on the Immune Cells in Patients with Common Variable Immune Deficiency after Different Schemes of Influenza Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic M2 Peptide Immunization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ectodomain of the influenza A virus Matrix 2 protein (M2e) is a highly conserved sequence across different influenza A strains, making it a promising target for a universal influenza vaccine. Synthetic M2e peptides, when used as immunogens, can elicit broadly cross-reactive antibodies. However, due to their small size, M2e peptides are poorly immunogenic on their own and require conjugation to a carrier protein and/or co-administration with a potent adjuvant to induce a robust and protective immune response.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the immunization of research animals with a synthetic M2 peptide conjugated to Keyhole Limpet Hemocyanin (KLH). The subsequent sections detail the necessary steps for preparing the immunogen, the immunization schedule, and the evaluation of the resulting humoral and cellular immune responses.
Data Presentation: Comparative Analysis of Immunization Strategies
The following tables summarize quantitative data from preclinical studies, offering a comparative analysis of different adjuvants and immunization routes on the immunogenicity of M2e peptide vaccines.
Table 1: Comparison of Adjuvant Efficacy on M2e-Specific IgG Titers
| Adjuvant | Immunization Route | Mean M2e-Specific IgG Titer (Reciprocal Dilution) | Reference |
| CpG ODN 1826 + Cholera Toxin (CT) | Intranasal (i.n.) | 1:25,600 | [4] |
| CpG ODN 1826 + Cholera Toxin (CT) | Subcutaneous (s.c.) | 1:51,200 | [4] |
| Aluminum Hydroxide | Intraperitoneal (i.p.) | 1:6,400 | |
| Pam2CSK4 | Subcutaneous (s.c.) | 1:12,800 | [1] |
| No Adjuvant (M2e-KLH only) | Subcutaneous (s.c.) | 1:800 |
Table 2: Influence of Immunization Route on Antibody and T-Cell Responses
| Immunization Route | Mean M2e-Specific Serum IgG Titer | Mean M2e-Specific IgA in BALF (OD450) | Mean IFN-γ Secreting Cells (SFU/10^6 splenocytes) | Reference |
| Intranasal (i.n.) | 1:25,600 | 0.85 | 150 | [5] |
| Subcutaneous (s.c.) | 1:51,200 | 0.15 | 250 | [5] |
| Intraperitoneal (i.p.) | 1:12,800 | Not Reported | 200 |
BALF: Bronchoalveolar Lavage Fluid; SFU: Spot-Forming Units
Experimental Protocols
Protocol 1: Synthetic this compound - KLH Conjugation
This protocol describes the conjugation of a synthetic M2e peptide containing a terminal cysteine to Maleimide-Activated Keyhole Limpet Hemocyanin (KLH).
Materials:
-
Synthetic M2e peptide with a C-terminal cysteine
-
Maleimide-Activated KLH
-
Conjugation Buffer (e.g., 20 mM sodium phosphate, 100 mM EDTA, 80 mM sucrose, pH 6.6)
-
Dimethylformamide (DMF)
-
PD-10 desalting columns
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Reconstitute Maleimide-Activated KLH: Slowly dissolve the lyophilized Maleimide-Activated KLH in sterile water to a final concentration of 5 mg/mL. Do not vortex.
-
Dissolve M2e Peptide: Dissolve the synthetic M2e peptide in a minimal amount of DMF. Then, dilute it in Conjugation Buffer to a final concentration of 4 mg/0.5 mL.
-
Conjugation Reaction: Immediately mix the dissolved M2e peptide solution with the reconstituted Maleimide-Activated KLH solution. A typical molar ratio is 800-1000 moles of peptide to 1 mole of KLH.[6] Gently stir the reaction mixture at room temperature for 2 hours or overnight at 4°C.
-
Removal of Unconjugated Peptide: Purify the M2e-KLH conjugate from unconjugated peptide using a PD-10 desalting column equilibrated with sterile PBS.
-
Protein Concentration Determination: Determine the protein concentration of the purified M2e-KLH conjugate using a standard protein assay (e.g., BCA or Bradford).
-
Storage: Aliquot the conjugate and store at -20°C or -80°C for long-term storage.
Protocol 2: Mouse Immunization Schedule
This protocol outlines a typical immunization schedule for BALB/c mice.
Materials:
-
M2e-KLH conjugate
-
Adjuvant of choice (e.g., CpG ODN 1826 and Cholera Toxin)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Preparation of Immunogen: On the day of immunization, thaw an aliquot of the M2e-KLH conjugate. Emulsify or mix the conjugate with the chosen adjuvant according to the manufacturer's instructions. A typical dose is 20-50 µg of the peptide conjugate per mouse.
-
Primary Immunization (Day 0): Inject each mouse with the immunogen preparation. The route of administration can be subcutaneous (s.c.) at the base of the tail or intraperitoneal (i.p.). For intranasal (i.n.) immunization, administer the immunogen in a small volume (10-20 µL) into the nares of an anesthetized mouse.[4]
-
Booster Immunizations (Day 21 and Day 35): Administer booster injections with the same dose and route as the primary immunization.
-
Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding 7-10 days after the final booster immunization to assess the antibody response.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for M2e-Specific Antibodies
This protocol is for determining the titer of M2e-specific antibodies in mouse serum.[7][8]
Materials:
-
96-well ELISA plates
-
Synthetic M2e peptide (without KLH conjugation)
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Mouse serum samples
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of M2e peptide solution (1-2 µg/mL in Coating Buffer) and incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the mouse serum in Blocking Buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in Blocking Buffer according to the manufacturer's recommendation, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than twice that of the pre-immune serum.
Protocol 4: ELISpot Assay for M2e-Specific IFN-γ Secreting T-Cells
This protocol is for quantifying M2e-specific IFN-γ producing T-cells from the spleens of immunized mice.[9][10][11][12]
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI-1640 medium with 10% FBS
-
M2e peptide pool (overlapping peptides spanning the M2e sequence)
-
Concanavalin A (positive control)
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile water. Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2x10^5 to 5x10^5 cells per well.
-
Antigen Stimulation: Add the M2e peptide pool to the corresponding wells at a final concentration of 5-10 µg/mL. Use medium alone as a negative control and Concanavalin A (1-5 µg/mL) as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection Antibody: Wash the plate five times with Wash Buffer (PBS with 0.05% Tween-20). Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate five times and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate five times and add the substrate solution. Monitor for the development of spots.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots in each well using an ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million cells.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for M2e peptide immunization and immune response evaluation.
Caption: Simplified signaling pathway of T-cell dependent B-cell activation by M2e-KLH.
References
- 1. M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaccination with M2e-based multiple antigenic peptides: characterization of the B cell response and protection efficacy in inbred and outbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vaccination with M2e-Based Multiple Antigenic Peptides: Characterization of the B Cell Response and Protection Efficacy in Inbred and Outbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. affbiotech.cn [affbiotech.cn]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mabtech.com [mabtech.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Cell-Based ELISA for M2e Antibody Detection
For Researchers, Scientists, and Drug Development Professionals
The ectodomain of the influenza A virus Matrix 2 protein (M2e) is a highly conserved region, making it a prime target for the development of universal influenza vaccines and therapeutics. Antibodies targeting M2e are generally non-neutralizing but can offer protection by binding to M2e expressed on the surface of infected cells and mediating effector functions. A cell-based Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method to detect and quantify these functional antibodies. This application note provides a detailed protocol for a cell-based ELISA to measure M2e-specific antibodies and discusses its applications.
The M2 protein is abundantly expressed on the surface of influenza virus-infected cells, while only a limited number of molecules are incorporated into the virion itself.[1][2][3][4] This makes a cell-based assay, which utilizes cells expressing the M2 protein, a more biologically relevant method for detecting M2e antibodies compared to a traditional ELISA that uses synthetic M2e peptides.[5] This method allows for the assessment of antibody binding to the native, tetrameric conformation of the M2 protein on the cell surface.
Principle of the Assay
The cell-based ELISA for M2e antibody detection involves seeding cells susceptible to influenza virus infection (e.g., Madin-Darby Canine Kidney - MDCK cells) into a 96-well plate. These cells are then infected with an influenza A virus strain. Following infection and expression of the M2 protein on the cell surface, the cells are fixed to preserve the cellular structure and antigen integrity. The fixed cells are then incubated with the serum or antibody samples to be tested. The binding of M2e-specific antibodies is subsequently detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody. The addition of a substrate results in a colorimetric or fluorometric signal that is proportional to the amount of bound M2e antibody.
Experimental Protocols
Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS or cold 80% acetone[3][6]
-
Blocking buffer: 5% non-fat dry milk or 0.5% bovine serum albumin (BSA) in PBS[3][6]
-
Wash buffer: PBS with 0.05% Tween 20 (PBST)
-
Primary antibody: Test serum or purified antibody diluted in blocking buffer
-
Secondary antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG (e.g., anti-mouse IgG, anti-human IgG) diluted in blocking buffer
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable HRP substrate
-
Stop solution: 2 M Sulfuric Acid
-
Microplate reader
Cell-Based ELISA Protocol
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS.
-
Trypsinize and count the cells.
-
Seed 2.5 x 104 MDCK cells per well in a 96-well plate.[3]
-
Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.
-
-
Virus Infection:
-
Cell Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 20 minutes at room temperature, or with cold 80% acetone (B3395972) for 20 minutes on ice.[3][6]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.[6]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1-2 hours at room temperature.[8]
-
-
Detection:
Data Presentation
Quantitative data from a cell-based ELISA is typically presented as antibody titers or optical density (OD) values. The tables below provide examples of how to structure such data for clear comparison.
Table 1: M2e-Specific Antibody Titers in Immunized Mice
| Group | Immunization | M2e-Specific Antibody Titer (Log10) |
| 1 | M2e-Q11 Nanoparticles | 3.2 ± 0.3 |
| 2 | Aluminum-adjuvant M2e peptide | 3.5 ± 0.4 |
| 3 | Q11 Nanofiber | < 1.0 |
| 4 | PBS | < 1.0 |
Data adapted from a study evaluating M2e-based nanovaccines.[7] The titer is defined as the reciprocal of the highest dilution giving an absorbance value twice that of the negative control.
Table 2: Optical Density (OD450) of Monoclonal Antibodies Binding to M2e Expressed on Infected Cells
| Monoclonal Antibody | OD450 at 1 µg/mL |
| MAb 37 | 1.85 ± 0.12 |
| MAb 65 | 1.92 ± 0.15 |
| MAb 148 | 1.78 ± 0.10 |
| Isotype Control | 0.15 ± 0.05 |
Data represents the binding of different M2e-specific monoclonal antibodies to influenza virus-infected MDCK cells.[3]
Visualizations
Experimental Workflow
References
- 1. Development of an M2e-specific enzyme-linked immunosorbent assay for differentiating infected from vaccinated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M2e-based universal influenza vaccines: a historical overview and new approaches to development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Therapy with M2e-Specific IgG Selects for an Influenza A Virus Mutant with Delayed Matrix Protein 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M2e-Based Universal Influenza A Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Strategy to Elicit M2e-Specific Antibodies Using a Recombinant H7N9 Live Attenuated Influenza Vaccine Expressing Multiple M2e Tandem Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses [frontiersin.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. M2e/NP Dual Epitope-Displaying Nanoparticles Enhance Cross-Protection of Recombinant HA Influenza Vaccine: A Universal Boosting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M2 Proton Channel Activity Assay in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza A virus M2 protein is a homotetrameric proton-selective ion channel essential for the viral life cycle.[1] It facilitates the acidification of the virion interior, a crucial step for the uncoating process within the host cell's endosome.[2][3] The M2 channel is activated by the low pH of the endosomal environment and is the target of adamantane-based antiviral drugs like amantadine (B194251) and rimantadine.[1][4] The Xenopus laevis oocyte expression system, coupled with the two-electrode voltage clamp (TEVC) technique, provides a robust platform for characterizing the biophysical and pharmacological properties of the M2 proton channel.[5][6][7] This system allows for the precise control of the membrane potential and the extracellular environment, making it ideal for studying ion channel function and screening potential inhibitors.[8][9]
These application notes provide a detailed protocol for expressing and functionally analyzing the M2 proton channel in Xenopus oocytes using the TEVC method.
Data Presentation: Quantitative Analysis of M2 Channel Activity
The following table summarizes typical quantitative data obtained from M2 proton channel activity assays in Xenopus oocytes, as reported in the literature.
| Parameter | Typical Value/Range | Conditions | Reference |
| Activation pH | pH 5.5 | External pH is lowered from a resting pH of ~7.5-8.2 to 5.5 to induce inward proton currents. | [1][10][11] |
| Resting pH | pH 7.5 - 8.2 | Oocytes are typically perfused with a solution at this pH before activation. | [10][11] |
| Holding Potential | -20 mV to -60 mV | The oocyte membrane potential is clamped at a negative holding potential to measure inward currents. | [10][11] |
| Inward Current Amplitude | -0.5 µA to > -1.0 µA | The magnitude of the inward current upon pH-induced activation can vary based on expression levels. A representative change in current can be from 0.05 µA to -0.53 µA when the external pH is stepped from 8.2 to 5.5.[10][11] | [10][11] |
| Amantadine Inhibition | ~95% | The percentage of the inward proton current that is blocked by amantadine. | [1] |
| Amantadine Concentration | 100 µM | A commonly used concentration of amantadine to achieve significant blockade of the M2 channel.[1][4] | [1][4] |
| Electrode Resistance | 0.4 - 0.8 MΩ | The typical resistance of the microelectrodes used for TEVC recordings.[10][11] | [10][11] |
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.
-
Defolliculation: Treat the ovarian lobe with collagenase (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Selection: Manually select healthy stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
Incubation: Store the selected oocytes in a Barth's solution (see solutions section below) supplemented with antibiotics (e.g., penicillin and streptomycin) at 18°C.
M2 Channel cRNA Preparation and Injection
-
cRNA Synthesis: Synthesize capped cRNA from a linearized plasmid DNA template containing the M2 protein-coding sequence using an in vitro transcription kit.
-
cRNA Purification and Quantification: Purify the cRNA and determine its concentration and quality.
-
Microinjection: Inject approximately 50 nL of the M2 cRNA solution (e.g., at a concentration of 0.1-1 µg/µL) into the cytoplasm of each oocyte. Water-injected oocytes should be used as a negative control.[10][11]
-
Incubation for Expression: Incubate the injected oocytes for 2-5 days at 18°C to allow for the expression and membrane insertion of the M2 protein.[12]
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution.
-
Electrode Impalement: Carefully impale the oocyte with two microelectrodes filled with 3 M KCl.[10][11] One electrode measures the membrane potential, and the other injects current to clamp the voltage.[5][8]
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential, typically between -20 mV and -60 mV.
-
pH-induced Activation:
-
Pharmacological Blockade:
-
Once a stable inward current is achieved at low pH, switch the perfusion to a low pH solution containing an M2 channel blocker, such as 100 µM amantadine.[1]
-
Record the inhibition of the inward current to confirm the activity of the expressed M2 channels.
-
Solutions
-
Barth's Solution (pH 8.2): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.3 mM NaNO₃, 0.71 mM CaCl₂, 0.82 mM MgSO₄, 15 mM HEPES. Adjust pH to 8.2 with NaOH.[10][11]
-
Barth's Solution (pH 5.5): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.3 mM NaNO₃, 0.71 mM CaCl₂, 0.82 mM MgSO₄, 15 mM MES. Adjust pH to 5.5 with NaOH.[10][11]
-
Amantadine Solution: Prepare a stock solution of amantadine and dilute it to the final concentration (e.g., 100 µM) in the low pH Barth's solution.
Visualizations
M2 Proton Channel Gating and Blockade
Caption: pH-dependent activation and amantadine blockade of the M2 proton channel.
Experimental Workflow for M2 Channel Assay in Xenopus Oocytes
Caption: Step-by-step workflow for the M2 proton channel activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion selectivity and activation of the M2 ion channel of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]
- 7. Application of Xenopus Oocyte Model in the Study of Ion Channels - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 9. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Cytosolic pH on Inward Currents Reveals Structural Characteristics of the Proton Transport Cycle in the Influenza A Protein M2 in Cell-Free Membrane Patches of Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Cytosolic pH on Inward Currents Reveals Structural Characteristics of the Proton Transport Cycle in the Influenza A Protein M2 in Cell-Free Membrane Patches of Xenopus oocytes | PLOS One [journals.plos.org]
- 12. Influenza D virus M2 protein exhibits ion channel activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of M2 Transmembrane Peptide in Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immobilization of the influenza A virus M2 transmembrane (M2-TM) peptide in artificial lipid membranes. The protocols detailed below are essential for biophysical studies aimed at elucidating the structure, dynamics, and function of this critical viral proton channel, a key target for antiviral drug development.
Introduction
The influenza A M2 protein is a homotetrameric proton-selective ion channel crucial for the virus's life cycle.[1][2] Its transmembrane domain (M2-TM) is the core component of this channel. Studying the M2-TM peptide in an environment that mimics the viral envelope is paramount for understanding its native conformation and mechanism of action.[3][4][5] Immobilization of the peptide within a lipid bilayer is a critical step for structural determination by techniques such as solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy.[3][4][5] This is because the dynamics of the peptide, specifically its uniaxial rotational diffusion, can broaden spectral lines and hinder high-resolution analysis.[3][4] By carefully selecting the lipid composition, particularly by using cholesterol-rich membranes that mimic the viral envelope, this rotational motion can be significantly suppressed, effectively "immobilizing" the peptide.[3][4][5]
Data Presentation: Impact of Lipid Environment on M2-TM Dynamics
The composition of the lipid bilayer has a dramatic effect on the rotational dynamics of the M2-TM peptide. The following table summarizes key quantitative data from solid-state NMR studies, highlighting the transition from a mobile to an immobilized state.
| Lipid Bilayer Composition | Peptide Dynamics (Rotational Diffusion Rate) | Key Observation | Reference |
| DLPC (Dilauroylphosphatidylcholine) | > 10⁵ s⁻¹ at 313 K | High mobility, motionally averaged NMR signals. | [3] |
| DMPC (Dimyristoylphosphatidylcholine) | > 10⁵ s⁻¹ | High mobility, similar to DLPC. | [3][4] |
| POPC (Palmitoyloleoylphosphatidylcholine) | > 10⁵ s⁻¹ | High mobility. | [3][4] |
| Virus-Envelope Mimetic (Cholesterol-rich) | < 10³ s⁻¹ at 313 K | Significantly slowed motion, peptide is immobilized. | [3][4][5] |
This immobilization in a virus-mimetic membrane allows for the measurement of high-resolution NMR spectra at physiological temperatures, which is crucial for detailed structural analysis.[3][4]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows for the immobilization and characterization of the M2-TM peptide.
Caption: Overall experimental workflow for M2-TM immobilization and analysis.
The M2 protein functions as a pH-activated proton channel. The mechanism involves the protonation of key histidine residues (His37), which act as a selectivity filter, and the subsequent gating by tryptophan residues (Trp41).[2]
Caption: Simplified signaling pathway of M2 proton transport.
Experimental Protocols
Protocol 1: M2-TM Peptide Synthesis and Purification
The M2 transmembrane peptide (residues 22-46 or similar constructs) is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For NMR studies, isotopic labeling (e.g., with ¹³C and ¹⁵N) is often required at specific amino acid positions to facilitate spectral analysis.
-
Synthesis: Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for peptide synthesis on a solid support resin.
-
Isotopic Labeling: Introduce isotopically labeled amino acids at desired positions during the synthesis cycles.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the purity and identity of the peptide by mass spectrometry.
Protocol 2: Preparation of Virus-Envelope Mimetic Liposomes
To achieve immobilization, a lipid composition that mimics the influenza virus envelope is crucial. This typically involves a mixture rich in cholesterol and sphingomyelin.
-
Lipid Mixture Preparation: Prepare a lipid mixture in chloroform (B151607). A representative composition could be a 2:2:1 molar ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), egg sphingomyelin, and cholesterol.
-
Solvent Evaporation: Evaporate the chloroform from the lipid mixture under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH) to form multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
Protocol 3: Reconstitution of M2-TM into Liposomes
Detergent-mediated reconstitution is a common method to incorporate the M2-TM peptide into the pre-formed liposomes.[6]
-
Peptide Solubilization: Solubilize the purified M2-TM peptide in a minimal amount of a mild detergent (e.g., octyl glucoside).
-
Liposome Solubilization: Add detergent to the liposome suspension to the point of saturation.
-
Incubation: Mix the solubilized peptide with the detergent-saturated liposomes. The peptide-to-lipid ratio should be carefully chosen (e.g., 1:500) to ensure proper tetramer formation and function.[6]
-
Detergent Removal: Slowly remove the detergent to allow the formation of proteoliposomes. This can be achieved by methods such as dialysis, size-exclusion chromatography, or the use of adsorbent beads (e.g., Bio-Beads).
-
Proteoliposome Collection: Collect the resulting proteoliposomes containing the immobilized M2-TM peptide.
Protocol 4: Characterization by Solid-State NMR
Solid-state NMR is a powerful technique to study the structure and dynamics of the immobilized M2-TM.
-
Sample Preparation: Pellet the proteoliposomes by ultracentrifugation and pack the hydrated pellet into an NMR rotor.
-
Spectrometer Setup: Use a solid-state NMR spectrometer equipped with a suitable probe for biological solids.
-
Immobilization Assessment: Acquire ²H NMR spectra if deuterium-labeled lipids or amino acids are used. The presence of near rigid-limit quadrupolar couplings is indicative of peptide immobilization.[3] For ¹³C and ¹⁵N labeled peptides, the absence of motional narrowing in the spectra at physiological temperatures confirms immobilization.[3][4]
-
Structural Analysis: Employ multidimensional correlation experiments (e.g., ¹³C-¹³C or ¹⁵N-¹³C) to obtain distance and torsion angle restraints for structure determination. The orientation of the peptide helix with respect to the membrane normal can be determined from the analysis of anisotropic NMR interactions in aligned samples.[7]
Protocol 5: Proton Conductance Assay
To ensure that the immobilized M2-TM is functional, a proton transport assay can be performed using the prepared proteoliposomes.
-
Assay Setup: Trap a pH-sensitive fluorescent dye (e.g., HPTS) inside the proteoliposomes during the hydration step.
-
pH Gradient Creation: Create a pH gradient across the liposome membrane by rapidly changing the pH of the external buffer.
-
Fluorescence Monitoring: Monitor the change in fluorescence of the entrapped dye over time. An influx of protons through the M2 channel will cause a change in the internal pH, which in turn alters the fluorescence of the dye.[2][8]
-
Controls: Perform control experiments with empty liposomes (no M2 peptide) and with the addition of known M2 channel blockers (e.g., amantadine) to confirm that the observed proton flux is specific to the M2 activity.[1]
By following these detailed protocols, researchers can successfully immobilize the M2 transmembrane peptide in a biologically relevant lipid environment and perform detailed structural and functional characterization, paving the way for a deeper understanding of its mechanism and for the development of novel antiviral therapeutics.
References
- 1. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic Artificial Proton Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization of the Influenza A M2 Transmembrane Peptide in Virus-Envelope Mimetic Lipid Membranes: A Solid-State NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of the influenza A M2 transmembrane peptide in virus envelope-mimetic lipid membranes: a solid-state NMR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meihonglab.com [meihonglab.com]
- 6. mdpi.com [mdpi.com]
- 7. Determining the Orientation and Localization of Membrane-Bound Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Generating Monoclonal Antibodies Against the Influenza M2e Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation of monoclonal antibodies (mAbs) targeting the highly conserved extracellular domain of the influenza A matrix protein 2 (M2e). The methodologies outlined herein are essential for the development of potentially universal influenza therapeutics and vaccines.
Introduction
The M2e protein of the influenza A virus is a prime target for the development of broadly protective antibodies due to its highly conserved nature across different viral subtypes.[1][2][3] Unlike the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, M2e has a low mutation rate, making it an attractive target for universal influenza A therapies.[1][4] Antibodies targeting M2e are typically non-neutralizing but offer protection through FcγR-dependent mechanisms, such as antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[5][6][7] This document details the critical steps for generating and characterizing M2e-specific monoclonal antibodies.
I. Antigen Preparation: M2e Peptide-Carrier Conjugation
To enhance the immunogenicity of the small M2e peptide, it is crucial to conjugate it to a larger carrier molecule.[5] Gold nanoparticles (AuNPs) and Keyhole Limpet Hemocyanin (KLH) are commonly used carriers.[1][8][9][10]
Protocol: M2e Peptide Conjugation to Gold Nanoparticles (AuNPs)
This protocol is adapted from methodologies demonstrating successful induction of protective immunity.[9][10]
Materials:
-
M2e consensus peptide with a C-terminal cysteine residue
-
Gold nanoparticle (AuNP) suspension (8-17 nm)[9]
-
Tween 20
-
Sterile, nuclease-free water
Procedure:
-
AuNP Preparation: Add Tween 20 to the AuNP suspension to a final concentration of 0.1% to improve stability.[10]
-
M2e Peptide Addition: Dissolve the M2e peptide in sterile water to a concentration of 1 mM.[9] Add the M2e peptide solution dropwise to the AuNP suspension to achieve a significant molar excess of the peptide (e.g., ~500-fold).[9]
-
Equilibration: Allow the mixture to equilibrate overnight at 4°C with gentle mixing. This facilitates the conjugation of the peptide to the AuNPs via the thiol group of the cysteine residue.[9]
-
Adjuvant Addition: If using an adjuvant, add CpG to the AuNP-M2e conjugate solution.
-
Confirmation of Conjugation: Confirm the conjugation by measuring the shift in the absorbance wavelength using a spectrophotometer and assess the stability of the conjugate by adding 1% sodium chloride.[9]
II. Generation of M2e-Specific Monoclonal Antibodies
Several technologies are available for generating monoclonal antibodies, with hybridoma technology being a well-established method. Phage display and single B cell cloning are powerful alternatives.
A. Hybridoma Technology
Hybridoma technology involves fusing antibody-producing B cells from an immunized animal with immortal myeloma cells to generate hybridoma cell lines that continuously produce a specific monoclonal antibody.[11][12][13][14]
Caption: Workflow for generating M2e-mAbs using hybridoma technology.
-
Immunization:
-
Immunize BALB/c mice with the prepared M2e-carrier conjugate (e.g., AuNP-M2e+sCpG). A typical immunization schedule involves three injections, 21 days apart.[1]
-
Administer a final boost three days before spleen removal to maximize the number of antibody-producing B cells.[1]
-
Collect serum to monitor the M2e-specific antibody titer by ELISA.[1]
-
-
Cell Fusion:
-
Aseptically remove the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with a suitable myeloma cell line (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).[13]
-
-
Selection and Screening:
-
Plate the fused cells in a semi-solid methylcellulose-based selection medium containing Hypoxanthine-Aminopterin-Thymidine (HAT) to select for hybridomas.[1]
-
After 10-14 days, pick individual hybridoma clones and transfer them to 96-well plates.[1]
-
Screen the culture supernatants for the presence of M2e-specific antibodies using an indirect ELISA.[1]
-
-
Cloning and Expansion:
-
Clone hybridomas from positive wells by limiting dilution to ensure monoclonality.
-
Expand positive clones in larger culture flasks for antibody production.[14]
-
B. Phage Display Technology
Phage display is an in vitro selection technique used to discover antibodies against various antigens. It involves creating a library of bacteriophages that express antibody fragments (e.g., scFv or Fab) on their surface.[15][16][17][18]
Caption: Workflow for isolating M2e-specific antibody fragments using phage display.
C. Single B Cell Antibody Cloning
This technology allows for the rapid isolation of monoclonal antibodies from single, antigen-specific B cells, preserving the native heavy and light chain pairing.[19][20]
Caption: Workflow for generating M2e-mAbs via single B cell cloning.
III. Antibody Screening and Characterization
A. ELISA for M2e-Specific Antibody Detection
An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for screening hybridoma supernatants or purified antibodies for their ability to bind to the M2e peptide.[1][21][22]
Materials:
-
96-well ELISA plates
-
M2e peptide
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma supernatant or purified antibody
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with M2e peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[21]
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add diluted hybridoma supernatants or purified antibodies to the wells and incubate for 1 hour at room temperature.[21]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).[23]
-
Stop Reaction: Stop the reaction by adding stop solution. The color will change to yellow.
-
Read Plate: Read the absorbance at 450 nm using a plate reader.[21]
B. Antibody Affinity Measurement
Determining the binding affinity (Kd) is crucial for selecting high-quality therapeutic antibody candidates.[24][25]
| Method | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index on a sensor chip as the antibody binds to an immobilized antigen.[24] | Real-time, label-free, provides kinetic data (kon, koff).[24] | Requires specialized equipment.[24] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. | Real-time, label-free, high throughput. | Can be sensitive to buffer composition. |
| ELISA-based Affinity | Measures the concentration of bound antibody at different concentrations to determine the Kd.[25][26] | Widely accessible, cost-effective. | Endpoint measurement, less precise than real-time methods. |
Table 1: Comparison of Antibody Affinity Measurement Techniques
C. In Vitro and In Vivo Functional Assays
While M2e antibodies are generally non-neutralizing, their protective efficacy is mediated by Fc-dependent effector functions.[5][6]
| Assay | Purpose |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | Measures the ability of the antibody to mediate the killing of M2e-expressing target cells by effector cells (e.g., NK cells).[27] |
| Antibody-Dependent Cellular Phagocytosis (ADCP) Assay | Measures the ability of the antibody to promote the phagocytosis of M2e-expressing cells or virions by phagocytes (e.g., macrophages).[5] |
| Complement-Dependent Cytotoxicity (CDC) Assay | Measures the ability of the antibody to activate the complement cascade, leading to the lysis of M2e-expressing cells.[27] |
| In Vivo Protection Studies | Mice are passively immunized with the M2e mAb and then challenged with a lethal dose of influenza A virus. Survival, weight loss, and viral titers in the lungs are monitored.[1][28][29][30] |
Table 2: Functional Assays for M2e Monoclonal Antibodies
IV. Mechanism of Action of M2e Antibodies
The primary mechanism of protection conferred by M2e-specific antibodies is the engagement of Fc receptors (FcγRs) on immune effector cells, leading to the clearance of infected cells.[5][6][7]
Caption: Mechanism of action for M2e-specific monoclonal antibodies.
Quantitative Data Summary
The following tables summarize representative quantitative data for M2e-specific monoclonal antibodies from published studies.
| Antibody Clone | Isotype | Kd (nM) | Reference |
| TCN-032 | Human IgG1 | ~0.1 | [1] |
| 14C2 | Mouse IgG2a | Not specified | [1] |
| 391 | Mouse IgG3 | Not specified | [1] |
| 472 | Mouse IgG1 | Not specified | [1] |
Table 3: Binding Affinities of M2e Monoclonal Antibodies
| Antibody Clone | Challenge Virus | Protective Dose (mg/kg) | Outcome | Reference |
| TCN-032 | H5N1, H1N1 | 15 | Reduced mortality and morbidity in mice | [30] |
| MAb 65 | PR8 (H1N1) | ~5 | Prolonged survival in SCID mice | [29] |
| MAb 37 | PR8 (H1N1) | ~5 | Prolonged survival in SCID mice | [29] |
| MAb 148 | PR8 (H1N1) | ~5 | Prolonged survival in SCID mice | [29] |
Table 4: In Vivo Protective Efficacy of M2e Monoclonal Antibodies
Conclusion
The generation of high-affinity, broadly reactive monoclonal antibodies against the M2e protein of influenza A represents a promising strategy for the development of universal therapeutics. The protocols and application notes provided in this document offer a comprehensive guide for researchers in this field. Careful consideration of antigen design, antibody generation methodology, and thorough characterization are paramount to the success of these endeavors. The use of antibody cocktails may further enhance efficacy and reduce the potential for viral escape.[2]
References
- 1. Matrix Protein 2 Extracellular Domain-Specific Monoclonal Antibodies Are an Effective and Potentially Universal Treatment for Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. labpartnering.org [labpartnering.org]
- 4. openscholar.uga.edu [openscholar.uga.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Matrix Protein 2 Ectodomain in the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cross-protection by Influenza Virus M2-based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gold nanoparticle–M2e conjugate coformulated with CpG induces protective immunity against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus M2e peptide conjugated to gold nanoparticles confers protection against H1N1, H3N2 and H5N1 influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 12. genscript.com [genscript.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Antibody Phage Display: Technique and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biocat.com [biocat.com]
- 18. mdpi.com [mdpi.com]
- 19. Single B cell antibody technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sinobiological.com [sinobiological.com]
- 21. immunoreagents.com [immunoreagents.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. medium.com [medium.com]
- 25. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 26. How to detect and quantify the binding affinity of the antibody to the antigen? | AAT Bioquest [aatbio.com]
- 27. mdpi.com [mdpi.com]
- 28. journals.asm.org [journals.asm.org]
- 29. In Vivo Therapy with M2e-Specific IgG Selects for an Influenza A Virus Mutant with Delayed Matrix Protein 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
Application Notes & Protocols: Preclinical Evaluation of M2e Peptide Conjugate Vaccines
Introduction
The extracellular domain of the influenza A matrix 2 protein (M2e) is a highly conserved sequence across various influenza A strains, making it a prime target for the development of a universal influenza vaccine.[1][2][3] Unlike traditional vaccines that target the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, an M2e-based vaccine could offer broad protection against different subtypes and potentially mitigate pandemic threats.[1] However, the M2e peptide itself is poorly immunogenic.[2][3] To overcome this, preclinical studies have focused on conjugating the M2e peptide to larger carrier molecules or nanoparticles, thereby enhancing its immunogenicity and protective efficacy.[2][4][5] These conjugate vaccines have been shown to induce robust antibody responses and protect animal models from lethal influenza challenges.[4][6]
This document provides a detailed overview of the data and methodologies from key preclinical studies on M2e peptide conjugate vaccines, intended for researchers, scientists, and drug development professionals.
Data Presentation: Summary of Preclinical Studies
The following tables summarize quantitative data from representative preclinical studies, focusing on the immunogenicity and protective efficacy of various M2e conjugate vaccine formulations.
Table 1: Immunogenicity of M2e Peptide Conjugate Vaccines in Animal Models
| Vaccine Composition | Carrier/Platform | Adjuvant | Animal Model | M2e-Specific IgG Titer/Response | Reference |
| M2e Peptide | Keyhole Limpet Hemocyanin (KLH) | Freund's Adjuvant (in some studies) | Mice, Ferrets, Rhesus Monkeys | High immunogenicity in all species tested. | [4] |
| M2e Peptide | Neisseria meningitidis OMPC | None (inherent adjuvant properties) | Mice, Ferrets, Rhesus Monkeys | Highly immunogenic in all species tested. | [4] |
| M2e Peptide | Gold Nanoparticles (AuNP) | CpG ODN 1826 | BALB/c Mice | Significantly enhanced IgG production with CpG adjuvant (p < 0.001). | [5][7] |
| M2e5x (tandem repeats) | Virus-Like Particles (VLP) | None | BALB/c & C57BL/6 Mice | Higher IgG responses induced in BALB/c mice compared to C57BL/6 mice. | [8] |
| M2e Peptide | Self-assembling Q11 Peptide | None | Mice | Induced M2e-specific antibodies. | [9] |
| M2e Peptide | Poly(acrylic) acid (PAA) | None (inherent adjuvant properties) | In vitro studies suggest potential | Potential to overcome low immunogenicity. | [2] |
Table 2: Protective Efficacy of M2e Peptide Conjugate Vaccines in Viral Challenge Studies
| Vaccine Composition | Carrier/Platform | Animal Model | Challenge Virus | Efficacy Endpoints | Reference |
| M2e-KLH / M2e-OMPC | KLH / OMPC | Mice | H1N1 or H3N1 (Lethal Dose) | Conferred protection against lethal challenge. | [4] |
| M2e-KLH / M2e-OMPC | KLH / OMPC | Mice, Ferrets | H1N1 / H3N1 | Reduced viral shedding in the lower respiratory tracts. | [4] |
| M2e-AuNP + CpG | Gold Nanoparticles | BALB/c Mice | PR8 (H1N1) (Lethal Dose) | Complete protection (100% survival). | [5][7] |
| M2e5x VLP | Virus-Like Particles | BALB/c Mice | H3N2 | Higher cross-protection, lower lung viral loads compared to C57BL/6 mice. | [8] |
| DNA Vaccine (M2-based) | Plasmid DNA | BALB/c Mice | H1N1pdm09 / H3N2 (10 LD₅₀) | 58.3% and 50% protection, respectively. | [10] |
| M2e-MAP | Multiple Antigenic Peptide | Mice | H3N2 | Provided heterologous protection. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple preclinical studies to represent a standard approach.
Protocol 1: M2e-Specific Antibody Titer Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a standard indirect ELISA to quantify M2e-specific IgG antibodies in serum samples from immunized animals.[5][12][13]
Materials:
-
96-well high-binding ELISA plates (e.g., MaxiSorp)
-
Synthetic M2e peptide
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6 or PBS)
-
Blocking Buffer (e.g., 3% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Animal serum samples (e.g., from mice)
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the M2e peptide to a final concentration of 5 µg/mL in Coating Buffer. Add 50-100 µL per well to a 96-well plate. Incubate overnight at 4°C.[5][13]
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 100-200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.[5]
-
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting from 1:100). Add 50-100 µL of diluted serum to the appropriate wells. Incubate for 1-2 hours at room temperature.[5][12]
-
Washing: Discard the serum dilutions and wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:4000).[5] Add 50-100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.[12]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Reading: Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the highest dilution that gives an OD value significantly above the background (e.g., twice the OD of pre-immune serum).[11]
Protocol 2: Formulation of M2e-Gold Nanoparticle (AuNP) Conjugate Vaccine
This protocol details the conjugation of M2e peptide to gold nanoparticles and formulation with a CpG adjuvant, based on methods that demonstrated complete protection in mice.[5][13]
Materials:
-
Synthesized citrate-reduced AuNPs (e.g., 12 nm diameter)
-
M2e peptide with a cysteine residue for thiol-gold interaction
-
CpG ODN 1826 (soluble adjuvant)
-
Nuclease-free water
-
Tween 20 (0.1%)
-
High-speed microcentrifuge
Procedure:
-
AuNP Concentration: Centrifuge 1 mL of the AuNP suspension (e.g., 0.0225 nmol/mL) at 17,000 x g for 25 minutes at 4°C.[13]
-
Resuspension: Carefully aspirate the supernatant, leaving a small volume (e.g., ~70 µL) to resuspend the AuNP pellet.
-
Peptide Conjugation: Prepare a 1 mM solution of the M2e peptide in nuclease-free water. Add the M2e solution dropwise to the concentrated AuNP suspension. A typical ratio might involve adding ~12 µL of 1 mM M2e to ~70 µL of AuNPs.[13]
-
Incubation: Incubate the mixture overnight at 4°C with gentle mixing to allow for stable thiol-gold bond formation.
-
Adjuvant Formulation: Just prior to immunization, add the soluble CpG adjuvant to the M2e-AuNP conjugate suspension. For a 100 µL final volume (sufficient for 4 mice), 80 µg of CpG may be added.[13]
-
Final Volume Adjustment: Adjust the final volume with nuclease-free water or PBS as needed. The final formulation for one mouse (25 µL) might contain approximately 8.2 µg of M2e and 20 µg of CpG.[13]
-
Quality Control: Confirm conjugation by measuring the shift in the absorbance wavelength (surface plasmon resonance) and assess stability by adding 1% NaCl (unconjugated AuNPs will aggregate and change color).[5] Quantify the amount of conjugated peptide using a quantitative ELISA.[5]
Protocol 3: Murine Influenza Virus Challenge Model
This protocol outlines a general procedure for assessing the protective efficacy of an M2e vaccine in a lethal influenza challenge model in mice.[4][5][8]
Materials:
-
Immunized and control (e.g., PBS-injected) mice (e.g., 6-8 week old female BALB/c)
-
Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1) or A/Aichi/2/68 (H3N2))
-
Anesthetic (e.g., isoflurane)
-
Sterile PBS
-
Calibrated pipettes and tips
Procedure:
-
Timeline: Perform the viral challenge 2-4 weeks after the final booster immunization.
-
Virus Preparation: Thaw the virus stock on ice and dilute to the desired challenge dose (e.g., 5-10 LD₅₀) in sterile, cold PBS. Keep the virus on ice at all times.
-
Anesthesia: Anesthetize the mice one at a time using a calibrated vaporizer or other approved method.
-
Inoculation: Once a mouse is fully anesthetized (unresponsive to a toe pinch), administer the viral challenge via the intranasal route. Typically, a volume of 25-50 µL is delivered to the nares.
-
Monitoring: Monitor the mice daily for at least 14 days post-infection.
-
Efficacy Endpoints:
-
Survival: Record the number of surviving mice in each group daily.
-
Morbidity: Measure body weight daily. A weight loss of >25-30% is often used as a humane endpoint.
-
Viral Titer (Optional): At specific time points (e.g., day 3 or 5 post-infection), a subset of mice can be euthanized to collect lung tissue. Homogenize the tissue and determine the viral load using a plaque assay or TCID₅₀ assay on MDCK cells.[8]
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the preclinical evaluation of M2e conjugate vaccines.
References
- 1. Universal M2 ectodomain-based influenza A vaccines: preclinical and clinical developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of antigenic influenza A M2e protein peptide-poly(acrylic) acid bioconjugate and determination of toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Immunogenicity of an Influenza Ectodomain Matrix-2 Protein Virus-like Particle (M2e VLP) Using Polymeric Microparticles for Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical study of influenza virus A M2 peptide conjugate vaccines in mice, ferrets, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold nanoparticle–M2e conjugate coformulated with CpG induces protective immunity against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Protective Efficacy of Influenza Virus M2e Containing Virus-Like Particles Is Superior to Hemagglutinin Vaccines and Variable Depending on the Genetic Backgrounds of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunogenicity and Protective Efficacy of Influenza A DNA Vaccines Encoding Artificial Antigens Based on Conservative Hemagglutinin Stem Region and M2 Protein in Mice [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Strategy to Elicit M2e-Specific Antibodies Using a Recombinant H7N9 Live Attenuated Influenza Vaccine Expressing Multiple M2e Tandem Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M2e conjugated gold nanoparticle influenza vaccine displays thermal stability at elevated temperatures and confers protection to ferrets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of Recombinant Influenza M2 Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
The influenza A virus M2 protein is a 97-amino acid integral membrane protein that forms a proton-selective ion channel, crucial for the viral life cycle. Its highly conserved extracellular domain (M2e) is a key target for the development of universal influenza vaccines. The production of high-quality, purified recombinant M2 protein is therefore essential for research, diagnostics, and therapeutic development.
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant M2 protein. Methodologies for expression in Escherichia coli and mammalian cells are presented, followed by a multi-step purification strategy.
Data Presentation: Comparison of Expression Systems
The choice of expression system is critical and depends on factors such as cost, required yield, and the necessity for post-translational modifications. Below is a summary of expected yields and purity for recombinant M2 protein expressed in different systems.
| Expression System | Host Strain/Cell Line | Typical Yield | Purity Achieved | Key Advantages |
| Prokaryotic | E. coli BL21(DE3) | 1-5 g/L of cell culture[1] | >85-90%[2][3] | Rapid growth, low cost, high expression levels.[4] |
| Mammalian | HEK293, CHO | 10-50 mg/L (stable cell lines)[5] | >90%[3] | Correct protein folding and post-translational modifications.[5] |
| Insect | Sf9, Sf21 | Variable | High | Good for complex proteins, offers some post-translational modifications. |
Experimental Workflow
The overall workflow for producing recombinant M2 protein involves several key stages, from gene cloning to final quality control of the purified protein.
Caption: Workflow for recombinant M2 protein expression and purification.
Experimental Protocols
Protocol 1: Expression of His-tagged M2 in E. coli
This protocol describes the expression of a C-terminally His-tagged M2 protein using a T7 promoter-based expression system in E. coli.
1. Gene Cloning and Vector Construction:
-
Synthesize the influenza M2 gene, codon-optimized for E. coli expression.
-
Clone the M2 gene into a suitable expression vector, such as pET-28a(+), to create a fusion protein with a C-terminal 6xHis-tag.
-
Verify the construct by DNA sequencing.
2. Transformation:
-
Transform the pET-M2-His vector into a competent E. coli expression strain, such as BL21(DE3).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged M2 Protein
This protocol outlines a two-step purification process using Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC).
1. Cell Lysis (Native Conditions):
-
Resuspend the frozen or fresh cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate an IMAC column (e.g., Ni-NTA agarose) with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[6]
-
Elute the His-tagged M2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[6]
-
Collect fractions and analyze by SDS-PAGE.
Buffer Compositions for IMAC:
| Buffer Type | Components |
| Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme |
| Binding Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole[7] |
| Wash Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM Imidazole[6] |
| Elution Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM Imidazole[6][7] |
3. Size-Exclusion Chromatography (SEC):
-
Pool the IMAC fractions containing the M2 protein and concentrate if necessary.
-
Equilibrate a SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS or 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Load the concentrated protein onto the SEC column.
-
Collect fractions and analyze by SDS-PAGE for purity. This step also helps to remove aggregates and can provide information on the oligomeric state of the protein.
Protocol 3: Expression in Mammalian Cells (Transient Transfection)
This protocol is suitable for producing M2 protein with post-translational modifications.
1. Vector Construction:
-
Clone the M2 gene into a mammalian expression vector, such as pcDNA3.1, often including a signal peptide for secretion if desired, and an affinity tag (e.g., His-tag or FLAG-tag).
2. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line, such as HEK293, in the appropriate medium.
-
On the day of transfection, seed the cells to achieve a confluency of 70-90%.
-
Transfect the cells with the M2 expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).[8]
-
Incubate the cells for 48-72 hours to allow for protein expression.[8]
3. Protein Harvest and Purification:
-
If the protein is secreted, harvest the culture supernatant. If it is intracellular, lyse the cells as described in Protocol 2.
-
Clarify the supernatant or lysate by centrifugation.
-
Purify the protein using affinity chromatography as detailed in Protocol 2.
Quality Control and Characterization
The purity and identity of the recombinant M2 protein should be confirmed at each stage of purification.
1. SDS-PAGE and Western Blot:
-
Analyze samples from each purification step by SDS-PAGE to assess purity and molecular weight.
-
Confirm the identity of the protein by Western blot using an anti-His-tag antibody or an M2-specific antibody.
2. Oligomerization State Analysis:
-
The native M2 protein forms a tetramer. The oligomeric state of the purified recombinant protein can be assessed using techniques such as native PAGE, size-exclusion chromatography with multi-angle light scattering (SEC-MALS), or native mass spectrometry.[9]
Signaling Pathway and Logical Relationships
The expression of recombinant protein in a T7-based E. coli system is a well-defined logical pathway initiated by an inducer.
Caption: Logic of IPTG-inducible T7 expression system.
By following these detailed protocols and application notes, researchers can successfully express and purify high-quality recombinant M2 protein for a wide range of applications in influenza research and vaccine development.
References
- 1. youtube.com [youtube.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cusabio.com [cusabio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Overview of Protein Expression by Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. protenova.com [protenova.com]
- 8. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza A M2 Channel Oligomerization is Sensitive to its Chemical Environment - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dynamic Interplay: Techniques for Studying M2 Protein-Lipid Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The influenza A M2 protein is a homotetrameric integral membrane protein that functions as a proton-selective ion channel. Its activity is crucial for viral replication, making it a key target for antiviral drugs. The lipid environment of the host cell membrane plays a critical role in modulating the structure and function of the M2 protein. Understanding the intricate interactions between the M2 protein and membrane lipids is therefore paramount for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide an overview and detailed protocols for several powerful techniques employed to investigate M2 protein-lipid interactions. The methodologies covered range from high-resolution structural biology techniques to computational and biophysical assays, offering a multi-faceted approach to studying this vital viral protein.
Solid-State NMR (SSNMR) Spectroscopy
Application Note:
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a premier technique for determining the atomic-resolution structure and dynamics of membrane proteins in a native-like lipid bilayer environment. For the M2 protein, SSNMR has been instrumental in elucidating the binding site of cholesterol, a key lipid modulator of M2 function.[1][2][3] By utilizing isotopically labeled M2 protein and lipids, specific inter-atomic distances and the orientation of the protein and interacting lipids within the membrane can be precisely measured.[1][4] This technique is particularly powerful for identifying specific amino acid residues involved in lipid interactions and for characterizing the conformational changes induced by these interactions.
Experimental Protocol: Determining the M2-Cholesterol Binding Site using REDOR SSNMR
This protocol outlines the key steps for identifying the cholesterol-binding site on the M2 protein using Rotational-Echo Double-Resonance (REDOR) SSNMR, a distance-measurement technique.[1][5]
1. Sample Preparation:
- Protein Expression and Purification: Express the M2 protein (e.g., residues 22-61) with site-specific 13C and 15N labels on desired amino acid residues.[6] Purification is typically performed using affinity chromatography.
- Liposome Preparation: Prepare unilamellar vesicles (LUVs) with a lipid composition mimicking the viral or host membrane, for instance, a mixture of POPC and POPG.[1] Incorporate chain-fluorinated cholesterol (F7-cholesterol) into the liposomes at a specific molar percentage (e.g., 17 mol%).[1]
- Reconstitution: Reconstitute the purified, labeled M2 protein into the cholesterol-containing liposomes. This is often achieved by detergent dialysis, where detergent is slowly removed from a solution containing protein, lipids, and detergent, leading to the spontaneous insertion of the protein into the lipid bilayer.[7]
- Sample Packing: Pellet the proteoliposomes by ultracentrifugation and pack the hydrated pellet into an MAS NMR rotor.
2. SSNMR Data Acquisition:
- Spectrometer Setup: Perform experiments on a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
- 13C-19F REDOR Experiment: Acquire 13C-{19F} REDOR difference spectra. The REDOR experiment measures the dipolar coupling between the 13C label on the protein and the 19F label on the cholesterol. The strength of this coupling is dependent on the distance between the nuclei.
- Data Collection: Collect a series of REDOR spectra with increasing dipolar evolution times.
3. Data Analysis:
- Dephasing Curves: Plot the normalized REDOR difference signal (S/S₀) as a function of the dipolar evolution time to generate dephasing curves for each labeled residue.
- Distance Calculation: Fit the dephasing curves to theoretical models to extract 13C-19F distances. These distances reveal which residues of the M2 protein are in close proximity to cholesterol.[1]
- Structural Modeling: Use the distance restraints to dock cholesterol onto the structure of the M2 tetramer, thereby identifying the binding site.
Logical Workflow for SSNMR-based M2-Cholesterol Interaction Study
Caption: Workflow for identifying the M2-cholesterol binding site using SSNMR.
Molecular Dynamics (MD) Simulations
Application Note:
Molecular Dynamics (MD) simulations provide a computational lens to visualize the dynamic interactions between the M2 protein and the lipid bilayer at an atomic level.[8] This technique allows researchers to study the conformational flexibility of the M2 protein, the behavior of lipids in its vicinity, and the energetic landscapes of their interactions over time.[9][10] MD simulations have been crucial in defining the transmembrane domain of M2, investigating the role of the amphipathic helix in sensing membrane curvature, and quantifying the stabilizing effect of cholesterol on M2 oligomerization.[11][12][13][14]
Experimental Protocol: Simulating M2 in a Lipid Bilayer
This protocol provides a general workflow for setting up and running an all-atom MD simulation of the M2 protein embedded in a lipid bilayer using software like GROMACS or NAMD.[7][15][16][17]
1. System Setup:
- Initial Structures: Obtain the initial coordinates for the M2 protein tetramer from the Protein Data Bank (PDB).
- Membrane Building: Construct a lipid bilayer with a desired composition (e.g., POPC with a certain percentage of cholesterol) using a membrane builder tool (e.g., CHARMM-GUI).[17]
- Protein Insertion: Embed the M2 protein into the pre-equilibrated lipid bilayer.
- Solvation and Ionization: Solvate the system with water molecules and add ions to neutralize the system and mimic physiological salt concentrations.
2. Simulation Parameters:
- Force Field: Choose an appropriate force field for proteins, lipids, and water (e.g., CHARMM36, AMBER).[18]
- Ensemble: Typically, simulations are run in the NPT ensemble (constant number of particles, pressure, and temperature) to mimic physiological conditions.
- Boundary Conditions: Use periodic boundary conditions to simulate a continuous membrane.
3. Simulation Execution:
- Minimization: Perform energy minimization to remove any steric clashes in the initial system.
- Equilibration: Gradually heat the system to the target temperature and then equilibrate the pressure while restraining the protein backbone. This is followed by a longer equilibration phase with all restraints removed to allow the lipids to pack around the protein.
- Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired phenomena.
4. Analysis:
- Trajectory Analysis: Analyze the simulation trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess protein stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and lipid order parameters.
- Interaction Analysis: Identify specific protein-lipid interactions (e.g., hydrogen bonds, hydrophobic contacts) and their lifetimes.
- Free Energy Calculations: Employ methods like umbrella sampling to calculate the potential of mean force (PMF) for processes like M2 dimerization in the presence and absence of cholesterol.[19]
MD Simulation Workflow for M2-Lipid Interaction Studies
Caption: General workflow for molecular dynamics simulations of M2-lipid interactions.
Cryo-Electron Microscopy (Cryo-EM) with Lipid Nanodiscs
Application Note:
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of membrane proteins in a near-native state.[20][21] The use of lipid nanodiscs, which are small patches of lipid bilayer encircled by a membrane scaffold protein, provides a soluble and stable environment for the M2 protein, facilitating its structural determination by single-particle cryo-EM.[4][22][23] This approach allows for the visualization of the M2 tetramer's overall architecture and can reveal how lipids modulate its conformation.
Experimental Protocol: M2 Structure Determination using Cryo-EM and Nanodiscs
This protocol describes the general steps for reconstituting the M2 protein into lipid nanodiscs and determining its structure using cryo-EM.[10][22][24][25]
1. Reconstitution into Nanodiscs:
- Component Preparation: Purify the M2 protein, the membrane scaffold protein (MSP), and prepare the desired lipids (e.g., POPC, cholesterol).
- Assembly: Mix the detergent-solubilized M2 protein, lipids, and MSP at a specific molar ratio.
- Detergent Removal: Remove the detergent by dialysis or with bio-beads to trigger the self-assembly of M2-containing nanodiscs.[22]
- Purification: Purify the reconstituted M2-nanodisc complexes from empty nanodiscs and protein aggregates using size-exclusion chromatography (SEC).
2. Cryo-EM Grid Preparation and Data Collection:
- Grid Preparation: Apply a small volume of the purified M2-nanodisc sample to a cryo-EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
- Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
3. Image Processing and 3D Reconstruction:
- Particle Picking: Computationally select images of individual M2-nanodisc particles from the micrographs.
- 2D Classification: Classify the particle images into different 2D class averages to assess sample homogeneity and remove junk particles.
- 3D Reconstruction: Generate an initial 3D model and refine it against the 2D particle images to obtain a high-resolution 3D density map of the M2 protein.
- Model Building and Refinement: Build an atomic model of the M2 protein into the cryo-EM density map and refine it.
Workflow for Cryo-EM of M2 in Lipid Nanodiscs
References
- 1. Cholesterol-binding site of the influenza M2 protein in lipid bilayers from solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]
- 3. Cholesterol-binding site of the influenza M2 protein in lipid bilayers from solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Publication: Protocols for membrane protein studies by solid-state NMR (including drug interactions) – Van der Wel solid-state NMR lab [vanderwellab.org]
- 6. Initial structural and dynamic characterization of the M2 protein transmembrane and amphipathic helices in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysik.org [biophysik.org]
- 8. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time tracking of drug binding to influenza A M2 reveals a high energy barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Nanodiscs as a Tool for High-Resolution Structure Determination of Membrane Proteins by Single-Particle Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influenza A M2 Channel Clustering at High Protein/Lipid Ratios: Viral Budding Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Particle Cryo-EM of Membrane Proteins in Lipid Nanodiscs | Springer Nature Experiments [experiments.springernature.com]
- 14. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 16. ks.uiuc.edu [ks.uiuc.edu]
- 17. google.com [google.com]
- 18. The amphipathic helix of influenza A virus M2 protein is required for filamentous bud formation and scission of filamentous and spherical particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Cholesterol in M2 Clustering and Viral Budding Explained - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. memtein.com [memtein.com]
- 23. Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. embl.org [embl.org]
- 25. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing M2e Peptide Vaccine Immunogenicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on M2e peptide-based universal influenza vaccines. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and improve the immunogenicity of your M2e vaccine candidates.
Frequently Asked Questions (FAQs)
Q1: Why is my M2e peptide vaccine showing low immunogenicity?
A1: The ectodomain of the M2 protein (M2e) is a small, 23-amino acid peptide that is inherently poorly immunogenic.[1][2][3][4] This is attributed to its small size and low copy number on the surface of influenza virions.[5] Consequently, M2e alone is often insufficient to elicit a robust and protective immune response. To enhance its immunogenicity, various strategies are employed, including the use of carrier proteins, adjuvants, and particulate delivery systems.[1][2][3]
Q2: What are the most effective strategies to increase the immunogenicity of M2e peptides?
A2: Several strategies have been proven effective in enhancing the immune response to M2e peptides:
-
Fusion to Carrier Proteins: Genetically fusing or chemically conjugating M2e to a larger, more immunogenic carrier protein can significantly boost the immune response.[2][6] Commonly used carriers include Hepatitis B virus core antigen (HBcAg), which can self-assemble into virus-like particles (VLPs), bacterial flagellin (B1172586) (a TLR5 agonist), and influenza nucleoprotein (NP).[1][2][7][8] The carrier protein provides T-cell help, which is crucial for a strong antibody response against the M2e peptide.[2]
-
Co-administration with Adjuvants: Adjuvants are essential for augmenting the immune response to subunit vaccines like M2e peptides.[3][9] Commonly used adjuvants include aluminum salts (alum), Toll-like receptor (TLR) agonists such as CpG DNA (TLR9 agonist) and flagellin (TLR5 agonist), and oil-in-water emulsions.[9][10][11]
-
Particulate Delivery Systems: Presenting M2e on the surface of nanoparticles or virus-like particles (VLPs) enhances its uptake by antigen-presenting cells (APCs) and promotes a stronger immune response.[3][12][13][14] Examples include M2e displayed on HBcAg VLPs, nanostructured lipid carriers (NLCs), and self-assembling peptide nanoparticles.[2][6][12]
-
Tandem Repeats of M2e: Incorporating multiple copies of the M2e peptide in a single vaccine construct increases the epitope density, which can lead to a more robust B-cell activation and antibody production.[2][10]
Q3: How can I assess the immunogenicity of my M2e vaccine candidate?
A3: A comprehensive assessment of immunogenicity involves evaluating both humoral and cellular immune responses:
-
Humoral Immunity: The primary method for assessing the antibody response is through an Enzyme-Linked Immunosorbent Assay (ELISA) to measure M2e-specific IgG titers in the serum of immunized animals.[10][15] Further characterization can include determining IgG isotypes (IgG1 vs. IgG2a) to infer the type of T-helper cell response (Th2 vs. Th1).
-
Cellular Immunity: To evaluate T-cell responses, an ELISpot assay can be used to quantify the number of M2e-specific interferon-gamma (IFN-γ)-producing CD4+ and CD8+ T-cells in splenocytes from immunized animals.[16]
-
Protective Efficacy: The ultimate measure of a vaccine's success is its ability to confer protection against viral challenge. Immunized animals are challenged with a lethal or sub-lethal dose of an influenza A virus strain, and key parameters such as survival rates, weight loss, and viral titers in the lungs are monitored.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low M2e-specific antibody titers after immunization. | 1. Insufficient immunogenicity of the M2e peptide alone. 2. Suboptimal adjuvant or delivery system. 3. Inadequate dose or immunization schedule. | 1. Fuse the M2e peptide to a carrier protein (e.g., HBcAg, flagellin, NP).[1][2][7] 2. Co-administer with a potent adjuvant (e.g., CpG, Alum + MPL-A).[3][11] 3. Utilize a particulate delivery system like VLPs or nanoparticles.[12][14] 4. Increase the antigen dose or add a booster immunization.[10] |
| High antibody titers against the carrier protein but low anti-M2e titers (Carrier-Induced Epitope Suppression). | The immune response is dominantly directed towards the carrier protein, suppressing the response to the fused M2e peptide.[6] | 1. Consider using a carrier with lower intrinsic immunogenicity, such as self-assembling peptides.[6][17] 2. Optimize the M2e-carrier fusion protein design to enhance M2e presentation. 3. Use a prime-boost strategy with different carrier proteins for the priming and boosting immunizations. |
| Vaccine formulation shows good immunogenicity but poor protection in challenge studies. | 1. The induced antibodies may have low affinity or are non-neutralizing. 2. The immune response may not be broad enough to protect against the challenge virus strain. 3. Lack of a robust T-cell response. | 1. Include a T-helper epitope in your M2e construct to improve antibody affinity maturation.[2] 2. Incorporate M2e sequences from different influenza subtypes to broaden the immune response.[9] 3. Use an adjuvant that promotes a balanced Th1/Th2 response or a strong cellular response (e.g., CpG).[11] 4. Fuse M2e with influenza nucleoprotein (NP) to induce both humoral and cell-mediated immunity.[1][7] |
| Observed reactogenicity (e.g., inflammation, adverse reactions) at the injection site. | High doses of certain adjuvants or carrier proteins (e.g., flagellin) can cause local or systemic inflammatory reactions.[6] | 1. Perform a dose-response study to determine the optimal, non-reactogenic dose of your vaccine.[10] 2. Consider alternative adjuvants or delivery systems with better safety profiles. 3. Purify the recombinant protein to remove potential contaminants like endotoxins. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving M2e immunogenicity.
Table 1: Immunogenicity of Different M2e Vaccine Formulations in Mice
| Vaccine Formulation | Adjuvant/Carrier | Key Findings | Reference |
| 4xM2e fused to Flagellin (VAX102) | Flagellin (TLR5 ligand) | Doses of 0.3 and 1.0 µg induced seroconversion in 96% of subjects after the second dose. Geometric mean M2e antibody concentration reached 1.7 µg/ml in the 1.0 µg group. | [10] |
| M2e-tGCN4 (tetrameric M2e) | GCN4 tetramerization domain | Elicited protective immunity and induced tetrameric M2e-specific antibodies. | [2] |
| M2e-Q11 self-assembling peptide | Q11 self-assembling peptide | Induced M2e-specific antibodies without an additional adjuvant and provided protection against homologous and heterologous viral challenge. | [6][17] |
| M2e5x VLP with adjuvant MPs | Alhydrogel® + MPL-A® | Induced high levels of M2e-specific antibodies and demonstrated a strong case for cross-presentation. | [3] |
| NP-M2e fusion protein | Al(OH)3 | Elicited robust antibody and T-cell responses against both NP and M2e, and protected against lethal viral challenge. | [7] |
Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for M2e-Specific Antibodies
-
Plate Coating: Coat 96-well ELISA plates with 50-100 ng/well of synthetic M2e peptide or recombinant M2e protein overnight at 4°C.
-
Washing: Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with 5% non-fat dry milk or 1% BSA in PBS for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serially diluted serum samples from immunized animals to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark until a color develops. Stop the reaction with 2N H2SO4.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value greater than a predetermined cut-off (e.g., twice the absorbance of the pre-immune serum).[15][18]
2. In Vivo Protection Study (Mouse Model)
-
Immunization: Immunize groups of mice (e.g., BALB/c) with your M2e vaccine candidate and a control (e.g., PBS or adjuvant alone) according to your immunization schedule (e.g., prime at day 0, boost at day 21).
-
Challenge: Two to four weeks after the final immunization, challenge the mice intranasally with a lethal or sub-lethal dose of a relevant influenza A virus strain (e.g., A/PR/8/34 H1N1).
-
Monitoring: Monitor the mice daily for 14 days for weight loss and survival. A weight loss of more than 25-30% is often used as a humane endpoint.
-
Viral Titer Determination: At a specific time point post-challenge (e.g., day 4 or 5), euthanize a subset of mice from each group and collect their lungs. Homogenize the lung tissue and determine the viral titer using a TCID50 (50% tissue culture infectious dose) assay on Madin-Darby canine kidney (MDCK) cells.[8]
Visualizations
Workflow for evaluating M2e vaccine immunogenicity and efficacy.
Strategies for enhancing M2e peptide vaccine immunogenicity.
References
- 1. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M2e-Based Universal Influenza A Vaccines [mdpi.com]
- 3. Enhanced Immunogenicity of an Influenza Ectodomain Matrix-2 Protein Virus-like Particle (M2e VLP) Using Polymeric Microparticles for Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Inactivated Influenza Virus Vaccine Approach to Targeting the Conserved Hemagglutinin Stalk and M2e Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses [frontiersin.org]
- 7. Robust Immunity and Heterologous Protection against Influenza in Mice Elicited by a Novel Recombinant NP-M2e Fusion Protein Expressed in E. coli | PLOS One [journals.plos.org]
- 8. High immunogenicity of plant-produced candidate influenza vaccine based on the M2e peptide fused to flagellin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Safety and immunogenicity of a recombinant M2e-flagellin influenza vaccine (STF2.4xM2e) in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vaccination with M2e-Based Multiple Antigenic Peptides: Characterization of the B Cell Response and Protection Efficacy in Inbred and Outbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanostructured lipid carriers overcome the low immunogenicity of M2e peptide via surface click chemistry conjugation, improving the anti-M2e antibody response | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 13. Peptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Strategy to Elicit M2e-Specific Antibodies Using a Recombinant H7N9 Live Attenuated Influenza Vaccine Expressing Multiple M2e Tandem Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M2e/NP Dual Epitope-Displaying Nanoparticles Enhance Cross-Protection of Recombinant HA Influenza Vaccine: A Universal Boosting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Amantadine Resistance in Influenza A M2 Protein
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming amantadine (B194251) resistance in the influenza A M2 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of amantadine and how does resistance develop?
Amantadine and its derivative, rimantadine, are antiviral drugs that target the M2 proton channel of the influenza A virus.[1][2][3] This channel is a homotetrameric protein crucial for viral replication.[4][5][6] It allows protons to flow into the virus particle after it enters a host cell's endosome. This acidification process is essential for the uncoating of the virus, which releases the viral RNA into the cytoplasm for replication.[3][5][7] Amantadine blocks the M2 proton channel, thereby preventing this uncoating step.[1]
Resistance to amantadine primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein.[1][2] These mutations alter the drug-binding site within the channel pore, reducing the binding affinity of amantadine and rendering it ineffective.[1][8]
Q2: What are the most common amantadine-resistant mutations in the M2 protein?
The most prevalent amantadine-resistant mutation is S31N, a substitution of serine with asparagine at position 31.[1][9][10] This single mutation is responsible for the high level of amantadine resistance observed in the majority of circulating influenza A strains, including H1N1, H3N2, and H5N1.[9][10][11] Other less frequent but significant resistance-conferring mutations include V27A (valine to alanine (B10760859) at position 27) and L26F (leucine to phenylalanine at position 26).[1][12][13]
Q3: Are there novel inhibitors effective against amantadine-resistant M2 mutants?
Yes, significant research efforts are focused on developing next-generation M2 inhibitors that can effectively target amantadine-resistant strains, particularly the widespread S31N mutant.[9][10] For instance, benzyl-substituted amantadine derivatives have been identified as potent dual inhibitors of both wild-type (WT) and S31N M2 channels.[9][10] Other novel compounds with different chemical scaffolds are also under investigation that may bind to alternative sites or possess different mechanisms of inhibition.[3][14]
Q4: What are the primary assays used to evaluate the activity of novel M2 inhibitors?
The most common assays for assessing the function and inhibition of the M2 proton channel are:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes: This electrophysiological technique is a gold standard for characterizing ion channel function.[10][13] It allows for the direct measurement of proton currents through M2 channels expressed in the oocyte membrane and how these currents are affected by inhibitors.[10][15]
-
Plaque Reduction Assay: This cell-based assay assesses the ability of a compound to inhibit viral replication in a cell culture system.[1] The reduction in the number of viral plaques in the presence of the inhibitor is a measure of its antiviral activity.
-
Fluorescence-based pH assays: These assays use pH-sensitive fluorescent dyes to measure changes in intra-vesicular or intra-cellular pH mediated by the M2 channel.[16] They can be adapted for high-throughput screening to identify new M2 inhibitors.[16]
Troubleshooting Guides
Problem 1: Inconsistent or no M2 proton channel activity in Xenopus oocyte TEVC experiments.
-
Possible Cause 1: Poor quality of cRNA.
-
Solution: Before injecting into oocytes, verify the integrity and concentration of your M2 cRNA using gel electrophoresis and spectrophotometry. Ensure the cRNA was properly stored to prevent degradation.
-
-
Possible Cause 2: Unhealthy oocytes.
-
Solution: Use healthy stage V-VI oocytes for injection. After injection, maintain the oocytes in a suitable incubation medium at the appropriate temperature and regularly monitor their health. Discard any unhealthy oocytes.[1]
-
-
Possible Cause 3: Incorrect M2 construct.
-
Solution: Confirm that your M2 gene is correctly cloned into an oocyte expression vector. Sequence the construct to ensure there are no unintended mutations that could impair protein expression or function.
-
Problem 2: High background or unclear plaques in a plaque reduction assay.
-
Possible Cause 1: Suboptimal virus concentration.
-
Solution: Perform a titration of your viral stock to determine the optimal concentration that produces a countable number of well-defined plaques.
-
-
Possible Cause 2: Cell monolayer health.
-
Solution: Ensure your cell monolayers (e.g., MDCK cells) are healthy and confluent at the time of infection. Variations in cell health can impact viral replication and plaque formation.
-
-
Possible Cause 3: Instability of the test compound.
-
Solution: Prepare fresh dilutions of your inhibitor for each experiment from a properly stored stock solution. Some compounds may be sensitive to freeze-thaw cycles or storage conditions.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Novel Compounds against Wild-Type and S31N M2 Channels
| Compound | Target M2 | IC50 (µM) | Assay Method | Reference |
| Amantadine | Wild-Type | 0.3 - 1.3 | TEVC / VLP Assay | [13][16] |
| Amantadine | S31N | >100 (inactive) | TEVC | [10] |
| Rimantadine | Wild-Type | 0.18 | VLP Assay | [16] |
| M2WJ-332 | S31N | Potent Inhibitor | TEVC | [14] |
| 4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol (44) | Wild-Type | 1.8 | TEVC | [9] |
| 4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol (44) | S31N | 12.5 | TEVC | [9] |
Note: IC50 values can vary depending on the specific viral strain and assay conditions used.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject 50 nL of M2 cRNA (e.g., 0.5 ng/oocyte) into the cytoplasm of stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for M2 protein expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a high sodium solution at pH 7.5.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -20 mV).
-
-
M2 Current Activation: Switch the perfusion solution to a low pH buffer (e.g., pH 5.5) to activate the M2 proton current.
-
Inhibitor Application: Once a stable baseline current is established, perfuse the oocyte with the low pH buffer containing the test inhibitor at various concentrations.
-
Data Analysis: Measure the steady-state current at each inhibitor concentration and calculate the percentage of inhibition relative to the control current. Determine the IC50 value by fitting the concentration-response data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the influenza virus stock in a serum-free medium.
-
Infection: Wash the cell monolayers with PBS and then infect with the virus dilutions for 1 hour at 37°C.
-
Inhibitor Treatment: Remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., agarose (B213101) or methylcellulose) containing different concentrations of the test inhibitor to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with a 10% formalin solution and then stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each inhibitor concentration compared to a no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Visualizations
Caption: M2 proton channel function and inhibition by amantadine.
Caption: Workflow for M2 inhibitor activity assays.
Caption: Strategies to overcome amantadine resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and Dynamic Mechanisms for the Function and Inhibition of the M2 Proton Channel From Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2 proton channel - Wikipedia [en.wikipedia.org]
- 5. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2 Protein from Influenza A: From multiple structures to biophysical and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. pnas.org [pnas.org]
- 16. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing M2 Peptide Orientation in Lipid Bilayers for NMR Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the orientation of M2 peptides in lipid bilayers for Nuclear Magnetic Resonance (NMR) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample preparation method for incorporating the M2 peptide into lipid bilayers for solid-state NMR?
A1: The optimal method for reconstituting the this compound into lipid bilayers for solid-state NMR typically involves co-dissolving the peptide and lipids in an organic solvent, followed by the removal of the solvent to form a peptide-lipid film. This film is then hydrated to form multilamellar vesicles (MLVs). For oriented samples, this film can be deposited on thin glass plates which are then stacked and hydrated.[1][2]
Q2: Which lipid compositions are most suitable for studying this compound orientation?
A2: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and POPC/POPG (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine / 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) mixtures are commonly used.[3][4] The choice of lipid can influence the phase behavior and dynamics of the bilayer, which in turn affects the peptide's orientation and the quality of the NMR spectra.[5] For instance, M2(21-61) has been shown to induce high-curvature isotropic phases in both cholesterol-rich virus-mimetic membranes and DMPC bilayers.[4]
Q3: How does hydration affect the quality of oriented this compound samples for NMR?
A3: Hydration is a critical factor for obtaining high-quality oriented samples.[3] Insufficient hydration can lead to poor sample alignment and broad spectral lines. The level of hydration needs to be carefully controlled, often by equilibrating the sample in a chamber with a defined relative humidity or by adding a measured volume of water.[3]
Q4: What are the key differences between using micelles and lipid bilayers for this compound NMR studies?
A4: While solution NMR can be performed on M2 peptides in micelles, lipid bilayers provide a more native-like environment.[1][6] Solid-state NMR on oriented lipid bilayer samples is unique in its ability to provide the complete molecular topology, including the 3D structure and the precise orientation of the peptide within the membrane.[6][7] Micelles are useful for initial structural characterization, but bilayers are essential for understanding the functional orientation.
Q5: What is the expected orientation of the M2 transmembrane helix in a lipid bilayer?
A5: The M2 transmembrane helix is known to be tilted with respect to the lipid bilayer normal. For the acetylcholine (B1216132) receptor (AChR) this compound, the helix long axis is tilted by approximately 12°.[6] The precise tilt angle can be influenced by factors such as hydrophobic mismatch between the peptide and the lipid bilayer thickness.[8]
Troubleshooting Guides
Problem 1: Poor Spectral Resolution or Broad Lines in Solid-State NMR
| Possible Cause | Troubleshooting Step |
| Improper Sample Homogeneity | Ensure the peptide and lipids are thoroughly mixed before film formation. Any suspended material can broaden spectral lines.[9][10] Filter the sample solution before creating the lipid film.[10][11] |
| Incorrect Hydration Level | Optimize the hydration level of the sample. Too little or too much water can negatively impact sample orientation and spectral quality.[3] |
| Suboptimal Temperature | The temperature can affect the lipid phase and dynamics.[5] Ensure the experiment is conducted at a temperature where the lipid bilayer is in the liquid-crystalline phase. |
| Peptide Aggregation | Peptide aggregation can lead to broad signals. The this compound can be soluble in organic solvents, which helps in initial sample preparation, but aggregation can occur during reconstitution.[1] Consider screening different lipid compositions or peptide-to-lipid ratios. |
Problem 2: Difficulty in Achieving Uniform Orientation of the this compound
| Possible Cause | Troubleshooting Step |
| Poor Quality of Glass Plates | Use clean, high-quality, and extremely thin mica or glass substrates for sample deposition.[3] |
| Uneven Deposition of Lipid-Peptide Film | Ensure the organic solvent evaporates slowly and evenly to form a uniform film on the glass plates. |
| Insufficient Incubation Time | Allow sufficient time for the sample to equilibrate and orient after hydration and assembly of the glass plates in the spectrometer. |
| Disruption by the Peptide | High concentrations of the this compound can disrupt the lipid bilayer, leading to a loss of orientation.[12] Optimize the peptide-to-lipid ratio to find a balance between signal intensity and bilayer integrity. |
Experimental Protocols
Protocol 1: Reconstitution of this compound into Lipid Vesicles for Magic Angle Spinning (MAS) NMR
-
Co-dissolution: Dissolve the desired amounts of this compound and lipids (e.g., DMPC) in an organic solvent mixture like trifluoroethanol and chloroform.[2]
-
Film Formation: Dry the solution under a stream of nitrogen gas to form a thin lipid-peptide film on the walls of a glass vial.
-
Solvent Removal: Place the vial under high vacuum for several hours to remove any residual organic solvent.
-
Hydration: Rehydrate the film with a buffer solution (e.g., 10 mM citrate, 10 mM KCl, pH 4.8).[2]
-
Vesicle Formation: To obtain uniform vesicles, subject the hydrated mixture to multiple freeze-thaw cycles and then extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[2]
Protocol 2: Preparation of Oriented this compound Samples on Glass Plates
-
Co-dissolution: Prepare a solution of this compound and lipids (e.g., POPC/POPG 4:1) in an organic solvent like dichloromethane (B109758) or a mixture containing hexafluoroisopropanol (HFIP).[3]
-
Deposition: Carefully deposit the solution onto thin, clean glass or mica plates.[3]
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment to form a uniform, thin film.
-
Hydration: Hydrate the lipid-peptide films by placing them in a humidity chamber at a specific relative humidity (e.g., over a saturated salt solution) or by adding a precise amount of water.[3]
-
Assembly: Stack the hydrated plates and wrap them in a thin, waterproof film before inserting them into the NMR probe.
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| AChR this compound Tilt Angle | ~12° | Relative to the lipid bilayer normal in oriented bilayers. | [6] |
| WALP23 Peptide Tilt Angle | 4.4° - 8.2° | Varies with lipid chain length (hydrophobic mismatch). | [8] |
| M2(21-61) Induced Vesicle Diameter | 10 - 35 nm | In DMPC and virus-mimetic membranes, indicating high curvature. | [4] |
| Typical Peptide Concentration for NMR | 2-5 mM | For peptide samples to achieve good signal-to-noise. | [13] |
| Typical Protein Concentration for NMR | 0.3-0.5 mM | For larger proteins in solution NMR. | [13] |
Visualizations
Caption: Workflow for preparing oriented this compound samples for solid-state NMR.
Caption: Troubleshooting logic for common issues in this compound NMR experiments.
References
- 1. Nuclear Magnetic Resonance of Membrane-Associated Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-State NMR Investigation of the Depth of Insertion of Protegrin-1 in Lipid Bilayers Using Paramagnetic Mn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Oriented Planar-Supported Lipid Samples for Solid-State Protein NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Determination of Protein Partitioning into Membrane Domains with Different Curvatures and Application to the Influenza this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dilute spin-exchange assignment of solid-state NMR spectra of oriented proteins: Acetylcholine M2 in bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tilt Angles of Transmembrane Model Peptides in Oriented and Non-Oriented Lipid Bilayers as Determined by 2H Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation [nmr.chem.ualberta.ca]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. Reconstitution of membrane proteins into lipid-rich bilayered mixed micelles for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr-bio.com [nmr-bio.com]
troubleshooting low antibody titers after M2e immunization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low antibody titers after immunization with the influenza M2e antigen.
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal antibody responses in a question-and-answer format.
Question: Why am I observing low or no M2e-specific antibody titers after immunization?
Answer: Low antibody titers against the M2e antigen are a common challenge due to its intrinsically low immunogenicity.[1][2] Several factors related to the immunogen design, adjuvant selection, immunization protocol, and animal model can contribute to a weak immune response. A systematic evaluation of each of these components is crucial for successful immunization.
Question: My M2e peptide alone is not inducing a strong antibody response. What can I do?
Answer: The M2e peptide by itself is a poor immunogen.[1][3] To enhance its immunogenicity, M2e should be conjugated to a larger carrier protein or presented in a multimeric format, such as on virus-like particles (VLPs).
-
Carrier Proteins: Conjugating M2e to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Outer Membrane Protein Complex (OMPC) can significantly boost the immune response.[4]
-
Virus-Like Particles (VLPs): Presenting M2e on the surface of VLPs, such as those derived from Hepatitis B core antigen (HBc), creates a high-density display of the epitope, mimicking a viral structure and leading to a more robust antibody response.[1][2][3] Tandem repeats of the M2e sequence (e.g., M2e5x) on VLPs have been shown to be effective.[3]
Question: I am not using an adjuvant. Is this necessary for M2e immunization?
Answer: Yes, the use of an appropriate adjuvant is critical for inducing a strong antibody response against M2e.[5] Immunization with M2e constructs without an adjuvant often results in undetectable antibody titers.[5]
Recommended Adjuvants for M2e Immunization:
| Adjuvant | Type | Notes |
| Freund's Adjuvant | Water-in-oil emulsion | Complete Freund's Adjuvant (CFA) for priming and Incomplete Freund's Adjuvant (IFA) for booster immunizations is a potent option. |
| Monophosphoryl Lipid A (MPL-A) | TLR4 agonist | Often used in combination with other adjuvants like Alhydrogel®.[2] |
| Cholera Toxin (CT) | Toxin-based | A powerful mucosal adjuvant, particularly for intranasal immunization routes.[5] |
| Flagellin (FliC) | TLR5 agonist | Can be used as a fusion partner with M2e to enhance immunogenicity.[6] |
| Alum (Aluminum salts) | Mineral salt | A commonly used adjuvant that primarily promotes a Th2-biased immune response.[6] |
| MF59 and AS03 | Oil-in-water emulsions | Licensed for human influenza vaccines and have shown to improve cross-protective immunity.[7][8] |
Question: Could the animal model I'm using be the reason for the low antibody titers?
Answer: Yes, the genetic background of the animal model significantly influences the magnitude of the antibody response to M2e.
-
Mouse Strains: BALB/c mice are known to be high responders to M2e immunization, generating robust IgG responses.[3] In contrast, C57BL/6 mice are often low responders, producing significantly lower antibody titers.[3]
-
Other Models: Ferrets are considered a highly relevant model for influenza research due to similarities in their respiratory tract physiology to humans.[4][9] Pigs are also a valuable large animal model.[4] The choice of animal model should be carefully considered based on the research question.
Question: What is the optimal immunization schedule and route of administration?
Answer: The immunization schedule and route can significantly impact the resulting antibody titers.
-
Schedule: A typical immunization schedule involves a primary immunization followed by one or two booster doses. The interval between doses is crucial. A common schedule is a prime followed by boosters at 2-4 week intervals.[10][11][12]
-
Route of Administration:
-
Intramuscular (IM) and Subcutaneous (SC): These are common routes for inducing systemic IgG responses.
-
Intranasal (IN): This route is particularly effective for inducing mucosal IgA in addition to systemic IgG, which is important for respiratory pathogens like influenza.[1] Co-administration of M2e with an appropriate mucosal adjuvant like cholera toxin is recommended for this route.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical range for M2e-specific antibody titers?
A1: M2e-specific IgG titers can vary widely depending on the factors mentioned above (immunogen, adjuvant, animal model, etc.). In high-responder mouse strains like BALB/c, endpoint titers in the range of 1:1,000 to 1:100,000 or even higher can be achieved with an optimized immunization strategy. It is essential to include positive and negative control groups in your experiments to properly interpret your results.
Q2: How do I measure M2e-specific antibody titers?
A2: The most common method for measuring M2e-specific antibody titers is by Enzyme-Linked Immunosorbent Assay (ELISA). A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Can low antibody titers still be protective?
A3: While high antibody titers are generally desirable, some studies suggest that even modest levels of M2e-specific antibodies can contribute to protection.[13] The protective mechanism of M2e antibodies is primarily mediated through antibody-dependent cell-mediated cytotoxicity (ADCC) and other Fc-receptor mediated effector functions, rather than direct virus neutralization.[1][13][14] Therefore, assessing protection through a viral challenge study is the most definitive way to determine vaccine efficacy.
Q4: Should I be concerned about variations in the M2e sequence between different influenza strains?
A4: The M2e sequence is highly conserved across human, avian, and swine influenza A viruses.[15] However, some minor variations exist.[1] To broaden protection, some vaccine constructs incorporate tandem repeats of M2e sequences from different viral origins (e.g., human, swine, and avian).[1][3]
Experimental Protocols
M2e-Specific Antibody ELISA Protocol
This protocol outlines a standard indirect ELISA to determine the titer of M2e-specific antibodies in serum samples.
Materials:
-
96-well high-binding ELISA plates (e.g., Nunc Maxisorp)
-
Synthetic M2e peptide (e.g., SLLTEVETPIRNEWGCRCNDSSD)
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in PBST
-
Serum samples (test and control)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG (or other species-specific antibody)
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2N H₂SO₄
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Washing:
-
Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the serum samples (e.g., starting from 1:100) in Blocking Buffer.
-
Add 100 µL of the diluted serum to the appropriate wells. Include negative control serum.
-
Incubate for 2 hours at room temperature or 37°C.
-
-
Washing:
-
Discard the serum dilutions and wash the plate 5 times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Discard the secondary antibody and wash the plate 5 times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading the Plate:
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value greater than a predetermined cut-off (e.g., 2-3 times the OD of the negative control).
-
Visualizations
Caption: Experimental workflow for M2e immunization and antibody titer analysis.
Caption: Signaling pathway of the immune response to M2e vaccination.
References
- 1. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Immunogenicity of an Influenza Ectodomain Matrix-2 Protein Virus-like Particle (M2e VLP) Using Polymeric Microparticles for Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Protective Efficacy of Influenza Virus M2e Containing Virus-Like Particles Is Superior to Hemagglutinin Vaccines and Variable Depending on the Genetic Backgrounds of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of adjuvant and route of vaccination in antibody response and protection engendered by a synthetic matrix protein 2-based influenza A virus vaccine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. oregon.gov [oregon.gov]
- 11. Administering MMR Vaccine | CDC [cdc.gov]
- 12. Meningococcal Vaccine Administration | CDC [cdc.gov]
- 13. The Role of Matrix Protein 2 Ectodomain in the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-influenza M2e antibody response is promoted by XCR1 targeting in pig skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Influenza M2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of influenza A M2 proton channel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of first-generation M2 inhibitors like amantadine (B194251) and rimantadine?
A1: The most well-documented off-target effects of amantadine are central nervous system (CNS) side effects, including dizziness, confusion, nervousness, and insomnia.[1] These effects are primarily attributed to its activity as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which alters glutamatergic neurotransmission.[2][3][4] Amantadine also exhibits dopaminergic properties, which contributes to its complex pharmacological profile.[4][5] Rimantadine generally has a lower incidence of CNS side effects due to its different pharmacokinetic properties.[1][6]
Q2: How can we rationally design next-generation M2 inhibitors with higher specificity?
A2: Rational drug design is a key strategy to improve specificity. This involves leveraging the structural information of the M2 proton channel to design molecules that bind with high affinity to the viral target while having minimal interaction with host proteins like NMDA receptors. Approaches include modifying the adamantane (B196018) scaffold or developing entirely new chemical scaffolds that fit precisely into the M2 channel pore, thereby increasing potency against the virus and reducing the required therapeutic dose.[7][8]
Q3: What is the role of combination therapy in minimizing off-target effects?
A3: Combining M2 inhibitors with other anti-influenza drugs, such as neuraminidase inhibitors (e.g., oseltamivir, zanamivir), can lead to synergistic or additive antiviral effects.[7][8][9][10] This synergy may allow for the use of lower doses of the M2 inhibitor to achieve the desired therapeutic outcome, consequently reducing the risk of dose-dependent off-target effects.[9]
Q4: How do we assess the potential for off-target effects in our novel M2 inhibitor candidates?
A4: A multi-step screening process is recommended. Initial in vitro cytotoxicity assays on relevant cell lines (e.g., MDCK, A549) are crucial to determine the 50% cytotoxic concentration (CC50). This is followed by selectivity index (SI) calculation (SI = CC50 / IC50), where a higher SI value is desirable.[11] For compounds with potential for CNS effects, secondary screening against a panel of CNS receptors, including the NMDA receptor, is advised.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | Ensure the compound is fully dissolved in the assay medium. Use of a low percentage of DMSO may be necessary, but control for solvent effects. |
| Non-Specific Cellular Toxicity | Modify the chemical structure to reduce general cytotoxicity. Consider structure-activity relationship (SAR) studies to identify toxicophores. |
| Incorrect Cell Seeding Density | Optimize cell seeding density. Too high a density can lead to cell death, while too low a density may make cells more sensitive to the compound.[12] |
| Contamination | Check cell cultures for microbial contamination, which can affect cell viability. |
Issue 2: Inconsistent Results in Plaque Reduction Assays
| Possible Cause | Troubleshooting Step |
| Variability in Viral Titer | Ensure a consistent multiplicity of infection (MOI) is used across experiments. Re-titer viral stocks regularly. |
| Cell Monolayer Quality | Ensure a confluent and healthy cell monolayer before infection. Uneven monolayers can lead to variable plaque formation.[13][14] |
| Overlay Issues | If using a semi-solid overlay like agarose, ensure it is not too hot, as this can damage the cell monolayer. Consider using an alternative like an Avicel overlay.[15] |
| Compound Degradation | Check the stability of the compound in the assay medium over the course of the experiment. |
Quantitative Data Summary
Table 1: Comparative Activity and Cytotoxicity of Selected M2 Inhibitors
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amantadine | M2 WT | 16.0 | >500 | >31 |
| Guanidine derivative (Compound 6) | M2 WT | 2.4 | 10.5 | 4.4 |
| Noradamantane derivative (Compound 4) | M2 WT | 7.1 | 357 | 50.3 |
| Rimantadine analog (Compound 7) | M2 WT | 12.7 | 256 | 20.2 |
| Imidazopyridine derivative (CBS1194) | H7N1 | 3.17 | >100 | >32 |
Data compiled from multiple sources.[16][17] IC50 and CC50 values can vary depending on the specific viral strain and cell line used.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the concentration of an M2 inhibitor that reduces the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Seeding: Seed a 12-well plate with MDCK cells to form a confluent monolayer overnight.[15]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Wash the cell monolayer and infect with the virus at a predetermined MOI for 1-2 hours.[14]
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 48-72 hours until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.[13]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control. Determine the IC50 value using dose-response curve analysis.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of an M2 inhibitor that reduces the viability of host cells by 50% (CC50).
Methodology:
-
Cell Seeding: Seed MDCK or other appropriate cells in a 96-well plate and incubate overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.[12][18][19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the CC50 value from the dose-response curve.
Visualizations
Caption: On-target vs. Off-target mechanisms of Amantadine.
Caption: Workflow for screening and optimizing M2 inhibitors.
References
- 1. Rimantadine - Wikipedia [en.wikipedia.org]
- 2. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 6. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza | PLOS Pathogens [journals.plos.org]
- 8. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antiviral combinations for severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. Influenza virus plaque assay [protocols.io]
- 16. Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Recombinant M2 Protein Expression
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of recombinant influenza M2 protein expression in various systems.
Frequently Asked Questions (FAQs)
Q1: I am not observing any M2 protein expression. What are the likely causes and how can I troubleshoot this?
A1: A complete lack of expression is a common issue that can arise from several factors, from initial cloning to the induction process. Here are the primary areas to investigate:
-
Vector and Insert Integrity: Errors in the plasmid construct are a frequent cause of expression failure.
-
Recommendation: Re-sequence your entire expression construct to confirm the M2 gene is in the correct reading frame and that there are no premature stop codons or mutations in the promoter or other regulatory regions.
-
-
Promoter and Inducer Issues: The promoter system may not be functioning as expected.
-
Recommendation: Verify that you are using the correct inducer for your promoter system (e.g., IPTG for T7 promoters, methanol (B129727) for AOX1 promoters). Confirm the optimal concentration and check the viability of your inducer stock.
-
-
Toxicity of M2 Protein: The M2 protein, being a viral ion channel, can be toxic to the host cells, leading to cell death before significant protein accumulation.
-
Recommendation: Use a tightly regulated expression system to minimize basal expression before induction. Consider lowering the induction temperature to reduce the rate of protein production and mitigate toxicity.
-
Q2: My M2 protein is expressed, but it's insoluble and forming inclusion bodies. How can I increase its solubility?
A2: Inclusion bodies are insoluble aggregates of misfolded proteins, a common problem when overexpressing proteins in E. coli. Here are strategies to improve solubility:
-
Lower Expression Temperature: Reducing the temperature after induction slows down protein synthesis, which can promote proper folding.
-
Recommendation: Test a range of induction temperatures (e.g., 18°C, 25°C, 30°C) to find the optimal condition for soluble M2 expression.
-
-
Optimize Inducer Concentration: A high concentration of the inducer can lead to rapid protein expression and overwhelm the cellular folding machinery.
-
Recommendation: Titrate the inducer concentration to find a lower level that still provides adequate expression while favoring solubility.
-
-
Choice of Expression Host: Some host strains are engineered to enhance the solubility of recombinant proteins.
-
Recommendation: Consider using E. coli strains like BL21(DE3)pLysS, which reduces basal expression, or strains engineered with additional chaperones to aid in protein folding.
-
-
Solubilization and Refolding: If inclusion bodies persist, they can be isolated, solubilized with denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride), and then refolded into a soluble, active form.
-
Recommendation: This approach requires careful optimization of the refolding buffer conditions (pH, additives, and refolding method).
-
Q3: I have good initial expression, but I lose most of the M2 protein during purification. What are the potential reasons for this low final yield?
A3: Significant protein loss during purification can be attributed to several factors, from inefficient cell lysis to problems with the purification resin.
-
Inefficient Cell Lysis: If cells are not effectively lysed, a large portion of your protein will remain trapped and be discarded with the cell debris.
-
Recommendation: Optimize your lysis protocol. This may involve testing different lysis buffers, using mechanical disruption methods (e.g., sonication, French press), or enzymatic lysis (e.g., lysozyme).
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target M2 protein.
-
Recommendation: Perform all purification steps at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis buffer.
-
-
Issues with Affinity Tag Binding: The affinity tag on your M2 protein might not be accessible or could be cleaved, preventing it from binding to the purification resin.
-
Recommendation: Ensure your protein construct has the affinity tag correctly placed (N- or C-terminus) and that it is not being cleaved. You can verify this by Western blot using an anti-tag antibody. If the tag is inaccessible, you may need to perform the purification under denaturing conditions.
-
-
Suboptimal Buffer Conditions: The pH or salt concentration of your binding, wash, or elution buffers may not be optimal for your M2 protein.
-
Recommendation: Perform small-scale trials to optimize the buffer compositions for each step of your purification protocol.
-
Q4: Could codon usage be the reason for my low M2 protein yield? How do I address this?
A4: Yes, codon usage can significantly impact protein expression levels. If the codons in your M2 gene are rarely used by the expression host, it can lead to translational stalling and reduced protein yield.
-
Codon Usage Analysis: You can use online tools to analyze the codon usage of your M2 gene and compare it to the codon preference of your expression host (e.g., E. coli, P. pastoris).
-
Codon Optimization: If there is a significant codon bias, you can synthesize a new version of the M2 gene with codons optimized for your expression host. This can dramatically increase the translation efficiency and protein yield.
Troubleshooting Guides
Guide 1: Low or No M2 Protein Expression
| Symptom | Possible Cause | Recommended Action |
| No M2 protein band on SDS-PAGE/Western Blot | 1. Incorrect plasmid sequence (frameshift, stop codon). 2. Promoter not induced. 3. M2 protein is toxic to cells. 4. mRNA instability. | 1. Sequence the entire plasmid. 2. Verify inducer and its concentration. Check promoter integrity. 3. Use a tightly regulated promoter (e.g., pBAD) or a lower induction temperature. 4. Check for RNA secondary structures near the 5' end; re-design if necessary. |
| Very faint M2 protein band | 1. Suboptimal induction conditions. 2. Inefficient translation. 3. Protein degradation. | 1. Optimize inducer concentration and induction time. 2. Optimize codon usage for the expression host. 3. Add protease inhibitors during cell lysis and purification. |
Guide 2: M2 Protein is Insoluble (Inclusion Bodies)
| Symptom | Possible Cause | Recommended Action |
| Strong M2 protein band in the insoluble fraction after cell lysis | 1. High expression rate leading to misfolding. 2. Lack of necessary chaperones. 3. Disulfide bonds not forming correctly (in prokaryotic systems). | 1. Lower the induction temperature (18-25°C). 2. Use an expression host with engineered chaperones. 3. Co-express disulfide bond isomerases or use a host strain engineered for disulfide bond formation (e.g., SHuffle T7). |
| Soluble M2 protein precipitates during purification | 1. Unfavorable buffer conditions (pH, ionic strength). 2. Protein concentration is too high. | 1. Screen different buffer pH and salt concentrations. 2. Keep the protein concentration low during purification steps. |
Data Presentation: Expected Yield of Recombinant M2 Protein
The following tables summarize expected yields of recombinant M2 protein in different expression systems based on published data. Note that yields can vary significantly depending on the specific construct, expression conditions, and purification protocol.
Table 1: Recombinant M2 Protein Yield in E. coli
| Host Strain | Expression Conditions | Yield | Reference |
| BL21(DE3) | 37°C, IPTG induction | ~21% of total cellular protein | [1] |
| M15 | 37°C, IPTG induction | ~7% of total cellular protein | [1] |
Table 2: Comparative Yield of Viral Membrane Proteins in Eukaryotic Systems
| Expression System | Protein | Yield | Reference |
| Pichia pastoris | CHRM2 (GPCR) | 2-fold higher than Sf9 cells | [2] |
| Baculovirus (Sf9 cells) | Viral Surface Glycoproteins | Can exceed 20% of total cellular protein | [3] |
| Mammalian (HEK293S GnTI-) | Secreted Glycoproteins | 5-7 mg/L |
Experimental Protocols
Protocol 1: Expression of His-tagged M2 Protein in E. coli BL21(DE3)
-
Transformation: Transform the M2-expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture. For potentially toxic or aggregation-prone proteins like M2, it is recommended to reduce the temperature to 18-25°C and incubate for a longer period (e.g., 16-24 hours).
-
Harvesting: Centrifuge the culture to pellet the cells. The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification of His-tagged M2 Protein using Ni-NTA Affinity Chromatography
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication or other appropriate methods.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant for purification.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin. Incubate with gentle agitation for 1-2 hours at 4°C to allow the His-tagged M2 protein to bind to the resin.
-
Washing: Wash the resin with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound M2 protein from the resin using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the purity and identity of the M2 protein.
Protocol 3: Expression of M2 Protein in Pichia pastoris
-
Inoculation: Inoculate a single colony of the Pichia strain containing the M2 expression vector into BMGY medium. Grow at 28-30°C in a shaking incubator until the culture reaches the log phase (OD₆₀₀ = 2-6).
-
Induction: Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to an OD₆₀₀ of 1.0 to induce expression.
-
Methanol Feeding: Add methanol to a final concentration of 0.5-1% to the culture every 24 hours to maintain induction.
-
Harvesting: Collect culture samples at different time points (e.g., 24, 48, 72, 96, and 120 hours) to determine the optimal expression time. For secreted M2, the supernatant is collected. For intracellular expression, the cell pellet is harvested.
Visualizations
References
- 1. Protein expression in Pichia pastoris: recent achievements and perspectives for heterologous protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Pichia pastoris expression system for the production of GPCRs for structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of Recombinant Baculovirus Expression System to Produce the RBD Domain of SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
M2 Protein: A Universal Target for Influenza Vaccines? A Comparative Guide
The quest for a universal influenza vaccine—one that provides broad and long-lasting protection against diverse influenza A virus strains—has led researchers to explore conserved viral antigens. Among the most promising candidates is the Matrix-2 (M2) protein, specifically its highly conserved extracellular domain (M2e). This guide provides a comparative analysis of M2e-based universal vaccine candidates against other influenza vaccine strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Influenza Vaccine Strategies
The development of a universal influenza vaccine aims to overcome the limitations of seasonal vaccines, which require annual reformulation due to the rapid evolution of the primary target, hemagglutinin (HA). M2e-based vaccines represent a significant shift in strategy by targeting a conserved region of the virus. The following tables summarize key performance data from preclinical and clinical studies for M2e-based vaccines, hemagglutinin (HA) stalk-based universal vaccine candidates, and traditional seasonal influenza vaccines.
M2e-Based Universal Vaccine Candidates: Preclinical Efficacy
M2e-based vaccines have demonstrated significant protective efficacy in animal models, primarily by inducing M2e-specific antibodies that can reduce viral replication.[1][2][3] These vaccines often employ carrier proteins or adjuvants to enhance the immune response.[3][4]
| Vaccine Candidate | Animal Model | Challenge Virus | Key Findings | Reference |
| STF2.4xM2e (flagellin fusion) | Mice | Influenza A/PR/8/34 (H1N1) | 62.5-87.5% protection rate after a single administration. | [5] |
| Plant-produced Flg-4M (flagellin fusion) | Mice | Influenza A/Aichi/2/68 (H3N2) | High levels of M2e-specific serum IgG and protection against lethal challenge. | [3] |
| M2e-Q11 Nanoparticles | Mice | Influenza A (H1N1) | Induced robust M2e-specific antibody responses. | [6] |
M2e-Based and HA Stalk-Based Universal Vaccines: Clinical Trial Immunogenicity
Clinical trials for M2e and HA stalk-based universal vaccine candidates have primarily focused on safety and the ability to induce an immune response in humans. While M2e vaccines have shown to be safe and immunogenic, HA stalk-based vaccines have also demonstrated the induction of broadly cross-reactive antibodies.[4][7][8][9][10]
| Vaccine Candidate | Target | Phase | Key Immunogenicity Findings | Reference |
| VAX102 (STF2.4xM2e) | M2e | Phase I | Doses of 0.3 and 1.0 µg were immunogenic in 75% of vaccinees after the first dose and 96% after the second. Geometric mean M2e antibody concentration of 1.7 µg/ml after the booster dose in the 1.0 µg group. | [4] |
| Chimeric HA (cHA) | HA Stalk | Phase I | Successfully induced anti-stalk H1 antibodies. The best results were seen in participants who received two doses of chimeric HA inactivated adjuvanted virus, with anti-stalk antibodies persisting at ~4-fold above baseline for up to 1.5 years. | [9] |
| Chimeric H8/1 and H5/1 | HA Stalk | Phase I | Elicited cross-reactive serum IgG antibodies targeting the conserved hemagglutinin stalk domain. | [7] |
Seasonal Influenza Vaccine Effectiveness (2023-2024 Season)
The effectiveness of seasonal influenza vaccines varies annually depending on the match between the vaccine strains and circulating viruses. The data below from the 2023-2024 season provides a benchmark for the performance of current standard-of-care vaccines.
| Population | Vaccine Effectiveness (Overall) | VE against Influenza A | VE against Influenza B | Reference |
| All ages (California) | 41% | 32% | 68% | [11] |
| Adults 18-64 years (Northern Ireland) | 46% | 43.9% | - | [12] |
| Adults ≥ 65 years (Northern Ireland) | 39.5% | 39.6% | - | [12] |
| Pregnant Women (US) | 46% | - | - | [13] |
| Non-Pregnant Women (18-49 years, US) | 54% | - | - | [13] |
Signaling Pathways and Experimental Workflows
M2e-Mediated Immune Response
The protective immunity conferred by M2e-based vaccines is primarily mediated by non-neutralizing antibodies. These antibodies recognize the M2 protein expressed on the surface of infected cells and trigger antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the elimination of infected cells.
Caption: M2e vaccine-induced immune response leading to the clearance of influenza-infected cells.
Experimental Workflow for Vaccine Efficacy Testing
A typical preclinical workflow to evaluate the efficacy of a universal influenza vaccine candidate involves immunization, followed by a viral challenge and subsequent analysis of immune responses and protection.
References
- 1. Universal M2 ectodomain-based influenza A vaccines: preclinical and clinical developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M2e-Based Universal Influenza A Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High immunogenicity of plant-produced candidate influenza vaccine based on the M2e peptide fused to flagellin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunogenicity of chimeric haemagglutinin-based, universal influenza virus vaccine candidates: interim results of a randomised, placebo-controlled, phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Strategies Targeting Hemagglutinin as a Universal Influenza Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Flu vaccine efficacy 41% overall and 26% in older adults, per 2023-24 estimates | CIDRAP [cidrap.umn.edu]
- 12. Influenza Vaccine Effectiveness During the 2023/2024 Season: A Test‐Negative Case–Control Study Among Emergency Hospital Admissions With Respiratory Conditions in Northern Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of 2023-2024 seasonal influenza vaccine against influenza-associated emergency department and urgent care encounters among pregnant and non-pregnant women of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amantadine and Rimantadine in the Inhibition of Influenza A M2 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amantadine (B194251) and its α-methyl derivative, rimantadine (B1662185), are first-generation antiviral drugs that target the M2 proton channel of the influenza A virus.[1] The M2 protein is a homotetrameric integral membrane protein that forms a pH-gated proton channel essential for the viral life cycle.[2][3] By blocking this channel, these drugs inhibit the acidification of the viral core, a crucial step for the uncoating and release of the viral ribonucleoproteins (vRNPs) into the cytoplasm of the host cell.[1] This guide provides a detailed comparison of the inhibitory effects of amantadine and rimantadine on the M2 protein, supported by experimental data, methodologies, and mechanistic insights.
Mechanism of Action: Pore Occlusion
Both amantadine and rimantadine function as direct blockers of the M2 proton channel.[4] The primary binding site for these drugs is within the lumen of the M2 transmembrane domain.[4][5][6] Structural studies, including solid-state NMR spectroscopy and X-ray crystallography, have confirmed that a single drug molecule binds to a high-affinity site within the N-terminal portion of the channel pore, near residues such as Val27, Ala30, and Ser31.[5][6][7] This binding physically occludes the channel, preventing the passage of protons.[5][6] Molecular dynamics simulations suggest that both drugs can act by either facilitating the closed conformation of the His37 gate or by directly blocking the pore opening.[8][9]
While the primary mechanism is pore blocking, a second, low-affinity binding site on the C-terminal lipid-facing surface of the M2 helices has also been identified, particularly at high drug concentrations.[5][6] However, the high-affinity luminal binding site is considered the pharmacologically relevant one for channel inhibition.[5][6]
Comparative Efficacy and Binding Affinity
Rimantadine generally exhibits greater potency against influenza A virus than amantadine. This is reflected in its lower inhibitory concentrations (IC50 and EC50) and stronger binding affinity (Kd).
Table 1: In Vitro Inhibitory Activity of Amantadine and Rimantadine against Wild-Type Influenza A Virus
| Compound | Virus Strain | Assay Type | IC50 / EC50 | Reference |
| Amantadine | A/Udorn/72 (H3N2) | Plaque Reduction Assay | Submicromolar | [4] |
| Rimantadine (racemic) | A/Udorn/72 (H3N2) | Plaque Reduction Assay | Submicromolar | [4] |
| (R)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | Plaque Reduction Assay | 19.62 nM | [10] |
| (S)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | Plaque Reduction Assay | 24.44 nM | [10] |
| Amantadine | A/M2 (wt) | Electrophysiology | 15.8 µM | [11] |
| Rimantadine | Not Specified | Not Specified | Not Specified |
Note: Specific IC50/EC50 values can vary between studies and experimental conditions.
Table 2: Binding Affinity of Amantadine and Rimantadine to the M2 Protein
| Compound | M2 Construct | Method | Kd (Dissociation Constant) | Reference |
| Amantadine | Udorn M2 WT | Electrophysiology | ~400-460 nM | [10] |
| Rimantadine (racemic) | Udorn M2 WT | Electrophysiology | 46 nM | [10] |
| (R)-Rimantadine | Udorn M2 WT | Electrophysiology | 41 nM | [10] |
| (S)-Rimantadine | Udorn M2 WT | Electrophysiology | 39 nM | [10] |
Studies have shown that rimantadine's binding affinity to the wild-type M2 protein is approximately 10-fold stronger than that of amantadine.[10] Molecular dynamics simulations indicate that rimantadine is more effective at reducing water density within the channel pore compared to amantadine, which correlates with its lower experimental IC50 values.[8][12] Interestingly, functional assays have demonstrated that the (R)- and (S)-enantiomers of rimantadine have nearly identical potency in blocking the M2 channel, with similar EC50, kon, koff, and Kd values.[10]
Resistance
A significant limitation for both amantadine and rimantadine is the high prevalence of drug-resistant influenza A strains.[13] Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein.[14] The most common resistance mutations are S31N, V27A, and L26F.[11][14] The S31N mutation is particularly widespread, found in over 95% of currently circulating resistant viruses.[14] These mutations are thought to impair drug binding either by altering the size and polarity of the binding pocket or by destabilizing the helix-helix interactions necessary for the formation of the binding site.[15]
Table 3: Effect of Resistance Mutations on Amantadine IC50
| M2 Mutant | IC50 (µM) | Fold Increase in IC50 vs. WT | Reference |
| Wild-Type | 15.8 | - | [11] |
| L26F | 164.5 | ~10.4 | [11] |
| V27A | 1840 | ~116.5 | [11] |
| S31N | 237.0 | ~15.0 | [11] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Inhibition
This electrophysiological technique is used to measure the inhibitory effect of compounds on the M2 proton channel expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and microinjected with cRNA encoding the M2 protein. The oocytes are then incubated to allow for protein expression on the plasma membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two electrodes (one for voltage clamping and one for current recording).
-
Channel Activation: The M2 channel is activated by perfusing the chamber with a low pH solution (e.g., pH 5.5).
-
Inhibition Measurement: Once a stable inward current is established, a solution containing the test compound (amantadine or rimantadine) at a specific concentration is perfused. The reduction in the current indicates channel inhibition.
-
Data Analysis: The percentage of current inhibition is calculated to determine the potency of the compound. IC50 values are determined by measuring the inhibition at a range of drug concentrations and fitting the data to a dose-response curve.[11][16]
Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the replication of the influenza virus.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in cell culture plates.
-
Virus Infection: The cell monolayer is infected with a known amount of influenza A virus.
-
Compound Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar) containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated for several days to allow for viral replication, which results in the formation of visible clear zones (plaques) where the cells have been lysed.
-
Data Analysis: The number of plaques is counted for each drug concentration. The EC50 value, the concentration of the drug that reduces the number of plaques by 50%, is then calculated.[4][17]
Visualizations
Caption: Mechanism of M2 inhibition by amantadine and rimantadine.
Caption: Workflow for key experimental assays.
Conclusion
Both amantadine and rimantadine effectively inhibit the influenza A M2 proton channel through a physical occlusion mechanism. Rimantadine demonstrates superior potency and binding affinity compared to amantadine. However, the clinical utility of both drugs has been severely compromised by the widespread emergence of resistant viral strains. Understanding the precise molecular interactions and the mechanisms of resistance is crucial for the development of new M2 inhibitors that can overcome these challenges. The experimental protocols outlined provide a framework for the continued evaluation and discovery of novel antiviral agents targeting this essential viral protein.
References
- 1. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meihonglab.com [meihonglab.com]
- 7. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factsheet on A(H5N1) [ecdc.europa.eu]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Comparing the M2 Proton Channel Across Influenza A Strains
For researchers, scientists, and drug development professionals, understanding the subtle yet significant structural variations in the influenza A M2 protein is critical for developing next-generation antiviral therapies. This guide provides a comparative analysis of the M2 protein from three prominent influenza strains: H1N1, H3N2, and H5N1, focusing on key structural and functional differences. We present quantitative data, detailed experimental protocols for structural determination, and visual workflows to facilitate a deeper understanding of this crucial viral component.
The M2 protein of influenza A is a 97-amino acid integral membrane protein that forms a homotetrameric proton channel essential for viral replication.[1] This channel facilitates the acidification of the viral interior upon entry into the host cell, a crucial step for the release of the viral ribonucleoprotein complex into the cytoplasm.[1][2] The M2 protein is a prime target for antiviral drugs, though the emergence of resistance highlights the need for a detailed structural understanding across different and evolving viral strains.
Structural Domains and Key Functional Residues
The M2 protein is comprised of three main domains: an N-terminal ectodomain, a single transmembrane domain, and a C-terminal cytoplasmic tail. The transmembrane domain is the most critical for its function as a proton channel and is the primary focus of structural biology studies. Two highly conserved residues within this domain, Histidine 37 (His37) and Tryptophan 41 (Trp41), are essential for its proton-selective gating mechanism. His37 acts as the pH sensor and is directly involved in proton translocation, while Trp41 forms a gate at the cytoplasmic end of the channel.[1]
Comparative Analysis of M2 Protein Characteristics
While the overall structure of the M2 protein is largely conserved across influenza A strains, subtle variations in amino acid sequence can lead to significant differences in channel function and drug sensitivity. The following table summarizes key quantitative data for the M2 protein from H1N1, H3N2, and H5N1 strains. It is important to note that direct comparative studies for all parameters across all three strains are limited, and the data presented here is compiled from various sources.
| Characteristic | H1N1 | H3N2 | H5N1 |
| Proton Conductance | Data not directly comparable across strains in a single study. A study comparing two non-H1N1/H3N2/H5N1 strains showed a 7-fold difference in whole-cell conductance.[3] | Data not directly comparable across strains in a single study. A study comparing two non-H1N1/H3N2/H5N1 strains showed a 7-fold difference in whole-cell conductance.[3] | Data not directly comparable across strains in a single study. A study comparing two non-H1N1/H3N2/H5N1 strains showed a 7-fold difference in whole-cell conductance.[3] |
| pH of Activation | The M2 channel is generally activated at a pH of approximately 6.0, with the limiting rate occurring at pH 4.5-5.0.[1] The related hemagglutinin (HA) protein activation pH for a 2009 H1N1 strain was found to be around 5.4-5.7.[2] | The general M2 activation pH is around 6.0.[1] HA activation for an H3N2 strain (A/Victoria/3/1975) occurs at pH 5.0.[2] | The general M2 activation pH is around 6.0.[1] HA activation for an H5N1 strain (A/chicken/Vietnam/C58/04) is at pH 5.9.[4] |
| Amantadine Sensitivity (EC50) | Amantadine-resistant strains are widespread. | Amantadine-resistant strains are widespread. | Some H5N1 isolates show resistance with EC50 values being significantly different between susceptible and resistant strains.[5] |
| Rimantadine Sensitivity (EC50) | For an amantadine-sensitive H1N1 strain (A/Soloman Island/3/2006), the EC50 values for (R)- and (S)-rimantadine were 19.62 nM and 24.44 nM, respectively.[6] | Data not available in the searched results. | Data not available in the searched results. |
Experimental Protocols for Structural Determination
The three-dimensional structure of the M2 protein has been primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. More recently, cryo-electron microscopy (cryo-EM) has been employed to study the structure of the entire influenza virion, providing context for the M2 protein's organization.
Solid-State NMR Spectroscopy Protocol
Solid-state NMR is a powerful technique for studying the structure and dynamics of membrane proteins in a lipid environment, mimicking their native state.
-
Protein Expression and Purification:
-
The M2 protein, or a construct containing the transmembrane domain (e.g., M2-TM), is typically expressed in E. coli using isotopic labeling (e.g., ¹⁵N, ¹³C) for NMR detection.
-
The protein is then purified from inclusion bodies using chromatography techniques.
-
-
Reconstitution into Lipid Bilayers:
-
The purified M2 protein is reconstituted into lipid vesicles or bicelles (e.g., DMPC, DMPC/DHPC) to mimic the cell membrane.
-
-
NMR Sample Preparation:
-
The reconstituted protein-lipid sample is packed into an NMR rotor.
-
-
NMR Data Acquisition:
-
A series of multidimensional solid-state NMR experiments are performed to obtain structural restraints. These can include:
-
Magic Angle Spinning (MAS) experiments: To obtain high-resolution spectra and measure inter-atomic distances.
-
PISEMA (Polarization Inversion Spin Exchange at the Magic Angle): To determine the orientation of the helical transmembrane domain relative to the lipid bilayer.[7]
-
REDOR (Rotational Echo Double Resonance): To measure specific inter-atomic distances with high precision.[7]
-
-
-
Structure Calculation and Refinement:
-
The experimental restraints (distances, torsion angles, and orientations) are used as input for structure calculation programs (e.g., Xplor-NIH, CYANA) to generate a three-dimensional model of the M2 protein.[7]
-
X-ray Crystallography Protocol
X-ray crystallography provides high-resolution static structures of proteins.
-
Protein Crystallization:
-
The purified M2 protein is screened against a wide range of crystallization conditions (precipitants, buffers, additives) to obtain well-ordered crystals.[8] This is often the most challenging step for membrane proteins.
-
Vapor diffusion (hanging drop or sitting drop) is a common crystallization method.[8]
-
-
X-ray Diffraction Data Collection:
-
A suitable crystal is mounted and cryo-cooled in liquid nitrogen.
-
The crystal is exposed to a high-intensity X-ray beam (often at a synchrotron source), and the resulting diffraction pattern is recorded on a detector.[9]
-
-
Structure Determination:
-
Phasing: The phases of the diffracted X-rays are determined using methods like Molecular Replacement (if a homologous structure is available) or experimental phasing techniques.
-
Model Building: An initial model of the protein is built into the calculated electron density map.
-
Refinement: The atomic coordinates of the model are refined against the experimental diffraction data to improve the fit and generate the final high-resolution structure.[9][10]
-
Cryo-Electron Microscopy (Single Particle Analysis) Protocol
While cryo-EM has been extensively used to visualize whole influenza virions, determining the high-resolution structure of the small M2 protein by single-particle analysis is challenging. The following is a general workflow.
-
Sample Preparation:
-
The purified M2 protein, stabilized in a detergent micelle or nanodisc, is applied to a cryo-EM grid.
-
The grid is blotted to create a thin film of the sample and then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[11]
-
-
Data Collection:
-
The vitrified grid is loaded into a transmission electron microscope.
-
A large number of images (micrographs) of the randomly oriented M2 particles are collected.[12]
-
-
Image Processing:
-
Particle Picking: Individual M2 protein particles are identified and selected from the micrographs.
-
2D Classification: The selected particles are grouped into classes based on their different views to assess sample quality and heterogeneity.
-
3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the entire dataset of particles.[12]
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in M2 protein structural analysis and the logical relationship between its structure and function.
References
- 1. M2 proton channel - Wikipedia [en.wikipedia.org]
- 2. Influenza Virus M2 Protein Ion Channel Activity Helps To Maintain Pandemic 2009 H1N1 Virus Hemagglutinin Fusion Competence during Transport to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in conductance of M2 proton channels of two influenza viruses at low and high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pH of Activation of the Hemagglutinin Protein Regulates H5N1 Influenza Virus Pathogenicity and Transmissibility in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amantadine resistance among highly pathogenic avian influenza viruses (H5N1) isolated from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1nyj - The closed state structure of M2 protein H+ channel by solid state NMR spectroscopy - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 9. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Single-Particle Cryo-EM to Investigate Nonenveloped Virus-Like Particles | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to M2e Vaccine Adjuvants: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The ectodomain of the influenza A virus matrix protein 2 (M2e) is a highly conserved antigen and a promising target for a universal influenza vaccine. However, M2e is poorly immunogenic on its own and requires a potent adjuvant to elicit a robust and protective immune response.[1][2][3][4] This guide provides a comparative overview of the efficacy of various adjuvants used in preclinical M2e vaccine development, supported by experimental data.
Quantitative Comparison of Adjuvant Efficacy
The choice of adjuvant significantly influences the magnitude and quality of the immune response to M2e-based vaccines. The following tables summarize key performance indicators for different adjuvant classes based on published murine studies.
Table 1: M2e-Specific Antibody Responses
| Adjuvant Class | Adjuvant Example | Antigen Formulation | Route of Administration | M2e-Specific IgG Titer (Endpoint Titer) | Predominant IgG Subclass | Reference |
| Aluminum Salts | Alum (Aluminum Hydroxide) | M2e peptide | Subcutaneous | Moderate | IgG1 | [5] |
| AS04 (Alum + MPLA) | M2e Virus-Like Particles (M2eVLP) | Intramuscular | High | IgG1/IgG2c | [6][7] | |
| TLR Agonists | CpG ODN | M2e peptide + N-Trimethyl Chitosan (TMC) | Intranasal | High | IgG2a | [8][9] |
| Monophosphoryl Lipid A (MPLA) | M2e-Liposomes | Subcutaneous | High | Th1-biased | [1][10] | |
| Flagellin | M2e fusion protein | Intranasal/Subcutaneous | High | Balanced IgG1/IgG2a | [11] | |
| Saponins | Not specified in M2e context | - | - | - | - | - |
| Emulsions | CAF-01 (DDA/TDB) | M2e peptide | Subcutaneous | High | IgG1 > IgG2a | [12] |
| Virus-Like Particles (VLPs) | M2e-HBcAg VLPs | VLP displaying M2e | Intramuscular | High | IgG2a (with nucleic acids) | [13] |
| Outer Membrane Vesicles (OMVs) | OMV displaying M2e | Intranasal | High | IgG and IgA | [14] |
Table 2: Protective Efficacy in Murine Challenge Models
| Adjuvant | Antigen Formulation | Challenge Virus | Survival Rate (%) | Lung Viral Titer Reduction | Reference |
| Alum | M2e peptide | Influenza A/PR8 | Partial Protection | Significant | [5] |
| AS04 | M2eVLP | Influenza A/PR8 | 100 | Significant | [6] |
| CpG ODN | M2e-Gold Nanoparticles | Influenza A/PR8 | 100 | Significant | [15] |
| CAF-01 | M2e-NSP4 fusion protein | Influenza A/PR8 | 100 | Significant | [12] |
| M2e-HBcAg VLPs (with nucleic acids) | VLP displaying M2e | Influenza A/X47 | Improved vs. VLPs without nucleic acids | Significant | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
M2e-Specific ELISA
Objective: To quantify M2e-specific antibody titers in serum.
-
Coating: 96-well ELISA plates are coated overnight at 4°C with 1-5 µg/mL of synthetic M2e peptide in a coating buffer (e.g., PBS, pH 7.4).
-
Washing: Plates are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., PBS with 1-5% BSA or non-fat milk) for 1-2 hours at room temperature.
-
Sample Incubation: Serially diluted serum samples are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or specific isotypes like IgG1, IgG2a) antibody is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at 450 nm using a microplate reader. The endpoint titer is determined as the highest dilution giving an absorbance value significantly above the background.[1][12]
Influenza Virus Challenge Study
Objective: To evaluate the protective efficacy of an M2e vaccine in a lethal challenge model.
-
Immunization: Mice (e.g., BALB/c or C57BL/6) are immunized according to the specific vaccine formulation and schedule (e.g., prime-boost regimen with a 2-3 week interval).
-
Challenge: Two to four weeks after the final immunization, mice are anesthetized and intranasally challenged with a lethal dose (e.g., 5-10 LD₅₀) of a mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).
-
Monitoring: Mice are monitored daily for 14-21 days for weight loss and survival. A humane endpoint is typically set at a 25-30% loss of initial body weight.
-
Viral Titer Determination: On a predetermined day post-infection (e.g., day 4 or 5), a subset of mice from each group is euthanized, and lungs are harvested. Lung homogenates are prepared, and viral titers are determined by plaque assay or TCID₅₀ assay on Madin-Darby canine kidney (MDCK) cells.[5][6][12]
Adjuvant Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of adjuvants are mediated through the activation of specific innate immune signaling pathways.
Toll-Like Receptor (TLR) Agonists
TLR agonists are potent activators of innate immunity. Monophosphoryl lipid A (MPLA), a derivative of lipopolysaccharide, signals through TLR4, while CpG oligodeoxynucleotides (CpG ODN) are recognized by TLR9.[8][16] Activation of these pathways in antigen-presenting cells (APCs) like dendritic cells leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are critical for the subsequent activation and differentiation of T and B lymphocytes. Specifically, TLR4 and TLR9 activation often promotes a T-helper 1 (Th1) biased immune response, characterized by the production of IFN-γ and IgG2a/c antibodies in mice, which is considered effective for clearing viral infections.[6][8][11]
Aluminum Salts (Alum)
Alum, the most widely used adjuvant in human vaccines, is thought to work through a "depot effect," which allows for the slow release of the antigen, and by inducing a mild inflammatory response at the injection site. This involves the activation of the NLRP3 inflammasome, leading to the release of IL-1β and IL-18. Alum typically promotes a Th2-biased immune response, characterized by the production of IgG1 antibodies in mice.[17]
Virus-Like Particles (VLPs)
VLPs present M2e in a highly repetitive array, mimicking the structure of a native virus, which is a potent stimulus for B-cell activation. Some VLPs, such as those derived from hepatitis B core antigen (HBcAg), can encapsulate host nucleic acids during their production in bacterial or yeast expression systems. These nucleic acids can act as intrinsic adjuvants, stimulating TLRs and promoting a Th1-biased immune response.[13] Outer membrane vesicles (OMVs) can also serve as a platform for M2e presentation and possess inherent adjuvant properties through their lipid A component, which activates TLR4.[14]
Conclusion
The selection of an appropriate adjuvant is a critical determinant of M2e vaccine efficacy. TLR agonists like CpG ODN and MPLA, as well as adjuvant systems like AS04 and CAF-01, have demonstrated the ability to induce high-titer, protective antibody responses, often with a favorable Th1 bias. Virus-like particles offer a promising platform that combines antigen delivery with intrinsic adjuvant activity. Future research should focus on the direct head-to-head comparison of these leading adjuvant candidates and their evaluation in more diverse genetic backgrounds and larger animal models to facilitate clinical translation.
References
- 1. red.library.usd.edu [red.library.usd.edu]
- 2. Roles of adjuvant and route of vaccination in antibody response and protection engendered by a synthetic matrix protein 2-based influenza A virus vaccine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Immunogenicity of an Influenza Ectodomain Matrix-2 Protein Virus-like Particle (M2e VLP) Using Polymeric Microparticles for Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of immunity induced by M2e of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AS04-adjuvanted Virus-like Particles Containing Multiple M2 Extracellular Domains of Influenza Virus Confer Improved Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nasal Administration of M2e/CpG-ODN Encapsulated in N-Trimethyl Chitosan (TMC) Significantly Increases Specific Immune Responses in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nasal Administration of M2e/CpG-ODN Encapsulated in N-Trimethyl Chitosan (TMC) Significantly Increases Specific Immune Responses in a Mouse Model [archrazi.areeo.ac.ir]
- 10. Efficacy of Liposomal M2e Vaccines in Combination with Adjuvants or Liposomal Adjuvant Vaccines without M2e in Mice Infected with Influenza H1N1 or H3N2 | ScholarWorks [scholarworks.calstate.edu]
- 11. Promising Adjuvants and Platforms for Influenza Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Immunogenicity and Protective Efficacy of Influenza M2e Fused to a Tetramerizing Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M2e-Displaying Virus-Like Particles with Associated RNA Promote T Helper 1 Type Adaptive Immunity against Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Gold nanoparticle–M2e conjugate coformulated with CpG induces protective immunity against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monophosphoryl lipid A-adjuvanted nucleoprotein-neuraminidase nanoparticles improve immune protection against divergent influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity of M2e Antibodies: A Comparative Guide for Influenza Virus Research
A comprehensive analysis of the binding and protective breadth of antibodies targeting the conserved M2 ectodomain of influenza viruses, providing crucial insights for the development of universal influenza vaccines and therapeutics.
The quest for a universal influenza vaccine has largely centered on identifying conserved viral antigens that can elicit broadly protective immune responses. The extracellular domain of the Matrix 2 protein (M2e) has long been a focal point of this research due to its high degree of sequence conservation across various influenza A virus subtypes. This guide provides a comparative analysis of the cross-reactivity of M2e antibodies against different influenza viruses, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Binding Affinity of M2e Monoclonal Antibodies Across Influenza A Subtypes
The cross-reactivity of M2e antibodies is fundamental to their potential as universal therapeutics or vaccine immunogens. Several studies have characterized the binding profiles of various M2e-specific monoclonal antibodies (mAbs) against a panel of influenza A viruses. The data consistently demonstrates that while some antibodies exhibit broad cross-reactivity, others have a more restricted binding profile.
A key determinant of this cross-reactivity lies in the specific epitope recognized by the antibody. For instance, the well-characterized murine mAb 14C2 is known to be sensitive to amino acid variations at position 11 of the M2e peptide, limiting its binding to certain strains.[1][2] In contrast, newer generations of M2e mAbs have been developed that target more universally conserved epitopes, resulting in broader reactivity.
Below is a summary of the binding characteristics of a panel of novel M2e monoclonal antibodies against various influenza A virions, as determined by ELISA. The optical density (OD) values reflect the extent of antibody binding.
| Monoclonal Antibody | H1N1 (A/PR/8/34) | pandemic H1N1 (A/CA/07/2009) | H3N2 (A/Victoria/3/75) | H5N1 (A/Vietnam/1203/2004) | H7N9 (A/Anhui/1/2013) | Avian-like Swine (sw/NE/A01444532/2013) |
| 391 | +++ | +++ | +++ | +++ | +++ | +++ |
| 472 | +++ | +++ | +++ | +++ | +++ | +++ |
| 522 | +++ | +++ | +++ | +++ | +++ | +++ |
| 602 | +++ | +++ | +++ | +++ | +++ | +++ |
| 770 | ++ | + | ++ | ++ | ++ | + |
| 934 | +++ | +++ | +++ | +++ | +++ | +++ |
| 1191 | +++ | +++ | +++ | +++ | +++ | +++ |
| 14C2 (Control) | +++ | - | +++ | +/- | +/- | - |
Binding Strength: +++ (Strong), ++ (Moderate), + (Weak), +/- (Variable/Weak), - (No Binding). Data compiled from published studies.[3]
In Vivo Protective Efficacy Against Lethal Influenza Challenge
The ultimate measure of a broadly reactive antibody is its ability to confer protection in vivo against challenge with different influenza virus strains. Passive transfer studies in animal models, typically mice, are the gold standard for evaluating this protective efficacy. These studies have demonstrated that M2e-specific antibodies can significantly improve survival rates and reduce morbidity following lethal infection with various influenza A subtypes.[3][4]
The protective effect of M2e antibodies is largely mediated by Fc-dependent effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC), where immune cells like Natural Killer (NK) cells and macrophages are recruited to kill infected cells.[5][6][7] The isotype of the antibody (e.g., IgG1 vs. IgG2a in mice) can influence the engagement of these Fc receptors and, consequently, the level of protection.
The following table summarizes the in vivo protective efficacy of several M2e mAbs in mice challenged with different lethal doses of influenza A viruses.
| Monoclonal Antibody | H1N1 (A/PR/8/34) Challenge | pandemic H1N1 (A/CA/07/2009) Challenge | H5N1 (A/Vietnam/1203/2004) Challenge | H7N9 (A/Anhui/1/2013) Challenge |
| 391 | 100% | 80% | 100% | 100% |
| 472 | 100% | 80% | 100% | 100% |
| 522 | 100% | 80% | 100% | 100% |
| 602 | 100% | 80% | 100% | 100% |
| 770 | 60% | 20% | 80% | 60% |
| 934 | 100% | 80% | 100% | 100% |
| 1191 | 100% | 80% | 100% | 100% |
Data represents the percentage of surviving mice after a lethal viral challenge following prophylactic administration of the specified antibody. Data compiled from published studies.[3]
Cross-Reactivity with Influenza B
A crucial consideration for a truly "universal" influenza therapeutic is its activity against both influenza A and B viruses. The M2 protein of influenza B, designated BM2, has a significantly different extracellular domain compared to the M2e of influenza A. Consequently, antibodies generated against influenza A M2e generally do not exhibit cross-reactivity with influenza B viruses.[8] This lack of cross-protection highlights the need for distinct strategies to target influenza B.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding to Viral Particles
-
Coating: 96-well plates are coated with purified, inactivated whole influenza virions (e.g., H1N1, H3N2, H5N1 strains) overnight at 4°C.
-
Blocking: Plates are washed and blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Serially diluted M2e monoclonal antibodies are added to the wells and incubated for 1-2 hours at room temperature.
-
Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG) is added and incubated.
-
Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped. The optical density is measured at a specific wavelength (e.g., 450 nm) to quantify antibody binding.[9]
In Vivo Challenge Studies in Mice
-
Antibody Administration: Groups of mice (e.g., BALB/c) are passively immunized via intraperitoneal injection with a specified dose of M2e monoclonal antibody or a control antibody.
-
Viral Challenge: 24 hours after antibody administration, mice are anesthetized and intranasally infected with a lethal dose (e.g., 5-10 times the 50% lethal dose, LD50) of a specific influenza A virus strain.
-
Monitoring: Mice are monitored daily for a set period (e.g., 14 days) for weight loss and survival.
-
Data Analysis: Survival curves are generated, and statistical analysis is performed to determine the significance of the protection conferred by the M2e antibodies compared to the control group.[3][10]
Visualizing the Mechanism and Workflow
To better understand the processes involved in M2e antibody-mediated immunity and its evaluation, the following diagrams illustrate the key mechanisms and experimental workflows.
Caption: Mechanism of M2e antibody-mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
Caption: Experimental workflow for assessing M2e antibody cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Matrix Protein 2 Extracellular Domain-Specific Monoclonal Antibodies Are an Effective and Potentially Universal Treatment for Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Requirement of Fc-Fc Gamma Receptor Interaction for Antibody-Based Protection against Emerging Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Human Anti-M2 Antibody Mediates Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Cytokine Secretion by Resting and Cytokine-Preactivated Natural Killer (NK) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Virus-like Particles Containing Multiple M2 Extracellular Domains Confer Improved Cross-protection Against Various Subtypes of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Unveiling the Influenza M2 Protein Interactome: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions within the influenza A virus is paramount for developing novel antiviral strategies. This guide provides a comparative analysis of the experimentally confirmed interactions between the influenza A virus M2 protein and other viral proteins, supported by quantitative data and detailed experimental methodologies.
The M2 protein, a proton-selective ion channel embedded in the viral envelope, plays a critical role in multiple stages of the viral life cycle, from entry to assembly and budding.[1][2] Its interactions with other viral components are essential for the orchestration of these processes. This guide focuses on the well-documented interactions between M2 and the matrix protein M1, as well as the hemagglutinin (HA) glycoprotein (B1211001).
M2-M1 Interaction: A Cornerstone of Viral Assembly
A substantial body of evidence points to a direct and crucial interaction between the cytoplasmic tail of the M2 protein and the matrix protein M1.[3][4][5][6] This interaction is fundamental for the recruitment of internal viral components, including the M1-vRNP (viral ribonucleoprotein) complexes, to the site of virus budding at the plasma membrane, ensuring efficient virus assembly.[3][4][5][6]
Studies utilizing alanine (B10760859) substitution mutagenesis have identified specific residues within the M2 cytoplasmic tail that are critical for this interaction. For instance, mutations in residues 71-73 and 74-76 of the M2 protein have been shown to significantly impair its ability to co-immunoprecipitate with M1, leading to defects in M1 incorporation into virus-like particles and a failure of the mutant viruses to replicate efficiently.[3][4]
Different strains of influenza A virus, such as A/Udorn/72 and A/WSN/33, exhibit varying requirements for specific M2 cytoplasmic tail sequences for efficient interaction with M1, indicating that the specifics of this interaction can be strain-dependent.[7]
M2-HA Association: A Key Player in Particle Formation
The association between the M2 protein and the hemagglutinin (HA) glycoprotein is another critical interaction during the late stages of the viral life cycle. This interaction is believed to be important for the proper clustering of viral proteins at the plasma membrane and for the formation of budding virions.[3][8]
Research in primary human monocyte-derived macrophages (MDMs) has revealed that the close proximity and association between HA and M2 are essential for viral particle assembly.[8] Interestingly, this study identified a specific "Glu-Glu-Tyr" sequence (residues 74 to 76) in the cytoplasmic tail of M2 as a key determinant for this association in these cells.[8]
While the M2 protein's ion channel activity is known to affect the transport of HA through the Golgi apparatus, the direct physical interaction between the two proteins at the plasma membrane appears to be a distinct and vital aspect of viral budding.[9][10]
Quantitative Comparison of M2 Viral Protein Interactions
| Interacting Protein | Experimental Method | Key Findings | Reference |
| M1 (Matrix Protein) | Co-immunoprecipitation | M2 cytoplasmic tail directly interacts with M1. Mutations in M2 residues 71-73 and 74-76 significantly reduce co-immunoprecipitation efficiency. | [3][4] |
| Alanine Scanning Mutagenesis | Residues 71-76 in the M2 cytoplasmic tail are critical for the interaction with M1 and for efficient virus replication. | [3][4] | |
| Reverse Genetics | The requirement for specific M2 cytoplasmic tail sequences for interaction with M1 is strain-dependent (A/Udorn/72 vs. A/WSN/33). | [7] | |
| HA (Hemagglutinin) | Proximity Ligation Assay (PLA) | Close proximity and association between HA and M2 are essential for IAV particle assembly in primary human macrophages. | [8] |
| Correlative Fluorescence and Scanning Electron Microscopy | M2 is required for the formation of budding structures at the cell surface. | [8] | |
| Mutational Analysis | A "Glu-Glu-Tyr" sequence (residues 74-76) in the M2 cytoplasmic tail is crucial for the HA-M2 association in macrophages. | [8] |
Experimental Protocols
Co-immunoprecipitation to Detect M2-M1 Interaction
This protocol is a generalized representation based on the methodologies described in the cited literature.[3][4]
-
Cell Culture and Transfection/Infection: Grow MDCK or 293T cells to 80-90% confluency. Co-transfect cells with plasmids expressing tagged versions of M2 (e.g., FLAG-tagged) and M1 (e.g., HA-tagged) or infect with influenza A virus.
-
Cell Lysis: After 24-48 hours of expression or infection, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose (B213101) beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both the immunoprecipitated protein and the suspected interacting partner (e.g., anti-HA antibody to detect M1).
Proximity Ligation Assay (PLA) for M2-HA Association
This protocol is a generalized representation based on the methodology described for detecting M2-HA association.[8]
-
Cell Culture and Infection: Seed primary human monocyte-derived macrophages (MDMs) or other suitable cells on coverslips and infect with influenza A virus.
-
Fixation and Permeabilization: At the desired time post-infection, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species that recognize M2 and HA, respectively (e.g., mouse anti-M2 and rabbit anti-HA).
-
PLA Probe Incubation: Wash the cells and incubate with secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
Ligation: Add a ligation solution containing a ligase. If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes will be ligated into a circular DNA template.
-
Amplification: Add a polymerase and fluorescently labeled oligonucleotides to perform rolling-circle amplification of the circular DNA template.
-
Detection: Visualize the amplified DNA as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell is proportional to the number of protein-protein interactions.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Experimental workflows for confirming M2 protein interactions.
Caption: M2 protein interaction pathway in viral assembly.
References
- 1. mdpi.com [mdpi.com]
- 2. M2 proton channel - Wikipedia [en.wikipedia.org]
- 3. The influenza virus M2 protein cytoplasmic tail interacts with the M1 protein and influences virus assembly at the site of virus budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influenza Virus M2 Protein Cytoplasmic Tail Interacts with the M1 Protein and Influences Virus Assembly at the Site of Virus Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influenza Virus M2 Protein Cytoplasmic Tail Interacts with the M1 Protein and Influences Virus Assembly at the Site of Virus Budding | Semantic Scholar [semanticscholar.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. rupress.org [rupress.org]
- 10. Influenza Virus M2 Protein Ion Channel Activity Helps To Maintain Pandemic 2009 H1N1 Virus Hemagglutinin Fusion Competence during Transport to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Protective Efficacy of M2e-Based Universal Influenza Vaccine Candidates: A Comparative Guide
The ectodomain of the Matrix 2 protein (M2e) is a highly conserved region among influenza A viruses, making it a prime target for the development of a universal vaccine that would not require annual reformulation.[1][2][3][4] Unlike traditional vaccines that primarily target the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, an M2e-based vaccine aims to provide broad protection against diverse influenza A subtypes, including pandemic strains.[1][2][5] The core challenge in developing M2e vaccines lies in its poor immunogenicity.[1][6] This guide provides a comparative overview of various M2e-based vaccine strategies, summarizing their protective efficacy in vivo from recent preclinical studies. We present key experimental data in structured tables, detail the methodologies employed, and visualize experimental workflows to offer a clear and objective assessment for researchers, scientists, and drug development professionals.
Comparative Efficacy of M2e Vaccine Candidates
A range of innovative platforms have been engineered to enhance the immunogenicity of M2e and elicit robust protective responses. These include DNA vaccines, virus-like particles (VLPs), recombinant protein carriers, and live-attenuated influenza vaccines (LAIVs) engineered to express additional M2e epitopes. The protective efficacy of these candidates is typically evaluated in animal models by challenging them with lethal doses of various influenza A virus subtypes. Key metrics for protection include survival rates, reduction in virus-induced weight loss, and clearance of the virus from the lungs.
Quantitative Data Summary
The following tables summarize the in vivo protective efficacy of different M2e-based vaccine candidates as reported in several key studies.
Table 1: Survival Rates Post-Lethal Influenza A Challenge
| Vaccine Candidate | Adjuvant/Platform | Animal Model | Challenge Virus (Dose) | Immunization Schedule | Survival Rate (%) | Reference |
| Clec9A-M2e | Poly I:C | Mice (BALB/c) | H1N1/PR8 (Lethal dose) | Single administration | 62.5 - 87.5 | [1][6] |
| p-tPA-p3M2e | None (DNA vaccine) | Mice (BALB/c) | H9N2 (10x LD50) | 3 doses, 2-week intervals | 80 | [7] |
| M2e-MAP | Freund's Adjuvant | Mice | PR8 (10x LD50) | 2 doses | 100 | [8] |
| M2e5x VLP | None | Mice (BALB/c) | H3N2 | Not specified | High protection | [5] |
| LAIV/HA+4M2e | None | Ferrets | Heterosubtypic high-dose | 2 doses | High protection | [9] |
| M2e-Q11 Nanoparticles | None | Mice | PR8 H1N1 (Lethal dose) | Prime-boost | 100 | [10] |
| MLN-mRNA vaccine | LNP | Mice (BALB/c) | A/PR/8 | Prime-boost | 80 | [11] |
Table 2: Lung Viral Titer Reduction Post-Challenge
| Vaccine Candidate | Adjuvant/Platform | Animal Model | Challenge Virus | Timepoint Post-Challenge | Viral Titer Reduction | Reference |
| Clec9A-M2e | Poly I:C | Mice | H3N2 | Not specified | Significant reduction | [6] |
| p-tPA-p3M2e | None (DNA vaccine) | Mice (BALB/c) | H9N2 | Day 3 | Significant reduction | [7] |
| M2e-PP | Commercial oil adjuvant | Chickens & Swine | Not specified | Not specified | 1-2 log reduction in shedding | [12] |
| M2e-MAP | Freund's Adjuvant | Mice | PR8 | Not specified | Substantial limitation of replication | [8] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the evaluation and comparison of vaccine efficacy. Below are protocols for key experiments cited in the studies.
General In Vivo Protection Study Protocol
This protocol outlines a typical experiment to assess the protective efficacy of an M2e vaccine candidate in a mouse model.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are commonly used.[7][13] Different genetic backgrounds, like C57BL/6, can also be used to assess the influence of host genetics on vaccine efficacy.[5]
-
Immunization:
-
Vaccine Administration: Mice are immunized via various routes, including intramuscular, subcutaneous, or intranasal.[12] The vaccine is often administered in multiple doses (e.g., two or three times) at intervals of 2-3 weeks.[7][13]
-
Dosage: The dose of the vaccine candidate is optimized. For example, a single administration of 2 µg of a Clec9A–M2e construct has been shown to be effective.[6]
-
Control Groups: Control groups typically include mice receiving a placebo (e.g., PBS) or the adjuvant/platform alone.
-
-
Virus Challenge:
-
Timing: Mice are challenged with a lethal dose of influenza A virus (e.g., 10x LD50) typically 2-4 weeks after the final immunization.[1][7]
-
Challenge Viruses: A variety of influenza A subtypes are used to assess the breadth of protection, including H1N1 (e.g., A/PR/8), H3N2, and avian subtypes like H9N2 or H5N1.[6][7][9]
-
Administration: The virus is administered intranasally.[8][13]
-
-
Monitoring and Endpoints:
-
Survival and Body Weight: Mice are monitored daily for 14 days post-challenge for survival and body weight changes. A significant drop in body weight is an indicator of morbidity.[1][6][8]
-
Viral Load: On day 3 post-infection, a subset of mice from each group may be euthanized to collect lung tissue for viral titration (e.g., by TCID50 assay) to determine the extent of viral replication.[7]
-
Histopathology: Lung tissues can be collected for histopathological analysis to assess the degree of inflammation and damage.[8]
-
Passive Immunization Protocol
This experiment is designed to determine if the protection is antibody-mediated.
-
Immune Sera Generation: A group of donor mice is immunized with the M2e vaccine candidate. Two weeks after the final immunization, blood is collected, and serum is prepared.[7]
-
Passive Transfer: Naive recipient mice are injected (e.g., intravenously or intraperitoneally) with the immune serum. Control groups receive serum from mice immunized with a placebo.[9]
-
Viral Challenge: A day after the serum transfer, the recipient mice are challenged with a lethal dose of influenza virus.
-
Monitoring: The mice are monitored for survival and morbidity as described in the general protection study. Complete protection in mice that received the immune sera indicates that the vaccine-induced antibodies are sufficient for protection.[7]
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear, step-by-step visualization of the experimental processes.
Caption: Workflow for a typical in vivo M2e vaccine efficacy study.
Caption: Experimental workflow for a passive immunization study.
Concluding Remarks
The in vivo studies summarized here demonstrate the significant potential of M2e-based vaccines to provide broad protection against influenza A viruses. Various platforms, from DNA vaccines to nanoparticles and targeted protein constructs, have shown the ability to overcome the low immunogenicity of M2e and induce protective immune responses.[6][7][10] These responses are largely mediated by M2e-specific antibodies that can reduce viral replication and protect against lethal challenge in animal models.[14][15] While most studies have been conducted in mice, promising results have also been observed in other animal models like ferrets, swine, and chickens, which are important for studying influenza transmission and pathology.[4][9][12]
Future research will likely focus on further optimizing vaccine constructs and adjuvant formulations, defining the precise correlates of protection in humans, and advancing the most promising candidates into clinical trials.[2] The continued development of M2e-based universal influenza vaccines represents a critical step towards mitigating the global health burden of both seasonal and pandemic influenza.
References
- 1. A single-shot vaccine approach for the universal influenza A vaccine candidate M2e - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Universal M2 ectodomain-based influenza A vaccines: preclinical and clinical developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M2e-Based Universal Influenza A Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cross-Protective Efficacy of Influenza Virus M2e Containing Virus-Like Particles Is Superior to Hemagglutinin Vaccines and Variable Depending on the Genetic Backgrounds of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. An M2e-based synthetic peptide vaccine for influenza A virus confers heterosubtypic protection from lethal virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Universal Live-Attenuated Influenza Vaccine Candidates Expressing Multiple M2e Epitopes Protect Ferrets against a High-Dose Heterologous Virus Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses [frontiersin.org]
- 11. An mRNA-based broad-spectrum vaccine candidate confers cross-protection against heterosubtypic influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Role of Matrix Protein 2 Ectodomain in the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for M2 Peptide
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of M2 Peptide in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this substance. While this compound is not classified as a hazardous substance by GHS, it is crucial to exercise caution as the chemical, physical, and toxicological properties may not have been thoroughly investigated.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure and ensure personal safety during the handling of this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4] | Protects eyes from accidental splashes or contact with the peptide powder. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or rubber).[1][2] | Prevents skin contact and absorption. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or a full suit, and closed-toe shoes.[1][5] | Protects skin from exposure and contamination. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dust is generated.[1][2][5] A particle filter is recommended.[6] | Prevents inhalation of the peptide, which may cause respiratory tract irritation.[5] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.[3]
-
Verification : Confirm that the product name and catalog number match your order.[3]
-
Storage : Store the peptide in a tightly closed container in a cool, dry place.[2] For long-term stability, storage in a freezer at -20°C is recommended.[2][7]
Handling and Preparation
-
Ventilation : Ensure adequate ventilation, such as working in a fume hood, to minimize inhalation risk.[1]
-
Avoid Contact : Prevent contact with eyes, skin, and clothing.[2] Avoid the formation of dust during handling.[6]
-
Personal Hygiene : Wash hands thoroughly after handling the peptide, and before eating, drinking, or smoking.[5][7]
Accidental Release Measures
-
Evacuation : In case of a spill, evacuate personnel to a safe area.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Cleanup :
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and adhere to regulations.
-
Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[3]
-
Waste Segregation :
-
Disposal Method : One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician if irritation occurs.[1] |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
